9(S)-Pahsa
説明
特性
IUPAC Name |
(9S)-9-hexadecanoyloxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQWHZLXDBVXML-YTTGMZPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H](CCCCCCCCC)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Endogenous Role of 9(S)-PAHSA: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the endogenous lipid mediator, 9(S)-palmitic acid hydroxy stearic acid (9(S)-PAHSA). As a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family, this compound has emerged as a molecule of significant interest due to its multifaceted biological activities, including potent anti-inflammatory and insulin-sensitizing effects. This document details the current understanding of this compound's mechanisms of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its investigation, and outlines its principal signaling pathways. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of novel lipid mediators in metabolic and inflammatory diseases.
Introduction
Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-inflammatory and antidiabetic properties.[1][2] Levels of PAHSAs are found to be reduced in the serum and adipose tissue of insulin-resistant humans, and their concentrations correlate strongly with insulin sensitivity.[3] The 9-PAHSA isomer is the most abundant PAHSA in human and mouse subcutaneous adipose tissue and serum.[2] Notably, the stereochemistry of 9-PAHSA is critical to its biological function, with the S-enantiomer, this compound, exhibiting distinct and often more potent effects compared to its R-enantiomer, particularly in promoting glucose-stimulated insulin secretion (GSIS) and insulin-stimulated glucose uptake.[2] This guide focuses specifically on the endogenous role and therapeutic potential of the this compound isomer.
Core Biological Activities and Mechanisms of Action
This compound exerts its biological effects through multiple mechanisms, primarily involving the activation of G-protein coupled receptors and modulation of key intracellular signaling pathways.
-
Improved Insulin Sensitivity and Glucose Homeostasis: this compound enhances glucose tolerance and insulin sensitivity. It promotes glucose-stimulated insulin secretion from pancreatic β-cells and enhances glucose uptake in peripheral tissues. One of the key cell surface receptors for PAHSAs is G-protein-coupled receptor 120 (GPR120), which upon activation, can potentiate insulin-stimulated glucose uptake.
-
Anti-inflammatory Effects: this compound demonstrates significant anti-inflammatory properties. It can attenuate lipopolysaccharide (LPS)-induced inflammation by inhibiting the NF-κB signaling pathway. This leads to a reduction in the secretion of pro-inflammatory cytokines.
-
Neuroprotection: Emerging evidence suggests a neuroprotective role for this compound. In models of diabetes-associated cognitive impairment, it has been shown to mitigate neuronal damage, reduce apoptosis, and suppress oxidative stress.
-
Cardioprotective Effects: Studies in diabetic mouse models indicate that 9-PAHSA can ameliorate cardiovascular complications by promoting autophagic flux and reducing myocardial hypertrophy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound and 9-PAHSA.
Table 1: In Vivo Effects of this compound on Metabolic and Neurological Parameters in High-Fat Diet (HFD)-Induced Diabetic Mice
| Parameter | Treatment Group | Result | p-value | Reference |
| Fasting Blood Glucose | HFD + S-9-PAHSA | Significant decrease | < 0.001 | |
| Serum LDL | HFD + S-9-PAHSA | Significant decrease | Not specified | |
| Insulin Sensitivity (ITT) | HFD + S-9-PAHSA | Significant improvement | Not specified | |
| Bax (pro-apoptotic protein) | HFD + S-9-PAHSA | Significant reduction | < 0.0001 | |
| p-Bad (anti-apoptotic protein) | HFD + S-9-PAHSA | Significant increase | < 0.001 | |
| Bcl-xl (anti-apoptotic protein) | HFD + S-9-PAHSA | Significant increase | < 0.01 | |
| Bcl-2/Bax ratio | HFD + S-9-PAHSA | Significant increase | < 0.001 |
Table 2: In Vitro Anti-inflammatory Effects of 9-PAHSA
| Cell Type | Treatment | Effect | Concentration | p-value | Reference |
| RAW 264.7 Macrophages | LPS + 9-PAHSA | Suppression of IL-1β gene expression | 2-10 µM | Not specified | |
| RAW 264.7 Macrophages | LPS + 9-PAHSA | Suppression of IL-6 gene expression | 2-10 µM | Not specified | |
| Human CD4+ T-cells | CCL19 + 9-PAHSA | 27% decrease in cell migration | 10 µM | < 0.05 | |
| Human Monocyte-derived Dendritic Cells | LPS + 9-PAHSA | 2-fold reduction in CXCL10 secretion | 10 µM | < 0.05 | |
| Human Monocyte-derived Dendritic Cells | LPS + 9-PAHSA | 3.7-fold reduction in CXCL10 secretion | 100 µM | < 0.001 |
Table 3: Effects of 9-PAHSA on Hepatocyte Viability in an In Vitro Model of Steatosis
| Cell Type | Treatment | Effect on Cell Viability | Concentration | Reference |
| Primary Murine Hepatocytes | Oleic Acid + 9-PAHSA | Increased viability | 10-20 µM | |
| HepG2 Cells | Oleic Acid + 9-PAHSA | Up to 50% increase in viability | 20 µM |
Signaling Pathways
The biological activities of this compound are mediated by its interaction with several key signaling pathways.
GPR120-Mediated Anti-inflammatory and Insulin-Sensitizing Pathway
9-PAHSA acts as a ligand for GPR120. Activation of GPR120 can lead to the inhibition of the NF-κB pathway, thereby reducing the production of inflammatory cytokines. In adipocytes, GPR120 activation by 9-PAHSA enhances insulin-stimulated glucose uptake.
PI3K/AKT/mTOR Pathway in Neuroprotection and Metabolism
This compound has been shown to modulate the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival, growth, and metabolism. In the context of diabetes-associated cognitive impairment, this compound-mediated regulation of this pathway contributes to its neuroprotective effects.
Autophagy Regulation in Cardioprotection
In diabetic cardiomyopathy, 9-PAHSA treatment has been observed to enhance cardiac autophagy, a key cellular process for removing damaged organelles and proteins. This effect is mediated through the p-AKT/mTOR/PI3KIII-BECN-1 pathway, contributing to reduced myocardial hypertrophy.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the study of this compound.
In Vivo High-Fat Diet (HFD)-Induced Diabetic Mouse Model
-
Objective: To assess the in vivo efficacy of this compound on metabolic and neurological parameters in a model of type 2 diabetes.
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
-
Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for 5 months to induce obesity, insulin resistance, and cognitive impairment. A control group is maintained on a normal diet.
-
This compound Administration: this compound is administered daily by oral gavage at a dose of 30 mg/kg/day for a specified period (e.g., 4 weeks).
-
Assessments:
-
Glucose Homeostasis: Fasting blood glucose is measured weekly. Intraperitoneal glucose tolerance tests (IPGTT) and insulin tolerance tests (ITT) are performed at the end of the treatment period.
-
Cognitive Function: Morris Water Maze and Y-maze tests are used to evaluate learning and memory.
-
Histopathology: Brain tissues (cortex and hippocampus) are collected for Nissl and Golgi staining to assess neuronal density and morphology.
-
Biochemical Analysis: Serum levels of insulin and LDL-C are measured. Brain tissue lysates are analyzed by Western blot for markers of apoptosis (Bax, Bcl-2) and oxidative stress.
-
In Vitro Anti-inflammatory Assay in Macrophages
-
Objective: To quantify the anti-inflammatory effects of 9-PAHSA on cytokine production in macrophages.
-
Cell Line: RAW 264.7 murine macrophage-like cells.
-
Protocol:
-
Seed RAW 264.7 cells at a density of 3 x 10^6 cells in a 10 cm petri dish.
-
Pre-treat cells with varying concentrations of 9-PAHSA (e.g., 2 µM and 10 µM) for a specified duration (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL to induce an inflammatory response.
-
Incubate for a further period (e.g., 24 hours).
-
Harvest the cells for RNA isolation.
-
-
Readout:
-
Quantitative Reverse Transcription-PCR (RT-qPCR): Analyze the mRNA expression levels of pro-inflammatory cytokines such as IL-1β and IL-6. Gene expression is normalized to a housekeeping gene (e.g., β-actin).
-
Synthesis and Chiral Separation of this compound
-
Synthesis: The synthesis of this compound can be achieved through various multi-step organic synthesis routes. One reported method involves a Grignard reaction with 9-bromo-1-nonene, followed by reactions with decanal, palmitic anhydride, and ozonolysis, with subsequent purification and resolution to obtain the pure S-enantiomer. Another approach utilizes enantiopure epichlorohydrin as a starting material.
-
Chiral Separation and Quantification:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Enantiomers of 9-PAHSA can be separated and quantified using a chiral liquid chromatography column.
-
Column: A Lux 3 µm Cellulose-3 column is a suitable choice.
-
Mobile Phase: An isocratic mobile phase of methanol/water/formic acid (e.g., 96:4:0.1) can be used.
-
Detection: Mass spectrometry is used for detection, typically in negative ionization mode. Under these conditions, R-9-PAHSA and S-9-PAHSA will have distinct retention times, allowing for their separation and individual quantification.
-
Therapeutic Potential and Future Directions
The diverse biological activities of this compound position it as a promising therapeutic candidate for a range of metabolic and inflammatory disorders. Its ability to improve insulin sensitivity, reduce inflammation, and offer neuro- and cardioprotection suggests its potential application in the treatment of type 2 diabetes, non-alcoholic steatohepatitis (NASH), neurodegenerative diseases, and cardiovascular complications associated with metabolic syndrome.
However, it is important to note that some studies have reported a lack of glucoregulatory effects of PAHSAs under certain experimental conditions, highlighting the need for further research to fully elucidate the factors influencing their in vivo efficacy.
Future research should focus on:
-
Identifying the specific enzymes responsible for the endogenous synthesis and degradation of this compound.
-
Conducting more extensive preclinical studies in various disease models to confirm its therapeutic efficacy and safety.
-
Optimizing drug delivery strategies to enhance its bioavailability and tissue-specific targeting.
-
Elucidating the full spectrum of its molecular targets and signaling pathways.
Conclusion
This compound is an endogenous lipid with significant therapeutic potential. Its ability to favorably modulate key pathways involved in metabolism, inflammation, and cell survival makes it a compelling molecule for further investigation and drug development. This technical guide provides a foundational resource for scientists and researchers dedicated to exploring the biology of this compound and translating these findings into novel therapeutic strategies.
References
- 1. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
9(S)-PAHSA Signaling in Metabolic Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the signaling pathways and metabolic effects of 9(S)-hydroxypalmitoyl-stearic acid (9(S)-PAHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family of lipids. This compound has emerged as a bioactive lipid with significant potential in the context of metabolic diseases due to its anti-inflammatory and insulin-sensitizing properties.[1][2] This document details the molecular mechanisms of this compound action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its investigation, and presents visual diagrams of its signaling cascades and experimental workflows.
Introduction to this compound
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with diverse biological activities.[1] Among these, this compound has garnered significant attention for its beneficial effects on glucose homeostasis and inflammation.[3][4] Levels of PAHSAs, including the 9(S) isomer, have been found to be reduced in the serum and adipose tissue of insulin-resistant humans, suggesting a role in the pathophysiology of metabolic syndrome. Exogenous administration of this compound has been shown to improve glucose tolerance, enhance insulin sensitivity, and reduce inflammation in various preclinical models of metabolic disease.
Core Signaling Pathways of this compound
This compound exerts its biological effects through the activation and modulation of several key signaling pathways. The primary receptor for this compound is the G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).
GPR120-Mediated Anti-inflammatory Signaling
Activation of GPR120 by this compound is a central mechanism for its potent anti-inflammatory effects. This signaling cascade involves the recruitment of β-arrestin-2 and subsequent inhibition of the NF-κB pathway, a key regulator of pro-inflammatory gene expression.
PI3K/AKT Signaling and Insulin Sensitivity
This compound has been shown to improve insulin sensitivity, in part through the activation of the PI3K/AKT signaling pathway. This pathway is crucial for insulin-mediated glucose uptake and metabolism.
Quantitative Data on the Metabolic Effects of this compound
The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound on metabolic parameters.
Table 1: Effects of this compound on Glucose Homeostasis in Mice
| Parameter | Model | Treatment | Dose | Duration | Result | Reference |
| Glucose Tolerance | db/db mice | Oral gavage | 50 mg/kg | Acute | Slight improvement in glucose tolerance | |
| Fasting Blood Glucose | db/db mice | Oral gavage | 50 mg/kg | 2 weeks | Significant reduction compared to vehicle | |
| Insulin Sensitivity | High-fat diet-induced obese mice | Daily oral gavage | 30 mg/kg | 4 weeks | Improved insulin sensitivity | |
| GLP-1 Secretion | Mice | Administration | Not specified | Not specified | Stimulated GLP-1 secretion |
Table 2: Anti-inflammatory Effects of this compound
| Parameter | Model | Treatment | Concentration | Result | Reference |
| LPS-induced NF-κB activation | 3T3-L1 adipocytes | Pre-treatment | Not specified | Abolished LPS-induced activation | |
| LPS-induced cytokine secretion | 3T3-L1 adipocytes | Pre-treatment | Not specified | Abolished LPS-induced secretion | |
| Adipose tissue inflammation | High-fat diet-fed mice | Administration | Not specified | Decreased adipose tissue inflammation |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vivo Administration of this compound in Mice
Protocol:
-
Animal Model: Male C57BL/6J or db/db mice are commonly used.
-
Vehicle Preparation: A common vehicle is a solution of 50% PEG400, 0.5% Tween-80, and 49.5% sterile water.
-
This compound Solution Preparation: Dissolve the required amount of this compound in the vehicle to achieve the desired final concentration (e.g., for a 50 mg/kg dose).
-
Administration: Administer the this compound solution to the mice via oral gavage once daily.
-
Duration: Treatment duration can range from a single acute dose to several weeks of chronic administration.
Oral Glucose Tolerance Test (OGTT)
Protocol:
-
Fasting: Fast mice for 6-8 hours with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail vein blood sample using a glucometer.
-
Glucose Administration: Administer a 2 g/kg body weight glucose solution orally.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC).
Insulin Tolerance Test (ITT)
Protocol:
-
Fasting: Fast mice for 4-6 hours.
-
Baseline Glucose: Measure baseline blood glucose.
-
Insulin Administration: Administer insulin (0.75 U/kg body weight) via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.
-
Data Analysis: Plot blood glucose levels as a percentage of the initial baseline concentration.
Quantification of this compound by LC-MS/MS
Protocol:
-
Lipid Extraction: Extract lipids from serum or tissue homogenates using a suitable method, such as a modified Bligh-Dyer extraction.
-
Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., 13C-labeled 9-PAHSA) prior to extraction for accurate quantification.
-
Chromatographic Separation: Separate the lipid extract using reverse-phase liquid chromatography (LC).
-
Mass Spectrometry Detection: Detect and quantify this compound using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Parent Ion: m/z corresponding to deprotonated 9-PAHSA.
-
Fragment Ions: Specific fragment ions characteristic of 9-PAHSA.
-
Conclusion
This compound is a promising endogenous lipid with significant therapeutic potential for metabolic diseases. Its ability to improve insulin sensitivity and reduce inflammation through well-defined signaling pathways, primarily involving GPR120, makes it an attractive target for drug development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to further investigate the biological roles of this compound and explore its therapeutic applications. Further research is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical benefits.
References
- 1. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. | Sigma-Aldrich [sigmaaldrich.com]
- 3. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of 9(S)-Hydroxy-10(E),12(Z)-octadecadienoic Acid: A Technical Guide
A Note on Nomenclature: The compound of interest, 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid, is commonly referred to as 9(S)-HODE. It is an oxidized metabolite of the essential fatty acid, linoleic acid. The user's query referenced "9(S)-palmitic acid hydroxy stearic acid," which is likely a misnomer for 9(S)-HODE, the subject of this technical guide.
Introduction
9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid [9(S)-HODE] is a bioactive lipid mediator that plays a significant role in a variety of physiological and pathological processes. As a member of the oxidized linoleic acid metabolites (OXLAMs), 9(S)-HODE is generated through enzymatic and non-enzymatic pathways and exerts its effects by interacting with specific cellular receptors. This technical guide provides a comprehensive overview of the biological activities of 9(S)-HODE, its signaling pathways, quantitative data from key studies, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Biosynthesis of 9(S)-HODE
9(S)-HODE is synthesized from linoleic acid through several enzymatic pathways. The primary enzymes involved are cyclooxygenases (COX-1 and COX-2) and cytochrome P450 enzymes. These enzymes initially convert linoleic acid into 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(S)-HpODE), which is then rapidly reduced to 9(S)-HODE.[1]
Biological Activities and Clinical Significance
9(S)-HODE has been implicated in a range of biological processes, from pain perception and inflammation to cancer and atherosclerosis. Its diverse roles are a consequence of its ability to activate multiple signaling pathways.
Pain Perception
9(S)-HODE is a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in the sensation of pain and heat.[1][2] This interaction is believed to contribute to both acute and chronic pain states.[1] Studies have shown that 9-HODE levels are elevated in neuronal tissues during chemotherapy-induced neuropathic pain.[2]
Inflammation and Immune Response
In the context of inflammation, 9(S)-HODE can have pro-inflammatory effects. In human keratinocytes, it has been shown to enhance the release of pro-inflammatory cytokines like IL-6 and IL-8. It also induces the chemotaxis of primary human monocytes. Furthermore, 9-HODE is a ligand for the G protein-coupled receptor 132 (GPR132), also known as G2A, which is expressed in immune cells like macrophages and T-cells and is involved in inflammatory responses.
Atherosclerosis
The role of 9-HODE in atherosclerosis is complex. In advanced atherosclerotic lesions, 9-HODE is abundant and its pro-inflammatory actions through GPR132 can contribute to plaque progression and instability.
Cancer
The influence of 9(S)-HODE on cancer is multifaceted and appears to be cell-type dependent. It has been shown to reduce the viability of HL-60 human leukemia cells and induce apoptosis. In contrast, studies on colorectal cancer cells have suggested differential effects of 9-HODE enantiomers on cell growth and apoptosis.
Signaling Pathways of 9(S)-HODE
9(S)-HODE exerts its biological effects primarily through three key receptors: GPR132, TRPV1, and Peroxisome Proliferator-Activated Receptors (PPARs).
GPR132 Signaling Pathway
9(S)-HODE is a potent agonist of GPR132 (G2A). Activation of this G protein-coupled receptor, which is highly expressed in macrophages within atherosclerotic plaques, can lead to a G2/M cell cycle block and pro-inflammatory responses. In the context of pain, activation of GPR132 by 9-HODE can lead to the sensitization of TRPV1 channels through a protein kinase C (PKC)-dependent mechanism.
Caption: 9(S)-HODE signaling through the GPR132 (G2A) receptor.
TRPV1 Activation
9(S)-HODE directly activates the TRPV1 ion channel, leading to an influx of calcium ions. This activation is a key mechanism behind its role in pain perception, particularly in response to heat and inflammation.
References
An In-depth Technical Guide to the Anti-inflammatory Mechanism of 9(S)-PAHSA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory properties of 9(S)-palmitic acid hydroxy stearic acid (9(S)-PAHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids. This compound has emerged as a significant signaling molecule with therapeutic potential in inflammatory and metabolic diseases. This document details its primary mechanisms of action, including G-protein coupled receptor 120 (GPR120) activation and subsequent downstream signaling cascades that inhibit the NF-κB pathway, as well as a secondary mechanism involving the antagonism of specific chemokine receptors. Quantitative data from key preclinical studies are summarized, and detailed experimental protocols are provided to facilitate further research. Signaling pathways and experimental workflows are visualized through detailed diagrams to offer a clear and concise understanding of the core biological processes.
Core Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of this compound are primarily mediated through two distinct pathways: activation of the G-protein coupled receptor 120 (GPR120) and antagonism of specific chemokine receptors. While some studies have suggested potential interactions with PPARγ, the direct activation by this compound is less established. Both this compound and its stereoisomer, 9(R)-PAHSA, have demonstrated anti-inflammatory activities, with some preliminary data suggesting they are equipotent in certain biological assays, though differences in their metabolic stability have been noted.[1]
GPR120-Mediated Inhibition of the NF-κB Pathway
A primary mechanism of action for this compound is its role as a ligand for GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4).[2] GPR120 is recognized as a receptor for omega-3 fatty acids and mediates their anti-inflammatory effects.[2] The binding of this compound to GPR120 on immune cells, such as macrophages, initiates a signaling cascade that ultimately suppresses the pro-inflammatory NF-κB pathway.[3]
Upon activation by this compound, GPR120 recruits β-arrestin 2. The resulting GPR120/β-arrestin 2 complex internalizes and interacts with TAK1-binding protein 1 (TAB1), preventing its association with TGF-β-activated kinase 1 (TAK1). This sequestration inhibits the downstream phosphorylation and activation of IκB kinase (IKK), which is responsible for phosphorylating the inhibitor of NF-κB, IκBα. By preventing IκBα degradation, the NF-κB (p65/p50) dimer remains sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[3] Studies using GPR120 knockdown models have shown that the anti-inflammatory effects of 9-PAHSA are significantly diminished, confirming the critical role of this receptor.
Caption: GPR120-mediated anti-inflammatory signaling pathway of this compound.
Chemokine Receptor Antagonism
A secondary, GPR120-independent mechanism involves the direct antagonism of specific chemokine G-protein coupled receptors. A broad receptor screening study revealed that 9-PAHSA can act as an antagonist for a subset of chemokine receptors, notably CCR6, CCR7, CXCR4, and CXCR5, with IC50 values in the low micromolar range. By blocking these receptors, 9-PAHSA can inhibit the migration and activation of immune cells, such as T-cells and dendritic cells, which are key drivers of chronic inflammation. This antagonistic activity on chemokine receptors may contribute to its observed weak anti-inflammatory effects at higher concentrations and in specific contexts, such as reducing LPS-induced secretion of the chemokine CXCL10.
Caption: this compound mechanism as a chemokine receptor antagonist.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various inflammatory markers and processes from key in vitro and in vivo studies.
Table 1: In Vitro Anti-inflammatory Effects of 9-PAHSA
| Cell Type/Model | Stimulant | 9-PAHSA Concentration(s) | Measured Effect | Key Findings | Reference(s) |
| Human Cellular Model (MIMIC® PTE) | LPS (10 ng/mL) | 10 µM, 100 µM | Chemokine Secretion (CXCL10) | 2-fold and 3.7-fold reduction in LPS-induced CXCL10 secretion, respectively. | |
| Murine Macrophages (RAW 264.7) | LPS | 25 µM, 50 µM | IL-6 Secretion | Dose-dependent reduction in IL-6 levels. | |
| 3T3-L1 Adipocytes | LPS | Not specified | NF-κB Activation & Cytokine Secretion | Abolished LPS-induced NF-κB activation and subsequent cytokine secretion. | |
| Chemokine Receptor Binding Assays | N/A | IC50 determination | Antagonist Activity at Chemokine Receptors | IC50 values: CCR6 (1.7 µM), CCR7 (3.2 µM), CXCR4 (3.9 µM), CXCR5 (19 µM). | |
| GPR120 Activation Assay | N/A | IC50 determination | Agonist Activity at GPR120 | Weak agonism observed with an IC50 of 19 µM. |
Table 2: In Vivo Anti-inflammatory Effects of 9-PAHSA
| Animal Model | Treatment Protocol | Duration | Key Anti-inflammatory Findings | Reference(s) |
| High-Fat Diet (HFD)-fed Mice | 30 mg/kg/day, oral gavage | 1 month | Reduced adipose tissue inflammation. | |
| Dextran Sulfate Sodium (DSS) Colitis | 5 mg/kg (racemic 9-PAHSA), oral gavage | 10 days | Prevented weight loss, improved colitis scores, and reduced pro-inflammatory cytokine/chemokine expression. | |
| db/db Mice (Type 2 Diabetes Model) | 50 mg/kg/day, oral gavage | 4 weeks | Ameliorated carotid vascular calcification and myocardial hypertrophy. | |
| Chow-fed Mice | 15 mg/kg/day (racemic 5- & 9-PAHSA), oral gavage | 21 days | Modulated gut microbiota and reduced systemic inflammation in female mice. |
Detailed Experimental Protocols
In Vitro Anti-inflammatory Assay in Murine Macrophages
This protocol describes a typical experiment to assess the ability of this compound to suppress lipopolysaccharide (LPS)-induced cytokine production in a macrophage cell line.
Objective: To quantify the dose-dependent inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by this compound in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (enantiomerically pure)
-
Lipopolysaccharide (LPS) from E. coli
-
DMSO (vehicle for this compound)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
-
ELISA kits for murine TNF-α and IL-6
-
Reagents for RT-qPCR (optional, for gene expression analysis)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells into 24-well plates at a density of approximately 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, dilute the stock solution in serum-free DMEM to achieve final desired concentrations (e.g., 1 µM, 10 µM, 25 µM, 50 µM). The final DMSO concentration in all wells, including controls, should be kept constant and low (e.g., <0.1%). Replace the culture medium with the this compound-containing medium or vehicle control medium and pre-incubate the cells for 1-2 hours.
-
Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a control group with no LPS stimulation.
-
Incubation: Incubate the plates for a specified period, typically 6 hours for TNF-α and 24 hours for IL-6 analysis.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and carefully collect the culture supernatants for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by this compound at each concentration relative to the LPS-only treated group.
Caption: Experimental workflow for in vitro testing of this compound.
In Vivo DSS-Induced Colitis Model
This protocol provides a general framework for inducing chronic colitis in mice using Dextran Sulfate Sodium (DSS) and for evaluating the therapeutic efficacy of this compound.
Objective: To assess the ability of orally administered this compound to ameliorate the clinical and histological signs of colitis in a DSS-induced mouse model.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS, MW 36,000-50,000)
-
This compound
-
Vehicle solution (e.g., 50% PEG400, 0.5% Tween-80, 49.5% sterile water)
-
Oral gavage needles
-
Materials for clinical scoring (scale, hemoccult test strips)
-
Materials for histology (formalin, paraffin, H&E stain)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Induction of Colitis: Administer 2.0-3.0% (w/v) DSS in the drinking water for 5-7 days. This can be followed by a period of normal drinking water to induce a chronic, relapsing model (e.g., 3 cycles of 5 days of DSS followed by 7-10 days of normal water).
-
Treatment Groups: Randomly assign mice to experimental groups:
-
Control (no DSS, vehicle treatment)
-
DSS + Vehicle
-
DSS + this compound (e.g., 5-30 mg/kg/day)
-
-
This compound Administration: Prepare the this compound suspension in the vehicle. Administer this compound or vehicle daily via oral gavage, starting either concurrently with DSS administration or as a therapeutic intervention after colitis is established.
-
Clinical Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool (hematochezia). Calculate a Disease Activity Index (DAI) score based on these parameters.
-
Termination and Tissue Collection: At the end of the study (e.g., day 21-35), euthanize the mice. Excise the entire colon and measure its length and weight.
-
Histological Analysis: Fix a distal segment of the colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the sections for severity of inflammation, ulceration, and crypt damage.
-
Cytokine Analysis: Homogenize a portion of the colon tissue to measure pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β) by ELISA or qPCR.
Quantification of this compound in Biological Samples
The analysis of this compound in tissues and plasma is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.
Procedure Outline:
-
Lipid Extraction: Homogenize tissue or mix plasma with a solvent mixture (e.g., chloroform/methanol/PBS). An internal standard, such as ¹³C-labeled 9-PAHSA, is added to account for extraction efficiency.
-
Solid-Phase Extraction (SPE): The lipid extract is further purified using SPE to enrich the FAHFA fraction and remove interfering lipids.
-
LC-MS/MS Analysis: The enriched sample is injected into a liquid chromatograph, often equipped with a chiral column to separate the S and R stereoisomers. The separated lipids are then ionized (typically by negative electrospray ionization) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity for 9-PAHSA.
Conclusion
This compound is an endogenous lipid mediator with potent anti-inflammatory properties, making it a molecule of significant interest for therapeutic development. Its primary mechanism of action involves the activation of GPR120 and subsequent inhibition of the pro-inflammatory NF-κB pathway. Additionally, its ability to antagonize specific chemokine receptors provides a secondary, complementary anti-inflammatory mechanism. The quantitative data and detailed protocols provided in this guide serve as a resource for researchers to further investigate the biology of this compound and explore its potential in treating a range of inflammatory diseases. Future research should focus on further delineating the structure-activity relationships, exploring GPR120-independent effects, and translating these preclinical findings into clinical applications.
References
- 1. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation 9-PAHSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 9(S)-PAHSA in Regulating Glucose Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-hydroxy stearic acids esterified with palmitic acid, particularly the 9(S) enantiomer of palmitic acid hydroxy stearic acid (9(S)-PAHSA), have emerged as a class of endogenous lipids with potential regulatory roles in glucose homeostasis. This technical guide provides a comprehensive overview of the current understanding of this compound's function, summarizing key quantitative data from preclinical studies, detailing relevant experimental protocols, and illustrating the proposed signaling pathways. While initial findings have highlighted its promise in improving insulin sensitivity and glucose tolerance, the field is marked by some conflicting reports, underscoring the need for further rigorous investigation. This document aims to serve as a valuable resource for researchers actively engaged in elucidating the therapeutic potential of this compound for metabolic diseases.
Introduction
Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of bioactive lipids that have garnered significant interest for their potential anti-diabetic and anti-inflammatory properties.[1][2] Levels of PAHSAs have been found to be reduced in the serum and adipose tissue of insulin-resistant humans and mice, and their circulating levels correlate with insulin sensitivity.[3] The 9-PAHSA isomer is often the most abundant in mammalian tissues.[1][2] This guide focuses specifically on the this compound enantiomer, which has shown greater biological activity in some studies compared to its R-enantiomer, particularly in promoting glucose-stimulated insulin secretion (GSIS) and insulin-stimulated glucose uptake.
Quantitative Data on the Effects of this compound on Glucose Homeostasis
The effects of this compound on glucose metabolism have been investigated in various preclinical models, with some studies demonstrating significant improvements while others report a lack of efficacy. The following tables summarize the key quantitative findings from these studies to provide a comparative overview.
Table 1: In Vivo Effects of 9-PAHSA on Glucose Homeostasis in Rodent Models
| Study Reference | Animal Model | Treatment Details | Key Findings |
| Yore et al., 2014 | Aged, glucose-intolerant chow-fed and high-fat diet (HFD)-fed mice | Single oral dose of 9-PAHSA | Improved glucose tolerance; Stimulated GLP-1 and insulin secretion. |
| Syed et al., 2018 | Chow-fed and HFD-fed mice | Chronic subcutaneous PAHSA treatment | Improved insulin sensitivity and glucose tolerance. |
| Wang et al., 2021 | db/db mice | 50 mg/kg 9-PAHSA daily for 4 weeks | Lowered ambient glycemia and improved glucose tolerance after 2 weeks of administration. |
| Huang et al., 2025 | High-fat diet-induced diabetic cognitive impairment mouse model | 30 mg/kg/day S-9-PAHSA | Improved glucose homeostasis, including fasting blood glucose, glucose tolerance, and insulin sensitivity. |
| Pflimlin et al., 2018 | Diet-induced obese (DIO) mice | Acute and subchronic treatment with 9-PAHSA | No significant improvement in the deranged metabolic status. |
| Kuda et al., 2016 | Mice | Not specified | Beneficial metabolic effects. |
| Lee et al., 2016 | Murine colitis model | 5- and 9-PAHSA treatment | Regulated innate and adaptive immune responses. |
Table 2: In Vitro Effects of 9-PAHSA on Glucose Metabolism
| Study Reference | Cell Model | Treatment Details | Key Findings |
| Yore et al., 2014 | Adipocytes | 9-PAHSA treatment | Enhanced insulin-stimulated glucose uptake via GPR120. |
| Pflimlin et al., 2018 | 3T3-L1 adipocytes, human subcutaneous adipocytes | Pre-incubation with 9-PAHSA | Did not increase basal or insulin-stimulated glucose uptake. |
| Aryal et al., 2021 | Not specified | S-9-PAHSA treatment | Enhanced glucose-stimulated insulin secretion (GSIS) and glucose uptake. |
| Schultz Moreira et al., 2020 | Steatotic hepatocytes (HepG2 and primary murine) | 10 µM, 20 µM, and 40 µM 9-PAHSA | Increased viability and reduced steatosis. |
Signaling Pathways in this compound-Mediated Glucose Regulation
The biological effects of this compound are believed to be mediated through several signaling pathways, primarily involving G-protein coupled receptors and modulation of inflammatory responses.
GPR120 Activation and Downstream Signaling
9-PAHSA has been identified as an agonist for G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). Activation of GPR120 in adipocytes has been shown to enhance insulin-stimulated glucose uptake. However, some studies have reported that 9-PAHSA is a very weak agonist of GPR120.
Caption: this compound activates GPR120, leading to downstream signaling that enhances glucose uptake.
PI3K/AKT Signaling Pathway
Studies have suggested that S-9-PAHSA may regulate glycolipid metabolism by upregulating the PI3K/AKT pathway. This pathway is central to insulin signaling and promotes glucose uptake and utilization.
Caption: this compound may enhance insulin signaling through the PI3K/AKT pathway.
Anti-inflammatory Effects
Chronic low-grade inflammation is a key feature of insulin resistance. 9-PAHSA has been shown to exert anti-inflammatory effects, which may contribute to its beneficial metabolic properties. One proposed mechanism is the inhibition of the NF-κB pathway.
Caption: this compound's anti-inflammatory action via GPR120-mediated NF-κB inhibition.
Experimental Protocols
Accurate and reproducible quantification of this compound and assessment of its biological activity are crucial for advancing research in this area.
Quantification of this compound in Biological Samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.
Lipid Extraction from Adipose Tissue:
-
Homogenize 100-150 mg of adipose tissue on ice in a mixture of 1.5 mL phosphate-buffered saline (PBS), 1.5 mL methanol, and 3 mL chloroform containing an internal standard (e.g., ¹³C₄-9-PAHSA).
-
Centrifuge the homogenate to separate the aqueous and organic phases.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried lipid extract in a non-polar solvent.
-
Load the sample onto a silica SPE cartridge.
-
Wash the cartridge with a non-polar solvent to remove neutral lipids.
-
Elute the FAHFAs with an appropriate solvent mixture.
-
Dry the eluate and reconstitute in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatography: Utilize a C18 column for reverse-phase separation.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in negative ion electrospray ionization (ESI-) mode.
-
Quantification: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
Caption: General workflow for the extraction and quantification of this compound.
In Vivo Assessment of Glucose Homeostasis
Oral Glucose Tolerance Test (OGTT):
-
Fast mice overnight.
-
Administer 9-PAHSA or vehicle orally.
-
After a specified time (e.g., 30 minutes), administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels from tail vein blood at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 min).
Insulin Tolerance Test (ITT):
-
Fast mice for a shorter duration (e.g., 4-6 hours).
-
Administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg body weight).
-
Measure blood glucose levels at baseline (0 min) and at subsequent time points (e.g., 15, 30, 45, and 60 min).
In Vitro Glucose Uptake Assay
¹⁴C-Glucose Uptake in Adipocytes:
-
Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes.
-
Pre-incubate the adipocytes with 9-PAHSA or vehicle for a specified duration (e.g., 48 hours).
-
Stimulate the cells with various concentrations of insulin in the continued presence of 9-PAHSA or vehicle.
-
Add ¹⁴C-labeled glucose and incubate for a short period.
-
Wash the cells to remove extracellular glucose.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter to determine the rate of glucose uptake.
Conclusion and Future Directions
This compound is a promising endogenous lipid with the potential to modulate glucose homeostasis. The existing data, although at times conflicting, suggest that it may improve insulin sensitivity and glucose tolerance through mechanisms involving GPR120 activation, enhancement of PI3K/AKT signaling, and anti-inflammatory effects. However, the lack of consistent findings across different studies highlights the need for standardized protocols and further investigation into the optimal dosing, delivery methods, and specific metabolic contexts in which this compound exerts its beneficial effects. Future research should focus on clarifying its precise molecular targets, delineating the contributions of its various signaling pathways, and ultimately, evaluating its therapeutic potential in well-controlled clinical trials for the management of type 2 diabetes and other metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
9(S)-PAHSA: A Novel Endogenous Lipid with Insulin-Sensitizing Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory effects.[1][2] Among these, 9(S)-palmitic acid hydroxy stearic acid (9(S)-PAHSA) has emerged as a particularly promising molecule for its role in improving insulin sensitivity and glucose metabolism.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its effects on insulin sensitivity, the underlying molecular mechanisms, and detailed experimental methodologies for its study.
Core Concepts
Discovered through lipidomic analysis of adipose tissue from insulin-sensitive mice, PAHSAs are a family of fatty acid esters of hydroxy fatty acids (FAHFAs).[5] Levels of PAHSAs, including 9-PAHSA, have been found to be lower in the serum and adipose tissue of insulin-resistant humans, and these levels correlate strongly with insulin sensitivity. Exogenous administration of 9-PAHSA in mouse models of obesity and type 2 diabetes has been shown to lower blood glucose, improve glucose tolerance, and enhance insulin sensitivity. The S-enantiomer, this compound, has demonstrated greater biological activity in promoting glucose-stimulated insulin secretion and glucose uptake compared to its R-enantiomer.
Quantitative Data on the Effects of this compound on Insulin Sensitivity
The following tables summarize the key quantitative findings from various preclinical studies investigating the effects of 9-PAHSA on markers of insulin sensitivity and glucose metabolism.
Table 1: In Vivo Effects of 9-PAHSA in Mouse Models of Diabetes and Obesity
| Parameter | Mouse Model | Treatment Details | Key Findings | Reference |
| Fasting Blood Glucose | High-Fat Diet (HFD) induced diabetic mice | 30 mg/kg/day S-9-PAHSA for 4 weeks | Significant reduction in fasting blood glucose levels. | |
| db/db mice | 50 mg/kg 9-PAHSA for 2 weeks | Remarkable glucose-lowering effect. | ||
| Glucose Tolerance | HFD-induced diabetic mice | 30 mg/kg/day S-9-PAHSA for 4 weeks | Improved glucose tolerance. | |
| db/db mice | Acute administration of 9-PAHSA | Slightly improved glucose tolerance with a reduced area under the glucose excursion curve. | ||
| Insulin Sensitivity | HFD-induced diabetic mice | 30 mg/kg/day S-9-PAHSA for 4 weeks | Improved insulin sensitivity. | |
| HFD-fed mice | Chronic 9-PAHSA treatment | Enhanced insulin action to suppress endogenous glucose production. | ||
| Insulin and GLP-1 Secretion | Aged, glucose-intolerant chow-fed mice | Single oral dose of 9-PAHSA | Stimulated glucagon-like peptide-1 (GLP-1) and insulin secretion. | |
| Adipose Tissue Inflammation | HFD-induced obese, insulin-resistant mice | 9-PAHSA administration | Decreased adipose tissue inflammation. |
Table 2: In Vitro Effects of 9-PAHSA on Cellular Models
| Parameter | Cell Line | Treatment Details | Key Findings | Reference |
| Glucose Uptake | 3T3-L1 adipocytes | 20µM 9-PAHSA for 6 days | Increased insulin-stimulated glucose uptake. | |
| 3T3-L1 adipocytes | 9-PAHSA treatment | Enhanced insulin-stimulated glucose transport by promoting GLUT4 translocation to the plasma membrane. | ||
| GLP-1 Secretion | STC-1 enteroendocrine cells | Dose-dependent treatment with 9-PAHSA | Stimulated GLP-1 secretion. | |
| Anti-inflammatory Effects | RAW 264.7 macrophages | 10 µmol/L 9-PAHSA | Attenuated LPS-induced inflammation. | |
| Bone-marrow-derived dendritic cells (BMDCs) | 40 µM 9-PAHSA | Blocked LPS-induced maturation and activation. |
Signaling Pathways and Molecular Mechanisms
This compound exerts its effects on insulin sensitivity through multiple signaling pathways, with the G-protein coupled receptor 120 (GPR120) playing a central role.
GPR120-Mediated Signaling
9-PAHSA acts as a ligand for GPR120, a receptor expressed in adipocytes, macrophages, and enteroendocrine cells. Activation of GPR120 by 9-PAHSA in adipocytes enhances insulin-stimulated glucose uptake by promoting the translocation of the glucose transporter GLUT4 to the plasma membrane.
Caption: GPR120-mediated signaling cascade initiated by this compound.
Anti-inflammatory Action
Chronic low-grade inflammation is a key contributor to insulin resistance. 9-PAHSA exhibits potent anti-inflammatory properties by inhibiting inflammatory pathways. In macrophages, 9-PAHSA can attenuate the activation of the NF-κB pathway induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. This leads to a reduction in the production of pro-inflammatory cytokines.
Caption: Anti-inflammatory action of this compound via GPR120.
Regulation of Glycolipid Metabolism
Recent studies suggest that this compound can also regulate glycolipid metabolism by enhancing autophagy and upregulating the PI3K/AKT signaling pathway. Upregulation of the PI3K/AKT pathway is a critical step in the insulin signaling cascade that leads to glucose uptake and utilization.
Caption: this compound's influence on the PI3K/AKT pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on this compound. The following sections outline key experimental protocols.
In Vivo Animal Studies
Mouse Model of High-Fat Diet-Induced Diabetes:
-
Animals: Male C57BL/6 mice, 10-12 weeks old.
-
Diet: High-fat diet (60% fat, 20% carbohydrate, 20% protein) for 5 months to induce diabetes-associated cognitive impairment.
-
Treatment: After 4 months on the HFD, mice receive a daily oral gavage of this compound solution (30 mg/kg/day) for 4 weeks.
-
Assessments:
-
Fasting Blood Glucose: Measured weekly from tail vein blood.
-
Glucose Tolerance Test (GTT): Mice are fasted overnight and then administered an intraperitoneal injection of glucose (2 g/kg). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): Mice are fasted for 4-6 hours and then administered an intraperitoneal injection of insulin (0.75 U/kg). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes post-injection.
-
db/db Mouse Model:
-
Animals: Male db/db mice.
-
Treatment: Gavaged with 50 mg/kg 9-PAHSA for 4 weeks.
-
Assessments: Blood glucose levels and oral glucose tolerance tests are performed.
In Vitro Cellular Assays
Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes:
-
Cell Culture: Differentiated 3T3-L1 adipocytes (7-14 days post-differentiation) are treated with 20µM 9-PAHSA or vehicle (DMSO) for 6 days.
-
Assay:
-
Cells are incubated in Krebs-Ringer-HEPES (KRH) buffer for 30 minutes.
-
Incubate in KRH buffer containing test compounds ± insulin for 25 minutes.
-
Add 1 µCi of [3H]deoxy-glucose/100 µM of 2-deoxyglucose solution.
-
After 5 minutes, remove the KRH buffer and wash the cells.
-
Lyse the cells and measure radioactivity using a scintillation counter.
-
GLP-1 Secretion Assay in STC-1 Cells:
-
Cell Culture: STC-1 enteroendocrine cells are cultured under standard conditions.
-
Assay: Cells are treated with varying concentrations of 9-PAHSA, and the supernatant is collected to measure GLP-1 levels using an ELISA kit.
Quantification of 9-PAHSA in Biological Samples
Liquid Chromatography-Mass Spectrometry (LC-MS) for Enantiomer Separation:
-
Sample Preparation: Lipid extraction from tissues or plasma.
-
Chromatography: A Lux 3 µm Cellulose-3 chiral column is used to separate R- and S-9-PAHSA.
-
Mobile Phase: Isocratic flow of methanol/water/formic acid (96:4:0.1).
-
Detection: Mass spectrometry in negative ionization mode. R-9-PAHSA and S-9-PAHSA exhibit distinct retention times, allowing for their individual quantification.
Caption: General experimental workflow for studying this compound.
Conclusion and Future Directions
This compound is a novel endogenous lipid that holds significant promise as a therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders. Its ability to improve insulin sensitivity through multiple mechanisms, including GPR120 activation, anti-inflammatory effects, and modulation of key metabolic signaling pathways, makes it an attractive candidate for further drug development.
Future research should focus on:
-
Elucidating the precise enzymes and pathways involved in the endogenous biosynthesis and degradation of this compound.
-
Conducting comprehensive preclinical studies to evaluate the long-term efficacy and safety of this compound.
-
Exploring the therapeutic potential of this compound in other inflammatory and metabolic diseases.
-
Developing potent and selective synthetic analogs of this compound with improved pharmacokinetic properties.
The continued investigation of this compound and other FAHFAs will undoubtedly provide valuable insights into lipid signaling and may pave the way for novel therapeutic strategies to combat the growing epidemic of metabolic diseases.
References
- 1. Understanding FAHFAs: From structure to metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. researchgate.net [researchgate.net]
The Interaction of 9(S)-PAHSA with GPR120: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Interaction of 9(S)-Hydroxy-10-palmitoyloxystearic acid (9(S)-Pahsa) with G-protein coupled receptor 120 (GPR120), tailored for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the molecular interactions between the endogenous lipid this compound and its receptor, GPR120. It details the quantitative aspects of this interaction, outlines experimental protocols for its study, and illustrates the key signaling pathways involved.
Quantitative Analysis of this compound Interaction with GPR120
The interaction of this compound with GPR120 has been characterized by its agonistic activity, demonstrating its ability to activate the receptor and initiate downstream signaling. The following table summarizes the available quantitative data from functional assays. A specific binding affinity (Kd) for this compound to GPR120 has not been prominently reported in the reviewed literature.
| Parameter | Value | Assay Type | Cell Line | Reference |
| IC50 | 19 µM | β-Arrestin Recruitment | Recombinant cell lines | [1] |
| EC50 | 6.2 µM | Calcium Mobilization | HEK293 cells expressing GPR40 (assay principle applicable to GPR120) | |
| Efficacy | ~23% of baseline | β-Arrestin Recruitment | Recombinant cell lines | [1] |
Note: The efficacy of ~23% of baseline signal indicates weak agonism in the β-arrestin recruitment assay format used in the cited study. The maximal efficacy (Emax) relative to a standard GPR120 agonist has not been explicitly quantified in the reviewed literature.
Signaling Pathways of GPR120 Activated by this compound
Upon binding of this compound, GPR120 activates two primary signaling pathways: the Gq-mediated pathway, which leads to metabolic effects, and the β-arrestin-2-mediated pathway, which is responsible for its anti-inflammatory actions.
Gq-Mediated Signaling Pathway
Activation of the Gq alpha subunit of the heterotrimeric G-protein initiates a cascade involving Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This pathway is primarily associated with the metabolic effects of GPR120 activation, such as enhanced glucose uptake.[2][3]
β-Arrestin-2-Mediated Anti-Inflammatory Pathway
The anti-inflammatory effects of this compound are mediated through the recruitment of β-arrestin-2 to the activated GPR120. The GPR120/β-arrestin-2 complex then interferes with the pro-inflammatory signaling cascade by preventing the interaction of TAK1-binding protein 1 (TAB1) with TGF-β-activated kinase 1 (TAK1). This inhibition blocks the downstream activation of the NF-κB and JNK pathways, ultimately reducing the production of inflammatory cytokines.[2]
Experimental Protocols
Detailed methodologies for key in vitro assays to characterize the interaction of this compound with GPR120 are provided below.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay measures the recruitment of β-arrestin to GPR120 upon agonist stimulation, a hallmark of activation for many GPCRs. The PathHunter® assay from DiscoveRx is a common platform for this purpose.
Materials:
-
PathHunter® CHO-K1 GPR120S β-arrestin-1 cell line (e.g., CVCL_KX27) or similar.
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics).
-
This compound stock solution (in ethanol or DMSO).
-
Reference GPR120 agonist (e.g., TUG-891).
-
PathHunter® Detection Reagents.
-
White-walled, 384-well microplates.
-
Luminescence plate reader.
Protocol:
-
Cell Plating: Seed the PathHunter® CHO-K1 GPR120 cells in white-walled, 384-well microplates at a density of 2,500-5,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer. The final solvent concentration should be kept constant (e.g., ≤ 0.1% ethanol).
-
Agonist Stimulation: Add 5 µL of the diluted compounds to the respective wells. For control wells, add 5 µL of assay buffer with the corresponding solvent concentration.
-
Incubation: Incubate the plate for 90-180 minutes at 37°C.
-
Detection: Equilibrate the plate to room temperature. Prepare the PathHunter® detection reagent according to the manufacturer's instructions. Add the detection reagent to each well and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the relative luminescence units (RLU) against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50 values.
Calcium Mobilization Assay
This assay quantifies the increase in intracellular calcium concentration following the activation of the Gq pathway by this compound.
Materials:
-
HEK293 cells stably or transiently expressing human GPR120.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and selection antibiotics).
-
This compound stock solution (in DMSO).
-
Reference GPR120 agonist (e.g., GW9508).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with an injection system.
Protocol:
-
Cell Plating: Seed the GPR120-expressing HEK293 cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and probenecid in the assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C, protected from light.
-
Cell Washing: Gently wash the cells with assay buffer containing probenecid to remove extracellular dye.
-
Compound Plate Preparation: Prepare serial dilutions of this compound and the reference agonist in the assay buffer.
-
Data Acquisition: Place the cell plate in the fluorescence plate reader. Set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths for Fluo-4 (e.g., Ex/Em = 490/525 nm). Establish a stable baseline fluorescence reading for each well.
-
Agonist Injection and Measurement: Program the instrument to inject the compounds from the compound plate into the cell plate and immediately begin kinetic reading of fluorescence intensity over time (e.g., every 1-2 seconds for 1-2 minutes).
-
Data Analysis: The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Experimental Workflow for Characterizing this compound Interaction with GPR120
The following diagram outlines a logical workflow for the comprehensive characterization of this compound as a GPR120 ligand.
References
An In-depth Technical Guide to 9(S)-PAHSA Regulation of the PI3K/AKT/mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of 9(S)-palmitic acid hydroxy stearic acid (9(S)-PAHSA) in the regulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This compound is an endogenous lipid with demonstrated anti-inflammatory and insulin-sensitizing properties, making it a molecule of significant interest for therapeutic development in metabolic diseases and related complications.
Core Mechanism of Action
This compound exerts its regulatory effects on the PI3K/AKT/mTOR pathway primarily through the activation of G-protein coupled receptors (GPCRs), including GPR120 and GPR40. Upon binding of this compound, these receptors initiate a downstream signaling cascade that leads to the activation of PI3K. This activation is a critical step, as the PI3K/AKT/mTOR pathway is a central regulator of cellular growth, proliferation, survival, and metabolism.
Dysregulation of this pathway is implicated in a variety of diseases, including type 2 diabetes, cardiovascular disease, and cancer. The ability of this compound to modulate this pathway highlights its therapeutic potential.
Quantitative Data on Pathway Modulation
The following tables summarize the quantitative effects of this compound on key proteins within the PI3K/AKT/mTOR pathway, as determined by Western blot analysis in various studies.
Table 1: In Vivo Effects of this compound on PI3K/AKT/mTOR Pathway Protein Expression and Phosphorylation in Mouse Hippocampus
| Protein | Treatment Group | Relative Expression/Phosphorylation Level (Normalized to Control) | Reference |
| PI3K | High-Fat Diet (HFD) | Decreased | [1] |
| HFD + this compound | Partially Restored | [1] | |
| p-PI3K | HFD | Increased | [1] |
| HFD + this compound | Significantly Decreased | [1] | |
| AKT | HFD | Decreased | [1] |
| HFD + this compound | Partially Restored | ||
| p-AKT | HFD | Increased | |
| HFD + this compound | Significantly Decreased | ||
| mTOR | HFD | Decreased | |
| HFD + this compound | Partially Restored | ||
| p-mTOR | HFD | Increased | |
| HFD + this compound | Significantly Decreased |
Data is qualitative or semi-quantitative as presented in the source. "Partially Restored" indicates a return towards the levels observed in the normal diet group. "Increased" and "Decreased" are relative to the normal diet group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound.
Caption: this compound signaling through the PI3K/AKT/mTOR pathway.
Caption: General experimental workflows for studying this compound.
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the effects of this compound on the PI3K/AKT/mTOR pathway.
In Vivo Model of Type 2 Diabetes
-
Animal Model : Male C57BL/6 mice are typically used.
-
Induction of Diabetes : A high-fat diet (HFD) is provided for a specified period (e.g., 4 months) to induce insulin resistance. In some models, this is followed by a low-dose injection of streptozotocin (STZ) to model beta-cell dysfunction.
-
This compound Administration : this compound is administered, often by daily oral gavage, at doses ranging from low to high (e.g., 30-50 mg/kg/day) for a defined treatment period (e.g., 4 weeks).
-
Metabolic Phenotyping :
-
Glucose and Insulin Tolerance Tests (GTT and ITT) : To assess whole-body glucose metabolism and insulin sensitivity.
-
Blood Glucose and Insulin Levels : Measured from tail vein blood samples using a glucometer and ELISA kits, respectively.
-
-
Tissue Collection and Preparation : At the end of the study, tissues of interest (e.g., hippocampus, liver, adipose tissue) are collected, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.
Cell Culture and In Vitro Treatment
-
Cell Lines : A variety of cell lines can be used depending on the research question, including:
-
SH-SY5Y cells : A human neuroblastoma cell line used to model neuronal effects.
-
3T3-L1 adipocytes : A mouse cell line used to study adipocyte differentiation and glucose uptake.
-
HepG2 cells : A human liver cancer cell line used to model hepatic metabolism.
-
-
Culture Conditions : Cells are maintained in appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C and 5% CO2.
-
Induction of "Diabetic" Environment : To mimic diabetic conditions in vitro, cells can be incubated in high glucose and high fatty acid medium.
-
This compound Treatment : Cells are treated with varying concentrations of this compound (e.g., 10 µM, 20 µM, 40 µM) for different durations (e.g., 6, 12, 24 hours).
Western Blot Analysis of PI3K/AKT/mTOR Pathway Activation
-
Protein Extraction : Cells or homogenized tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Protein Transfer : Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting :
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for the total and phosphorylated forms of PI3K, AKT (Ser473), mTOR, p70S6K, and 4E-BP1. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software (e.g., ImageJ). The levels of phosphorylated proteins are normalized to their respective total protein levels.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle : ELISA is used to quantify the concentration of specific proteins, such as insulin and glucagon-like peptide-1 (GLP-1), in serum or cell culture supernatants.
-
Procedure :
-
Microtiter plates are pre-coated with a capture antibody specific for the target protein.
-
Standards and samples are added to the wells and incubated.
-
A biotin-conjugated detection antibody is then added, followed by a streptavidin-HRP conjugate.
-
A substrate solution is added, and the color development is proportional to the amount of bound protein.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
The concentration of the target protein in the samples is determined by comparison to a standard curve.
-
Conclusion
This compound is a promising endogenous lipid that favorably modulates the PI3K/AKT/mTOR pathway. Its ability to be administered orally and its positive effects on insulin sensitivity and related signaling cascades make it a strong candidate for further investigation in the development of novel therapeutics for metabolic diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic potential of this compound.
References
The Anti-Diabetic and Anti-Inflammatory Potential of FAHFAs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant therapeutic potential for metabolic and inflammatory diseases.[1][2][3] Discovered relatively recently, these molecules have been shown to exert potent anti-diabetic and anti-inflammatory effects in various preclinical models.[4][5] This technical guide provides an in-depth overview of the core scientific findings related to the bioactivity of FAHFAs, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
I. Quantitative Effects of FAHFAs on Metabolic and Inflammatory Parameters
The biological activity of FAHFAs is highly dependent on their specific isomeric structure, including the identity of the fatty acid and the hydroxy fatty acid, as well as the position of the ester linkage. The following tables summarize the quantitative effects of various FAHFA isomers on key metabolic and inflammatory endpoints.
Table 1: Anti-Diabetic Effects of FAHFA Isomers
| FAHFA Isomer | Model System | Key Parameter | Observed Effect | Reference |
| 5-PAHSA & 9-PAHSA | High-Fat Diet-Fed Mice | Oral Glucose Tolerance Test (OGTT) | Improved glucose tolerance | |
| High-Fat Diet-Fed Mice | Ambient Glycemia | Lowered blood glucose levels | ||
| Aged, Chow-Fed Mice | Glucose-Stimulated Insulin Secretion (GSIS) | Augmented insulin secretion | ||
| MIN6 Pancreatic β-cells | Glucose-Stimulated Insulin Secretion (GSIS) | Potentiated GSIS | ||
| Human Islets | Glucose-Stimulated Insulin Secretion (GSIS) | Potentiated GSIS | ||
| 3T3-L1 Adipocytes | Insulin-Stimulated Glucose Uptake | Potentiated glucose uptake | ||
| Various PAHSA, POHSA, OAHSA, SAHSA Isomers | MIN6 Pancreatic β-cells | Glucose-Stimulated Insulin Secretion (GSIS) | Potentiated GSIS (isomer-specific) | |
| Human Islets | Glucose-Stimulated Insulin Secretion (GSIS) | Potentiated GSIS (isomer-specific) |
PAHSA: Palmitic Acid Hydroxy Stearic Acid; POHSA: Palmitoleic Acid Hydroxy Stearic Acid; OAHSA: Oleic Acid Hydroxy Stearic Acid; SAHSA: Stearic Acid Hydroxy Stearic Acid.
Table 2: Anti-Inflammatory Effects of FAHFA Isomers
| FAHFA Isomer | Model System | Inflammatory Stimulus | Key Parameter | Observed Effect | Reference |
| 9-PAHSA | Adipose Tissue Macrophages (in vivo) | High-Fat Diet | Pro-inflammatory Cytokine Production | Attenuated | |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | Lipopolysaccharide (LPS) | Pro-inflammatory Cytokine Production | Reduced | ||
| Various FAHFA Isomers | Bone Marrow-Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | TNFα Secretion | Inhibited (isomer-specific) | |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | Lipopolysaccharide (LPS) | TNFα Secretion | Inhibited (isomer-specific) | ||
| Bone Marrow-Derived Dendritic Cells (BMDCs) | Lipopolysaccharide (LPS) | IL-6 Secretion | Inhibited (isomer-specific) |
TNFα: Tumor Necrosis Factor alpha; IL-6: Interleukin-6.
II. Key Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to assess the anti-diabetic and anti-inflammatory effects of FAHFAs.
A. In Vivo Assessment of Glucose Homeostasis
1. Oral Glucose Tolerance Test (OGTT) in Mice
-
Objective: To assess the ability of an animal to clear a glucose load from the blood, providing an indication of overall glucose tolerance.
-
Procedure:
-
Fast mice for 6 hours prior to the test, with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.
-
Administer a bolus of glucose (typically 1-2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at subsequent time points, commonly 15, 30, 60, 90, and 120 minutes after glucose administration.
-
FAHFAs or vehicle are typically administered orally or via injection at a specified time before the glucose bolus.
-
2. Hyperinsulinemic-Euglycemic Clamp in Mice
-
Objective: To provide a quantitative measure of insulin sensitivity by assessing the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.
-
Procedure:
-
Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) and allow for a recovery period of 5-7 days.
-
Fast the mice for approximately 5-6 hours.
-
A primed-continuous infusion of human insulin is administered to achieve a hyperinsulinemic state.
-
Blood glucose levels are monitored every 10-20 minutes from the arterial catheter.
-
A variable infusion of glucose is administered to maintain euglycemia (normal blood glucose levels).
-
The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity. FAHFA treatment can be administered chronically via osmotic pumps or acutely before the clamp procedure.
-
B. In Vitro Assessment of Cellular Function
1. Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes
-
Objective: To measure the direct effect of FAHFAs on glucose transport into insulin-sensitive cells like adipocytes.
-
Procedure:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Serum-starve the differentiated adipocytes for 2-3 hours.
-
Pre-incubate the cells with the desired concentration of FAHFA or vehicle for a specified time (e.g., 1 hour).
-
Stimulate the cells with a submaximal concentration of insulin (e.g., 1 nM) for approximately 30 minutes.
-
Add a radiolabeled glucose analog (e.g., 2-deoxy-[³H]-glucose) or a fluorescent glucose analog (e.g., 6-NBDG) and incubate for a short period (e.g., 5-10 minutes).
-
Wash the cells to remove extracellular glucose analog and lyse the cells.
-
Quantify the amount of intracellular glucose analog using liquid scintillation counting or fluorescence measurement.
-
2. LPS-Induced Cytokine Secretion in Macrophages
-
Objective: To assess the anti-inflammatory effects of FAHFAs by measuring their ability to inhibit the production of pro-inflammatory cytokines in immune cells.
-
Procedure:
-
Isolate and culture primary macrophages (e.g., bone marrow-derived macrophages) or use a macrophage cell line (e.g., RAW 264.7).
-
Pre-treat the cells with various concentrations of FAHFAs or vehicle for a defined period.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After an incubation period (e.g., 4-24 hours), collect the cell culture supernatant.
-
Measure the concentration of secreted cytokines (e.g., TNFα, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
C. FAHFA Quantification
1. Extraction and Mass Spectrometry Analysis
-
Objective: To accurately measure the levels of different FAHFA isomers in biological samples.
-
Procedure:
-
Homogenize tissue samples or use plasma/serum directly.
-
Perform lipid extraction using a method such as the Bligh-Dyer method, often with the addition of a deuterated internal standard for accurate quantification.
-
Enrich the FAHFA fraction using solid-phase extraction (SPE).
-
Analyze the extracted lipids using liquid chromatography-mass spectrometry (LC-MS) in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
-
III. Signaling Pathways and Experimental Workflows
FAHFAs exert their biological effects through various signaling pathways, with the G-protein coupled receptor 120 (GPR120) being a key mediator of their anti-diabetic and anti-inflammatory actions.
A. Signaling Pathways
Caption: FAHFA signaling through GPR120.
B. Experimental Workflows
Caption: In vivo workflow for assessing anti-diabetic effects.
Caption: In vitro workflow for assessing cellular effects.
IV. Conclusion
FAHFAs represent a promising new class of endogenous lipids with dual anti-diabetic and anti-inflammatory properties. Their therapeutic potential is underscored by the growing body of evidence demonstrating their beneficial effects on glucose homeostasis and inflammation. Further research into the specific structure-activity relationships, the complete elucidation of their biosynthetic and metabolic pathways, and their translation into clinical settings is warranted. This guide provides a foundational resource for researchers and drug development professionals to advance the understanding and potential therapeutic application of these remarkable molecules.
References
- 1. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. mmpc.org [mmpc.org]
- 5. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
9(S)-PAHSA: A Potential Novel Therapeutic for Type 2 Diabetes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Type 2 diabetes (T2D) remains a global health challenge, necessitating the exploration of novel therapeutic avenues. Emerging research has identified 9(S)-palmitic acid hydroxy stearic acid (9(S)-PAHSA), an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA), as a promising candidate.[1][2] Levels of PAHSAs, including 9-PAHSA, are diminished in the serum and adipose tissue of insulin-resistant humans, and these levels strongly correlate with insulin sensitivity.[2][3] Preclinical studies have demonstrated the potential of this compound to improve glucose homeostasis through various mechanisms, including enhanced insulin secretion and sensitivity, and potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound as a potential therapeutic for T2D, focusing on its mechanism of action, quantitative preclinical data, and detailed experimental protocols.
Mechanism of Action: A Multi-pronged Approach to Glycemic Control
This compound exerts its beneficial effects on glucose metabolism through a multi-faceted mechanism of action, primarily involving the activation of G-protein coupled receptors (GPCRs) and the modulation of key intracellular signaling pathways.
G-Protein Coupled Receptor (GPCR) Activation
9-PAHSA has been identified as a ligand for G-protein coupled receptor 120 (GPR120), a receptor known to play a crucial role in adipogenesis, inflammation, and energy metabolism.[4] Activation of GPR120 by 9-PAHSA is a key initiating event that triggers downstream signaling cascades, leading to improved glucose uptake and anti-inflammatory responses. Additionally, evidence suggests that PAHSAs may also activate GPR40, another GPCR involved in augmenting glucose-stimulated insulin secretion (GSIS).
PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and metabolism. Studies have indicated that S-9-PAHSA can upregulate the PI3K/Akt pathway, which is known to be involved in insulin signaling and glucose uptake.
Inhibition of NF-κB Signaling Pathway
Chronic low-grade inflammation is a hallmark of T2D and contributes to insulin resistance. 9-PAHSA has demonstrated potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli such as lipopolysaccharide (LPS), 9-PAHSA treatment can abolish NF-κB activation and the subsequent secretion of inflammatory cytokines. This anti-inflammatory action is, at least in part, mediated through its activation of GPR120.
Quantitative Preclinical Data
Numerous preclinical studies in murine models of insulin resistance and T2D have provided quantitative evidence supporting the therapeutic potential of this compound. The following tables summarize key findings from these studies.
Table 1: Effects of 9-PAHSA on Glucose Homeostasis in db/db Mice
| Parameter | Control (db/db + vehicle) | 9-PAHSA (50 mg/kg/day) | Duration of Treatment | Reference |
| Fasting Blood Glucose (mmol/L) | 28.5 ± 2.1 | 22.3 ± 1.8 | 2 weeks | |
| OGTT (AUC) | Data not specified | Significantly improved vs. control | 2 weeks | |
| Fasting Blood Glucose (mmol/L) | 30.1 ± 1.5 | 29.5 ± 1.9 | 4 weeks | |
| p < 0.05 vs. control |
Table 2: Effects of PAHSAs on Insulin Sensitivity in High-Fat Diet (HFD)-Fed Mice
| Parameter | HFD + Vehicle | HFD + 9-PAHSA | Duration of Treatment | Reference |
| Insulin Tolerance Test (ITT) (% baseline glucose) | Significantly impaired vs. chow | Significantly improved vs. HFD + vehicle | Chronic | |
| Endogenous Glucose Production (EGP) during hyperinsulinemic-euglycemic clamp (mg/kg/min) | Elevated vs. chow | Significantly suppressed vs. HFD + vehicle | Chronic | |
| Insulin-Stimulated Glucose Uptake in Glycolytic Muscle | Reduced vs. chow | Significantly increased vs. HFD + vehicle | Chronic |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments commonly used to assess the efficacy of this compound in preclinical models.
Animal Models and this compound Administration
-
Animal Models: Commonly used models include db/db mice (a model of genetic obesity and T2D) and C57BL/6J mice fed a high-fat diet (HFD) to induce obesity and insulin resistance.
-
This compound Administration: this compound is typically administered via oral gavage. A common vehicle for administration is a solution of 50% PEG400, 0.5% Tween-80, and 49.5% water. Dosages in preclinical studies have ranged from 15 mg/kg to 50 mg/kg per day.
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the body's ability to clear a glucose load.
-
Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.
-
Glucose Administration: A sterile solution of D-glucose (typically 2 g/kg body weight) is administered via oral gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-gavage, commonly at 15, 30, 60, 90, and 120 minutes.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Insulin Tolerance Test (ITT)
The ITT measures the whole-body response to exogenous insulin.
-
Fasting: Mice are fasted for a shorter duration than for an OGTT, typically 4-6 hours.
-
Baseline Glucose: A baseline blood glucose measurement is taken.
-
Insulin Administration: Human or murine insulin (typically 0.75-1.0 U/kg body weight) is administered via intraperitoneal (IP) injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at time points such as 15, 30, 45, and 60 minutes post-injection.
-
Data Analysis: The rate of glucose disappearance is calculated, often represented as the percentage decrease from baseline glucose.
Homeostasis Model Assessment of Insulin Resistance (HOMA-IR)
HOMA-IR is a calculation used to estimate insulin resistance from fasting glucose and insulin levels.
-
Fasting: Mice are fasted overnight (12-16 hours).
-
Sample Collection: Fasting blood samples are collected to measure plasma glucose and insulin concentrations.
-
Assays: Plasma glucose is measured using a glucometer, and plasma insulin is typically measured using an ELISA kit.
-
Calculation: HOMA-IR is calculated using the following formula: HOMA-IR = [Fasting Insulin (μU/mL) x Fasting Glucose (mmol/L)] / 22.5
Conclusion and Future Directions
The body of evidence presented in this technical guide strongly supports the potential of this compound as a novel therapeutic agent for the management of type 2 diabetes. Its ability to improve glucose homeostasis through multiple mechanisms, including GPR120 activation, modulation of the PI3K/Akt/mTOR pathway, and inhibition of NF-κB-mediated inflammation, makes it an attractive candidate for further development.
Future research should focus on elucidating the complete downstream signaling cascades initiated by this compound, identifying all of its molecular targets, and conducting long-term efficacy and safety studies in larger animal models. Furthermore, the translation of these promising preclinical findings into human clinical trials will be a critical next step in determining the therapeutic utility of this compound for patients with type 2 diabetes. The unique, multi-pronged mechanism of action of this compound offers the potential for a new class of anti-diabetic drugs with both glucose-lowering and anti-inflammatory properties.
References
- 1. Measurement of glucose, plasma insulin and HOMA-IR [bio-protocol.org]
- 2. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Influence of 9(S)-PAHSA on Gut Microbiota Composition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the current understanding of how 9(S)-PAHSA, a bioactive lipid, modulates the composition of the gut microbiota. The information presented herein is curated from recent scientific literature to support research and development efforts in metabolic and inflammatory diseases.
Quantitative Analysis of Microbiota Changes
Oral administration of this compound has been shown to significantly alter the gut microbiota composition, particularly in models of diet-induced obesity and metabolic dysfunction. A key finding is the lipid's ability to reverse gut dysbiosis caused by a high-fat diet (HFD). The primary effect observed is a shift in the ratio of the two dominant bacterial phyla, Firmicutes and Bacteroidetes.
In a study utilizing a mouse model of diabetes-associated cognitive impairment induced by a high-fat diet, supplementation with this compound led to a notable decrease in the abundance of Firmicutes and an increase in the abundance of Bacteroidetes, thereby contributing to a more balanced microbiome[1]. This shift in the Firmicutes/Bacteroidetes ratio is widely considered a marker of improved gut health, as an elevated ratio is often associated with obesity[2].
Broader studies on the PAHSA class of lipids have identified similar effects. In diet-induced obese mice, PAHSA treatment was found to increase the abundance of Bacteroides, with a specific association between Bacteroides thetaiotaomicron and improved insulin sensitivity[3][4][5]. The beneficial metabolic effects of PAHSAs were demonstrated to be dependent on the gut microbiota, as these effects were absent in germ-free mice fed a high-fat diet.
The following table summarizes the key quantitative changes in gut microbiota composition following this compound or general PAHSA administration as reported in preclinical studies.
| Experimental Model | Treatment Group | Phylum/Genus | Direction of Change | Reference |
| High-Fat Diet (HFD) induced diabetic mice | HFD + 30 mg/kg/day this compound | Firmicutes | ↓ (Decrease) | |
| High-Fat Diet (HFD) induced diabetic mice | HFD + 30 mg/kg/day this compound | Bacteroidetes | ↑ (Increase) | |
| Diet-induced obese mice | PAHSA treatment | Bacteroides | ↑ (Increase) | |
| Diet-induced obese mice | PAHSA treatment | Bacteroides thetaiotaomicron | Associated with improved insulin sensitivity |
Key Experimental Protocols
This section details the methodologies employed in key studies investigating the effects of this compound on the gut microbiota. These protocols can serve as a guide for designing and replicating similar experiments.
Animal Model and Dietary Intervention
-
Animal Model : Male C57BL/6J mice are commonly used.
-
Acclimation : Mice are typically acclimated for at least one week upon arrival, housed under standard conditions (e.g., 22°C, 12-hour light-dark cycle) with ad libitum access to food and water.
-
Induction of Dysbiosis : A high-fat diet (HFD), often with 60% of calories from fat, is administered for an extended period (e.g., 5 months) to induce obesity, insulin resistance, and gut dysbiosis. A control group is fed a normal diet (ND).
This compound Administration
-
Formulation : this compound is typically dissolved in a vehicle suitable for oral administration.
-
Dosage : A common dosage used in mouse models is 30 mg/kg of body weight per day.
-
Route of Administration : Oral gavage is the standard method to ensure consistent and accurate dosing.
-
Treatment Duration : Treatment duration can vary, but studies have shown effects after several weeks of daily administration.
Gut Microbiota Analysis: 16S rRNA Gene Sequencing
-
Sample Collection : Fecal pellets or cecal contents are collected from individual mice at the end of the treatment period. Samples are immediately snap-frozen in liquid nitrogen and stored at -80°C until DNA extraction.
-
DNA Extraction : Total genomic DNA is extracted from the fecal or cecal samples using a commercially available kit, such as a QIAamp DNA Stool Mini Kit, following the manufacturer's instructions. DNA quality and concentration are assessed using a spectrophotometer (e.g., NanoDrop) and fluorometry (e.g., Qubit).
-
PCR Amplification : The hypervariable regions of the 16S rRNA gene (commonly V3-V4) are amplified by PCR using specific primers.
-
Library Preparation and Sequencing : The PCR amplicons are purified, indexed, and pooled to create a sequencing library. The library is then sequenced on a high-throughput platform, such as an Illumina MiSeq, to generate paired-end reads.
-
Bioinformatic Analysis :
-
Quality Control : Raw sequencing reads are filtered to remove low-quality reads, adapters, and chimeric sequences using software like QIIME 2 or DADA2.
-
Taxonomic Assignment : The high-quality sequences are clustered into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs). Taxonomy is then assigned to each ASV/OTU by comparing the sequences against a reference database such as SILVA or Greengenes.
-
Statistical Analysis : The relative abundance of different bacterial taxa is calculated. Statistical analyses are performed to identify significant differences in the microbiota composition between experimental groups (e.g., ND, HFD, and HFD + this compound).
-
Mechanistic Insights and Signaling Pathways
This compound exerts its biological effects, including the modulation of gut microbiota and subsequent metabolic improvements, through specific cell signaling pathways. The primary receptor implicated in PAHSA activity is G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).
GPR120-Mediated Anti-Inflammatory Signaling
In the context of gut health, GPR120 is expressed on various cells, including intestinal epithelial cells and immune cells like macrophages. The binding of this compound to GPR120 can trigger an anti-inflammatory cascade. This pathway is G protein-independent and relies on the recruitment of β-arrestin-2. The this compound-GPR120-β-arrestin-2 complex is internalized, which prevents the activation of the pro-inflammatory TAK1 signaling complex. This ultimately inhibits the downstream activation of the NF-κB pathway, a key regulator of inflammatory cytokine production.
PI3K/AKT/mTOR Signaling Pathway
This compound has also been found to activate the PI3K/AKT/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, and metabolism. Activation of this pathway is linked to improved insulin sensitivity and glucose metabolism. While the precise link between GPR120 activation by this compound and the PI3K/AKT pathway in the gut is still under investigation, it is known that GPR120 can signal through Gαq-dependent pathways that can lead to PI3K activation. This pathway activation by this compound contributes to its beneficial effects on metabolic health, which are intertwined with the modulation of the gut microbiota.
Conclusion and Future Directions
The evidence strongly indicates that this compound is a potent modulator of the gut microbiota. Its ability to reverse HFD-induced dysbiosis, primarily by balancing the Firmicutes/Bacteroidetes ratio, is a key mechanism behind its beneficial metabolic and anti-inflammatory effects. The activation of GPR120 and the PI3K/AKT/mTOR signaling pathways provides a mechanistic framework for these observations.
For researchers and drug development professionals, this compound represents a promising therapeutic candidate for metabolic diseases such as type 2 diabetes and obesity, as well as associated complications like cognitive impairment. Future research should focus on:
-
Elucidating the effects of this compound on a wider range of microbial species using shotgun metagenomic sequencing.
-
Investigating the specific microbial metabolites that are altered by this compound and mediate its effects.
-
Conducting clinical trials to validate these preclinical findings in human populations.
By continuing to unravel the complex interplay between this compound, the gut microbiota, and host signaling pathways, new therapeutic strategies can be developed to combat chronic metabolic and inflammatory conditions.
References
- 1. pnas.org [pnas.org]
- 2. The Firmicutes/Bacteroidetes Ratio: A Relevant Marker of Gut Dysbiosis in Obese Patients? [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Beneficial metabolic effects of PAHSAs depend on the gut microbiota in" by Jennifer Lee, Kerry Wellenstein et al. [hsrc.himmelfarb.gwu.edu]
Methodological & Application
Synthesis and Purification of 9(S)-PAHSA: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis and purification of 9(S)-PAHSA (9(S)-palmitoyloxy-10(E)-octadecenoic acid), a biologically active lipid molecule. The following sections offer a comprehensive guide, including a plausible enantioselective synthetic route, detailed purification methodologies, and structured data presentation to facilitate reproducibility and application in research and drug development.
Introduction
This compound is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids, which have garnered significant interest for their potential therapeutic properties, including anti-inflammatory and insulin-sensitizing effects. The specific stereochemistry at the C9 position is crucial for its biological activity. Access to enantiomerically pure this compound is therefore essential for accurate biological studies and potential therapeutic development. This document outlines a robust methodology for its synthesis and purification.
Synthesis of this compound
The enantioselective synthesis of this compound can be achieved through a multi-step process starting from commercially available chiral building blocks. The following protocol is a composite methodology based on established chemical transformations for similar molecules.
Synthesis Workflow
Application Notes and Protocols for In Vitro Studies of 9(S)-PAHSA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro studies on 9(S)-palmitic acid hydroxy stearic acid (9(S)-PAHSA), a bioactive lipid with promising therapeutic potential in metabolic and inflammatory diseases. This document outlines detailed protocols for key experiments, summarizes quantitative data from relevant studies, and illustrates the signaling pathways involved.
Introduction to this compound
This compound is an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA) that has garnered significant interest for its beneficial effects on glucose metabolism and its anti-inflammatory properties.[1][2][3] Circulating levels of PAHSAs have been found to be lower in insulin-resistant humans, and their administration in animal models has been shown to improve glucose tolerance and insulin sensitivity.[2][4] The biological activities of this compound are mediated, at least in part, through the activation of G protein-coupled receptor 120 (GPR120) and subsequent modulation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. These notes will detail the experimental procedures to investigate these effects in vitro.
Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro studies on this compound, providing a comparative overview of its efficacy in various assays.
Table 1: Anti-Inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Cytokine/Marker | Result | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | Not Specified | TNF-α, IL-6, CCL2, CCL3, CCL5 mRNA | Significant attenuation of LPS-induced gene expression | |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 25 µM, 50 µM | IL-6 | Reduction in IL-6 levels | |
| 3T3-L1 Adipocytes | Lipopolysaccharide (LPS) | Not Specified | Inflammatory Cytokine Secretion | Abolished LPS-induced secretion |
Table 2: Effects of this compound on Cell Viability and Metabolism
| Cell Line | Experimental Condition | This compound Concentration | Measured Parameter | Result | Reference |
| SH-SY5Y Cells | High Glucose & Fatty Acid | Not Specified | Cell Viability & Proliferation | Increased | |
| SH-SY5Y Cells | High Glucose & Fatty Acid | Not Specified | LDH & ROS | Reduced | |
| SH-SY5Y Cells | High Glucose & Fatty Acid | Not Specified | Cleaved Caspase-3 | Reduced | |
| HepG2 Cells & Primary Murine Hepatocytes | Oleic Acid-induced Steatosis | 10 µM, 20 µM, 40 µM | Cell Viability | Increased | |
| 3T3-L1 Adipocytes | Insulin Stimulation | Not Specified | Glucose Uptake | Potentiated insulin-stimulated glucose uptake |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro characterization.
Caption: this compound anti-inflammatory signaling via GPR120 and NF-κB inhibition.
Caption: this compound enhances insulin-stimulated glucose uptake via the PI3K/AKT pathway.
Caption: General experimental workflow for in vitro studies of this compound.
Detailed Experimental Protocols
The following section provides detailed, step-by-step protocols for key in vitro experiments to characterize the biological activities of this compound.
Protocol 1: Adipocyte Differentiation of 3T3-L1 Cells and Oil Red O Staining
This protocol describes the induction of differentiation of 3T3-L1 preadipocytes into mature adipocytes and the subsequent staining of intracellular lipid droplets with Oil Red O to assess the effect of this compound on adipogenesis.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Bovine Calf Serum (Growth Medium)
-
Differentiation Medium (DM): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Medium (IM): DMEM with 10% FBS and 10 µg/mL insulin.
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO or ethanol)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O stock solution (0.5% in isopropanol)
-
Oil Red O working solution (6 parts stock to 4 parts distilled water, filtered)
-
Isopropanol (100%)
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate at a density that allows them to reach confluence. Grow in Growth Medium at 37°C and 5% CO₂.
-
Induction of Differentiation (Day 0): Two days post-confluence, replace the Growth Medium with Differentiation Medium. Include this compound at desired concentrations (e.g., 10-50 µM) and a vehicle control.
-
Medium Change (Day 2): After 48 hours, replace the Differentiation Medium with Insulin Medium, again containing the respective concentrations of this compound or vehicle.
-
Maturation (Day 4 onwards): After another 48 hours, replace the Insulin Medium with DMEM containing 10% FBS. Replenish this medium every 2 days. Mature adipocytes with visible lipid droplets should form by day 8-10.
-
Oil Red O Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 30 minutes at room temperature.
-
Wash the cells twice with distilled water.
-
Incubate the cells with the Oil Red O working solution for 1 hour at room temperature.
-
Wash the cells three to four times with distilled water to remove excess stain.
-
Visualize the stained lipid droplets using a microscope.
-
-
Quantification (Optional):
-
After the final water wash, allow the plates to dry completely.
-
Elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm.
-
Protocol 2: Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol is designed to evaluate the anti-inflammatory effects of this compound by measuring its ability to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophages
-
DMEM with 10% FBS (Complete Medium)
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10-100 µM) or vehicle control for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include a control group with no LPS stimulation.
-
Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Carefully collect the cell culture supernatants and centrifuge to remove any cellular debris. Store the supernatants at -80°C until analysis.
-
Cytokine Measurement by ELISA:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block non-specific binding sites.
-
Add the collected supernatants and standards to the wells.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Protocol 3: Cell Viability MTT Assay
This protocol assesses the effect of this compound on cell viability, particularly under conditions of cellular stress (e.g., high glucose and fatty acid treatment), using the MTT colorimetric assay.
Materials:
-
Target cell line (e.g., SH-SY5Y, HepG2)
-
Appropriate cell culture medium
-
This compound stock solution
-
Stress-inducing agents (e.g., high glucose, palmitic acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with this compound at various concentrations in the presence or absence of the stress-inducing agent for the desired duration (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for at least 2 hours (or overnight) in the dark at room temperature with gentle shaking. Measure the absorbance at a wavelength between 550 and 600 nm.
-
Data Analysis: Express the results as a percentage of the control (untreated or vehicle-treated cells).
Protocol 4: Western Blotting for PI3K/AKT and NF-κB Pathway Analysis
This protocol details the steps for analyzing the activation of key proteins in the PI3K/AKT and NF-κB signaling pathways by Western blotting.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-NF-κB p65, anti-NF-κB p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for loading by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin. Compare the levels of phosphorylated proteins to the total protein levels to determine pathway activation.
References
- 1. benchchem.com [benchchem.com]
- 2. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Animal Models for 9(S)-PAHSA Research
Introduction
Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1] The 9(S)-PAHSA isomer, in particular, has garnered significant interest for its therapeutic potential. It is one of the most abundant PAHSA isomers found in human and mouse tissues and its levels are often reduced in individuals with insulin resistance.[1] Exogenous administration of this compound has been shown to improve glucose tolerance, enhance insulin secretion, and mitigate inflammation in various preclinical models.[1][2] These application notes provide detailed protocols for developing and utilizing animal models to investigate the efficacy and mechanisms of this compound.
Animal Model Selection
The choice of animal model is critical for studying the metabolic and anti-inflammatory effects of this compound. The most common models are diet-induced obesity (DIO) mice and genetic models of type 2 diabetes (T2DM).
| Animal Model | Strain | Induction Method | Key Pathophysiological Features | Primary Application for this compound Research | References |
| Diet-Induced Obesity (DIO) | C57BL/6 | High-Fat Diet (HFD) for 5 months | Obesity, Insulin Resistance, Glucose Intolerance, Adipose Tissue Inflammation | Studying the effects on insulin sensitivity, glucose homeostasis, and inflammation. | [3] |
| Type 2 Diabetes (T2DM) | C57BL/6 | HFD + low-dose Streptozotocin (STZ) | Hyperglycemia, Insulin Resistance, Beta-cell dysfunction | Investigating therapeutic potential in established T2DM. | |
| Genetic T2DM Model | db/db | Genetic leptin receptor deficiency | Severe Obesity, Hyperglycemia, Insulin Resistance, Cardiovascular Complications | Assessing effects on severe metabolic dysfunction and related complications like diabetic cardiomyopathy. | |
| Age-Induced Glucose Intolerance | Chow-fed, aged mice | Natural aging process | Mild glucose intolerance | Evaluating effects in a non-obese, age-related model of metabolic decline. |
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity (DIO) and T2DM in Mice
This protocol describes the induction of obesity and insulin resistance using a high-fat diet, which is a foundational model for this compound research.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Normal Diet (ND) chow (e.g., 10% kcal from fat)
-
High-Fat Diet (HFD) (e.g., 60% kcal from fat)
-
Streptozotocin (STZ) (for T2DM model)
-
Citrate buffer (pH 4.5)
Procedure:
-
Acclimation: Acclimate mice for at least one week upon arrival, with free access to water and a standard chow diet.
-
Group Allocation: Randomly assign mice to experimental groups (e.g., ND, HFD, HFD + this compound).
-
Diet Induction:
-
For the DIO model, feed mice the HFD for 5 months. The ND group receives the control diet.
-
For the T2DM model, after establishing the HFD-induced obesity, inject mice with a single low dose of STZ (e.g., 100 mg/kg) prepared fresh in citrate buffer to induce hyperglycemia.
-
-
Monitoring: Monitor body weight and food intake weekly. Measure fasting blood glucose (FBG) periodically to confirm the development of insulin resistance (FBG ≥8.0 mmol/L is often used as a diabetic threshold).
Experimental Workflow for Developing a Diet-Induced Obesity Model
Caption: Workflow for inducing and confirming a diet-induced obesity mouse model before therapeutic intervention.
Protocol 2: Preparation and Administration of this compound
Proper formulation and administration are key to achieving consistent in vivo effects.
Materials:
-
This compound
-
Vehicle solution: 50% PEG400, 0.5% Tween-80, 49.5% sterile water
-
Oral gavage needles
Procedure:
-
Preparation: Prepare the this compound solution fresh daily. Dissolve the compound in the vehicle solution to the desired concentration.
-
Dosing: Administer this compound to mice via oral gavage once daily. Common effective doses range from 30 mg/kg to 50 mg/kg. The vehicle control group should receive an equivalent volume of the vehicle solution.
-
Treatment Duration: Treatment duration can vary, but studies have shown effects after 4 weeks of daily administration.
| Parameter | Recommendation | Reference |
| Route of Administration | Oral Gavage | |
| Vehicle | 50% PEG400, 0.5% Tween-80, 49.5% H₂O | |
| Dosage | 30-50 mg/kg body weight, once daily | |
| Treatment Duration | 4 weeks |
Protocol 3: Metabolic Phenotyping
A. Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT assesses the ability of the animal to clear a glucose load from the circulation.
Procedure:
-
Fast mice for 14 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from the tail vein.
-
Administer a 20% glucose solution (2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at 30, 60, 90, and 120 minutes post-injection.
-
Calculate the Area Under the Curve (AUC) for glucose excursion to quantify glucose tolerance.
B. Intraperitoneal Insulin Tolerance Test (IPITT)
The IPITT measures the whole-body response to insulin.
Procedure:
-
Fast mice for 5 hours.
-
Record the baseline blood glucose level (t=0).
-
Administer human insulin (1 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at 30, 60, 90, and 120 minutes post-injection.
-
Calculate the AUC to assess insulin sensitivity.
| Test | Fasting Duration | Injected Agent & Dose | Blood Sampling Timepoints (min) | Primary Outcome | References |
| IPGTT | 14 hours | 20% Glucose (2 g/kg) | 0, 30, 60, 90, 120 | Glucose Tolerance | |
| IPITT | 5 hours | Insulin (1 U/kg) | 0, 30, 60, 90, 120 | Insulin Sensitivity |
Protocol 4: Assessment of Anti-Inflammatory Effects
This protocol uses an in vitro model with macrophages to assess the direct anti-inflammatory properties of this compound.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
DMEM media, FBS, antibiotics
-
Reagents for RNA extraction (for qPCR) or ELISA kits
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in standard DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Plate cells and allow them to adhere. Pre-treat cells with this compound (e.g., 10 µM) for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 18-24 hours. Include vehicle control and LPS-only groups.
-
Endpoint Analysis:
-
Cytokine mRNA Expression: Harvest cells, extract RNA, and perform RT-qPCR to measure the expression of pro-inflammatory genes like Il-6, Tnf-α, and Il-1β.
-
Cytokine Protein Secretion: Collect the cell culture supernatant and measure secreted IL-6 and TNF-α levels using commercially available ELISA kits.
-
| Parameter | RAW 264.7 Cells | Reference |
| Stimulant | Lipopolysaccharide (LPS), 100 ng/mL | |
| This compound Concentration | 10 µM | |
| Incubation Time | 18-24 hours | |
| Primary Endpoints | IL-6, TNF-α, IL-1β (mRNA and/or protein) |
Key Signaling Pathways Modulated by this compound
Research indicates that this compound exerts its beneficial effects through several key signaling pathways.
1. Metabolic Regulation: this compound has been shown to activate the PI3K/AKT pathway, which is a central node in insulin signaling and promotes glucose uptake and metabolism. It may also modulate the AMPK/Sirt1/PGC1α pathway, which is involved in cellular energy homeostasis.
This compound Signaling in Metabolic Regulation
Caption: this compound promotes glucose uptake via GPR120 and PI3K/AKT signaling and enhances energy metabolism through AMPK.
2. Anti-Inflammatory Action: The anti-inflammatory effects of this compound are partly mediated by the G-protein coupled receptor GPR120, which can inhibit pro-inflammatory signaling cascades. Additionally, some studies suggest this compound can act as an antagonist for certain chemokine receptors, such as CCR7 and CXCR4, thereby reducing immune cell migration.
This compound's Anti-Inflammatory Signaling Mechanism
Caption: this compound reduces inflammation by inhibiting the NF-κB pathway via GPR120 and antagonizing chemokine receptors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of 9(S)-PAHSA to High-Fat Diet-Induced Obese Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of 9(S)-PAHSA to high-fat diet (HFD)-induced obese mice, a common model for studying metabolic diseases. This document outlines detailed experimental protocols, summarizes key quantitative data from published studies, and visualizes the known signaling pathways involved in the therapeutic effects of this compound.
Introduction
Palmitic acid hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1][2][3][4] Among these, this compound has garnered significant interest for its potential to improve metabolic homeostasis.[5] Levels of PAHSAs are often reduced in the serum and adipose tissue of insulin-resistant humans and mice, and their concentrations correlate with insulin sensitivity. Administration of 9-PAHSA in HFD-induced obese mice has been shown to lower blood glucose, improve glucose tolerance, stimulate glucagon-like peptide-1 (GLP-1) secretion, and reduce adipose tissue inflammation.
Data Presentation
The following tables summarize the quantitative data from key studies on the effects of this compound administration in HFD-induced obese mice.
Table 1: Effects of 9-PAHSA on Glucose Homeostasis
| Parameter | Mouse Model | Treatment Details | Vehicle Control | 9-PAHSA Treated | Percentage Change | Reference |
| Fasting Blood Glucose | HFD-induced DACI mice | S9P oral administration for 4 weeks | Significantly higher than ND group | Improved fasting glucose values | Significant reduction (p < 0.001) | |
| Glucose Tolerance (OGTT) | HFD-induced DACI mice | S9P oral administration for 4 weeks | Impaired | Improved glucose tolerance | Significant improvement (p < 0.001) | |
| Insulin Sensitivity (ITT) | HFD-induced DACI mice | S9P oral administration for 4 weeks | Impaired | Improved insulin sensitivity | Significant improvement (p < 0.001) | |
| Ambient Glycemia | db/db mice | 50 mg/kg/day by gavage for 2 weeks | Elevated | Lowered | Remarkable glucose-lowering | |
| Glucose Tolerance (Acute) | db/db mice | Single dose | Impaired | Slightly improved | Reduced area under the glucose excursion curve |
Table 2: Anti-Inflammatory Effects of 9-PAHSA
| Parameter | Mouse Model | Treatment Details | Vehicle Control (HFD) | 9-PAHSA Treated | Percentage Change | Reference |
| TNFα-positive ATMs | HFD-fed mice | Oral gavage for 3 days | Elevated | Normalized | Significant reduction | |
| IL-1β-positive ATMs | HFD-fed mice | Oral gavage for 3 days | Elevated | Reduced | Significant reduction | |
| Pro-inflammatory T-cell markers (ileum) | HFD-fed male mice | Subcutaneous minipumps for 6 months | Elevated | Reduced | Significant reduction (p<0.05) | |
| Pro-inflammatory cytokines (ileum) | HFD-fed male mice | Subcutaneous minipumps for 6 months | Elevated | Reduced | Significant reduction (p<0.05) |
Note: ATM refers to Adipose Tissue Macrophages. DACI refers to Diabetes-Associated Cognitive Impairment.
Experimental Protocols
High-Fat Diet-Induced Obesity Model
-
Animal Model: C57BL/6J mice are a commonly used strain.
-
Diet: Mice are fed a high-fat diet (HFD), typically with 45% or 60% of calories derived from fat, for a period of 8-16 weeks to induce obesity and insulin resistance.
-
Housing: Mice should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.
Preparation and Administration of this compound
-
Formulation: this compound can be prepared in a vehicle suitable for the chosen administration route. A common vehicle for oral gavage is a solution of 50% PEG400, 0.5% Tween-80, and 49.5% sterile water. For subcutaneous administration, osmotic mini-pumps can be used.
-
Dosage: A typical oral dose is 50 mg/kg of body weight per day. For subcutaneous mini-pumps, the delivery rate is calculated based on the desired daily dose and the pump's specifications.
-
Administration Routes:
-
Oral Gavage: This is a common method for daily administration. Use a proper gauge feeding needle to deliver the solution directly into the stomach.
-
Subcutaneous Mini-pumps: For chronic studies, surgically implanted osmotic mini-pumps provide continuous and controlled delivery of this compound.
-
Assessment of Metabolic Parameters
-
Glucose Tolerance Test (OGTT):
-
Fast mice overnight (typically 6 hours).
-
Measure baseline blood glucose from the tail vein.
-
Administer a glucose solution (usually 2 g/kg body weight) via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Measure baseline blood glucose.
-
Administer human insulin (0.75-1.0 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.
-
Analysis of Inflammatory Markers
-
Adipose Tissue Macrophage (ATM) Analysis:
-
Isolate epididymal fat pads.
-
Digest the tissue with collagenase to obtain a single-cell suspension of the stromal vascular fraction (SVF).
-
Use flow cytometry to identify and quantify ATMs (e.g., using F4/80 and CD11c markers).
-
Intracellular cytokine staining can be used to measure the percentage of ATMs producing pro-inflammatory cytokines like TNFα and IL-1β.
-
-
Gene Expression Analysis:
-
Isolate tissues of interest (e.g., adipose tissue, liver, ileum).
-
Extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of inflammatory genes (e.g., Tnf, Il1b, Ccl2).
-
Signaling Pathways and Mechanisms of Action
The beneficial effects of this compound are mediated through multiple signaling pathways, with the G-protein-coupled receptor 120 (GPR120) playing a central role.
Caption: this compound signaling through GPR120.
Mechanism of Action:
-
GPR120 Activation: this compound acts as a ligand for GPR120, a receptor expressed in adipocytes, macrophages, and intestinal L-cells.
-
Stimulation of GLP-1 Secretion: Activation of GPR120 in enteroendocrine L-cells stimulates the secretion of GLP-1, an incretin hormone that enhances glucose-stimulated insulin secretion from pancreatic β-cells.
-
Enhanced Glucose Uptake: In adipocytes, GPR120 signaling enhances insulin-stimulated glucose uptake.
-
Anti-Inflammatory Effects: this compound exerts potent anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway in a GPR120-dependent manner. This leads to a reduction in the production of pro-inflammatory cytokines in adipose tissue.
-
Gut Microbiota Modulation: Recent evidence suggests that the beneficial metabolic effects of PAHSAs in HFD-fed mice are dependent on the gut microbiota. PAHSAs may modulate the composition and function of the gut microbiota, contributing to improved metabolic health.
References
- 1. Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice. | Broad Institute [broadinstitute.org]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating the Therapeutic Effects of 9(S)-PAHSA in the db/db Mouse Model of Type 2 Diabetes
Introduction
Palmitic acid hydroxy stearic acids (PAHSAs) are a class of endogenous lipids that have demonstrated significant anti-diabetic and anti-inflammatory properties.[1] Among the various isomers, the 9-hydroxy stearic acid (9-PAHSA) variant, particularly its S-enantiomer, 9(S)-PAHSA, is a focal point of metabolic research due to its potent biological activities.[2][3] Levels of PAHSAs are notably reduced in the serum and adipose tissue of insulin-resistant humans, and their concentrations correlate strongly with insulin sensitivity.[2][4] Administration of 9-PAHSA in mouse models has been shown to lower blood glucose, improve glucose tolerance, and reduce inflammation, making it a promising candidate for therapeutic development.
The db/db mouse is a well-established genetic model for type 2 diabetes and diabetic dyslipidemia. These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia, closely mimicking the pathophysiology of human type 2 diabetes. This makes the db/db mouse an invaluable tool for evaluating the efficacy and mechanisms of action of novel anti-diabetic compounds like this compound.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the db/db mouse model to study the effects of this compound. Included are summaries of expected outcomes, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action and Key Biological Effects
This compound exerts its beneficial effects through multiple signaling pathways, primarily impacting glucose metabolism, autophagy, and inflammation.
-
Improved Glycolipid Metabolism: this compound has been shown to improve insulin resistance and lower levels of oxidized low-density lipoprotein (ox-LDL) in diabetic mice. It enhances glucose tolerance and stimulates the secretion of glucagon-like peptide-1 (GLP-1) and insulin.
-
Autophagy Regulation: In the context of diabetic cardiomyopathy, 9-PAHSA treatment enhances cardiac autophagy in db/db mice. This is evidenced by the reversal of altered autophagy markers, such as a decreased ratio of LC3II/LC3I and increased P62 protein levels, which are characteristic of the diabetic state.
-
PI3K/AKT Signaling: Studies indicate that this compound can restore the downregulated PI3K/AKT signaling pathway in diabetic environments. This pathway is crucial for insulin-mediated glucose uptake and cell survival.
-
Anti-inflammatory and Anti-apoptotic Effects: 9-PAHSA exhibits anti-inflammatory properties by reducing adipose tissue inflammation in diet-induced obese mice. It also reduces apoptosis by decreasing the expression of cleaved caspase-3.
Below is a diagram illustrating the key signaling pathways modulated by this compound.
Data Presentation: Summary of this compound Effects in db/db Mice
The following tables summarize the quantitative outcomes observed in studies administering 9-PAHSA to db/db mice.
Table 1: Effects on Glucose Homeostasis and Body Weight
| Parameter | Mouse Model | Treatment Details | Duration | Outcome | Reference |
|---|---|---|---|---|---|
| Blood Glucose | db/db | 50 mg/kg/day 9-PAHSA (gavage) | 2 weeks | Remarkably reduced compared to vehicle | |
| Blood Glucose | db/db | 50 mg/kg/day 9-PAHSA (gavage) | 4 weeks | Effect disappeared (no longer significant) | |
| Glucose Tolerance | db/db | Acute 9-PAHSA administration | Acute | Slightly improved (reduced AUC) |
| Plasma Insulin | db/db | 50 mg/kg/day 9-PAHSA (gavage) | 4 weeks | No significant difference from vehicle | |
Table 2: Effects on Cardiac Autophagy Markers
| Protein Target | Mouse Model | Treatment Details | Duration | Outcome in Treated vs. Vehicle | Reference |
|---|---|---|---|---|---|
| LC3II / LC3I Ratio | db/db | 50 mg/kg/day 9-PAHSA (gavage) | 4 weeks | Partially restored (Increased vs. db/db control) |
| P62 | db/db | 50 mg/kg/day 9-PAHSA (gavage) | 4 weeks | Partially restored (Decreased vs. db/db control) | |
Experimental Protocols
This section provides detailed methodologies for conducting studies on the effects of this compound in db/db mice.
Protocol 1: Animal Handling and this compound Administration
1.1. Animals
-
Model: Male db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J) and their lean db/+ littermates as controls.
-
Age: Start experiments at 8-10 weeks of age, when the diabetic phenotype is well-established.
-
Housing: House mice under a 12h/12h light/dark cycle at a controlled temperature (22 ± 2°C) and humidity (50 ± 5%). Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before starting any procedures.
1.2. Preparation of this compound Formulation
-
Materials: this compound powder, Vehicle solution (e.g., 50% PEG400, 0.5% Tween-80, 49.5% sterile water).
-
Procedure:
-
Prepare the vehicle solution by mixing the components thoroughly.
-
Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the average body weight of the mice.
-
Dissolve the this compound powder directly into the vehicle. Gentle warming and vortexing can aid dissolution.
-
Prepare a fresh solution daily or as recommended by the supplier for stability.
-
1.3. Administration
-
Method: Oral gavage is a common and effective route.
-
Dosage: A dose of 50 mg/kg has been shown to be effective in db/db mice.
-
Frequency: Administer once daily at the same time each day.
-
Duration: A treatment period of 4 weeks is typical for assessing both short-term and sustained effects.
-
Control Group: The vehicle control group should receive an equivalent volume of the vehicle solution via the same route and schedule.
Protocol 2: Intraperitoneal Glucose and Insulin Tolerance Tests (IPGTT & IPITT)
2.1. Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Purpose: To assess the ability to clear a glucose load, reflecting insulin secretion and sensitivity.
-
Procedure:
-
Fast mice for 4-6 hours.
-
Record baseline blood glucose (Time 0) from a tail vein snip using a glucometer.
-
Administer D-glucose solution (e.g., 2 g/kg body weight) via intraperitoneal (IP) injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) for each group to quantify glucose tolerance.
-
2.2. Intraperitoneal Insulin Tolerance Test (IPITT)
-
Purpose: To measure the whole-body response to exogenous insulin, indicating insulin sensitivity.
-
Procedure:
-
Fast mice for 5-6 hours. A shorter fasting period is critical to avoid hypoglycemia.
-
Obtain a baseline blood glucose reading (Time 0).
-
Administer human or murine insulin (e.g., 0.75 U/kg body weight) via IP injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Data Analysis: Plot blood glucose levels as a percentage of the baseline reading over time. A faster and more profound drop in glucose indicates greater insulin sensitivity.
-
Protocol 3: Biochemical Analysis
3.1. Blood Collection
-
Method: At the study endpoint, collect terminal blood via cardiac puncture after anesthetizing the mice.
-
Processing: Collect blood into EDTA-coated tubes for plasma or serum separator tubes for serum. Centrifuge at 2000 x g for 15 minutes at 4°C and store the supernatant at -80°C.
3.2. ELISA Assays
-
Purpose: To quantify levels of key hormones and metabolic markers.
-
Analytes: Measure plasma/serum concentrations of insulin, GLP-1, and ox-LDL using commercially available ELISA kits according to the manufacturer's instructions.
Protocol 4: Western Blot Analysis
4.1. Tissue Processing
-
Method: At necropsy, rapidly excise tissues of interest (e.g., heart, liver), snap-freeze them in liquid nitrogen, and store them at -80°C.
-
Lysate Preparation:
-
Homogenize frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
4.2. Western Blotting
-
Procedure:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Autophagy: anti-LC3B, anti-p62/SQSTM1.
-
PI3K/AKT Pathway: anti-PI3K, anti-phospho-AKT, anti-total-AKT.
-
Apoptosis: anti-cleaved-caspase-3.
-
Loading Control: anti-β-actin or anti-GAPDH.
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensity using software like ImageJ and normalize the protein of interest to the loading control.
-
References
- 1. benchchem.com [benchchem.com]
- 2. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 9(S)-PahSA Treatment in HepG2 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the treatment of HepG2 cells with 9(S)-Palmitic acid-hydroxy stearic acid (9(S)-PahSA). This novel bioactive lipid has demonstrated therapeutic potential in mitigating lipotoxicity and improving cellular health in in vitro models of non-alcoholic fatty liver disease (NAFLD).
Introduction
This compound is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family, a class of endogenous lipids with anti-inflammatory and insulin-sensitizing properties.[1][2] In the context of liver health, this compound has been shown to protect hepatocytes from steatosis, a condition characterized by excessive lipid accumulation, by preserving mitochondrial function.[3][4] Studies utilizing the human hepatoma cell line, HepG2, have been instrumental in elucidating the cellular and molecular mechanisms underlying the beneficial effects of this compound. These cells, when exposed to high concentrations of fatty acids like oleic acid (OA), serve as a reliable in vitro model for studying NAFLD.[3]
Research indicates that this compound treatment can increase the viability of steatotic HepG2 cells in a dose-dependent manner. Furthermore, it has been observed to reduce intracellular lipid accumulation, suggesting a role in regulating lipid metabolism. Mechanistically, this compound is believed to exert its effects through the modulation of key signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell survival and metabolism.
These application notes will provide detailed protocols for inducing steatosis in HepG2 cells and subsequent treatment with this compound. Additionally, methods for assessing key outcomes such as cell viability, lipid accumulation, and apoptosis are described.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on HepG2 cells.
Table 1: Effect of this compound on the Viability of Oleic Acid-Induced Steatotic HepG2 Cells
| Oleic Acid (OA) Concentration (µM) | This compound Concentration (µM) | Cell Viability (% of Control) | Reference |
| 500 | 0 | Reduced | |
| 500 | 10 | Increased | |
| 500 | 20 | Increased | |
| 500 | 40 | Increased |
Table 2: Effect of this compound on Intracellular Lipid Accumulation in Oleic Acid-Induced Steatotic HepG2 Cells
| Oleic Acid (OA) Concentration (µM) | This compound Concentration (µM) | Intracellular Lipid Content | Reference |
| 500 | 0 | Increased | |
| 500 | 40 | Decreased |
Experimental Protocols
Protocol 1: Induction of Steatosis in HepG2 Cells with Oleic Acid
This protocol describes how to induce a state of steatosis in HepG2 cells, mimicking the conditions of NAFLD in vitro.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic Acid (OA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed HepG2 cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for lipid staining) at a density that allows for approximately 70-80% confluency at the time of treatment.
-
Preparation of OA-BSA Complex: a. Prepare a stock solution of oleic acid. b. Prepare a solution of fatty acid-free BSA in DMEM. c. Add the oleic acid stock solution to the BSA solution while stirring to create the OA-BSA complex. The final concentration of OA will depend on the desired level of steatosis induction (e.g., 500 µM).
-
Induction of Steatosis: a. Once cells have reached the desired confluency, aspirate the culture medium. b. Wash the cells once with PBS. c. Add the DMEM containing the OA-BSA complex to the cells. d. Incubate the cells for a specified period (e.g., 24 hours) to induce steatosis.
Protocol 2: Treatment of Steatotic HepG2 Cells with this compound
This protocol outlines the steps for treating the steatotic HepG2 cells with this compound.
Materials:
-
Steatotic HepG2 cells (from Protocol 1)
-
This compound
-
DMSO (as a solvent for this compound)
-
DMEM with OA-BSA complex
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution.
-
Treatment: a. Prepare working solutions of this compound by diluting the stock solution in the DMEM containing the OA-BSA complex to the desired final concentrations (e.g., 10, 20, 40 µM). b. Aspirate the medium from the steatotic HepG2 cells. c. Add the medium containing the different concentrations of this compound to the respective wells. d. Include a vehicle control group treated with the same concentration of DMSO used to dissolve the this compound. e. Incubate the cells for the desired treatment period (e.g., 24 hours).
Protocol 3: Assessment of Cell Viability (MTT Assay)
This protocol describes how to measure the viability of HepG2 cells following treatment.
Materials:
-
Treated HepG2 cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Add MTT Reagent: Add MTT solution to each well of the 96-well plate and incubate for 2-4 hours at 37°C.
-
Solubilize Formazan Crystals: Aspirate the medium containing MTT and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Protocol 4: Quantification of Intracellular Lipid Accumulation (Oil Red O Staining)
This protocol details the staining and quantification of neutral lipids within the HepG2 cells.
Materials:
-
Treated HepG2 cells in a 6-well plate
-
PBS
-
4% Paraformaldehyde (PFA)
-
Oil Red O staining solution
-
60% Isopropanol
-
Isopropanol (100%)
-
Microscope
-
Microplate reader
Procedure:
-
Fixation: a. Aspirate the culture medium and wash the cells gently with PBS. b. Fix the cells with 4% PFA for 30-60 minutes at room temperature. c. Wash the cells twice with distilled water.
-
Staining: a. Add 60% isopropanol to the cells for 5 minutes. b. Remove the isopropanol and add the Oil Red O working solution to cover the cells. c. Incubate for 15-20 minutes at room temperature. d. Remove the staining solution and wash the cells with distilled water until the water runs clear.
-
Imaging: Observe and capture images of the stained lipid droplets using a microscope.
-
Quantification: a. After imaging, add 100% isopropanol to each well to elute the Oil Red O stain from the cells. b. Transfer the isopropanol-dye mixture to a 96-well plate. c. Measure the absorbance at a wavelength of 510 nm using a microplate reader.
Protocol 5: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes a method to detect and quantify apoptosis in HepG2 cells.
Materials:
-
Treated HepG2 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: a. Collect the culture medium (containing floating cells). b. Wash the adherent cells with PBS and detach them using Trypsin-EDTA. c. Combine the detached cells with the cells from the culture medium. d. Centrifuge the cell suspension and discard the supernatant.
-
Staining: a. Resuspend the cell pellet in the provided binding buffer. b. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. c. Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Mandatory Visualization
Caption: Workflow for this compound treatment and analysis in HepG2 cells.
Caption: Proposed signaling pathway of this compound in HepG2 cells.
References
- 1. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 9-PAHSA Prevents Mitochondrial Dysfunction and Increases the Viability of Steatotic Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neuronal Cell Line Studies with 9(S)-PAHSA
Audience: Researchers, scientists, and drug development professionals.
Introduction
9(S)-PAHSA (9(S)-hydroxy-10-palmitoxystearic acid) is an endogenous lipokine with demonstrated therapeutic potential, particularly in the context of metabolic disorders and associated neurological complications. This document provides detailed application notes and experimental protocols for studying the effects of this compound in neuronal cell lines, with a focus on its neuroprotective properties. The protocols and data presented are compiled from studies utilizing the rat pheochromocytoma cell line PC12, a well-established model for neuronal research.
Neuroprotective Effects of this compound
This compound has been shown to exert significant neuroprotective effects in neuronal cell models, particularly under conditions mimicking diabetic neuropathy and oxidative stress. Key observed effects include the suppression of apoptosis and the enhancement of cell viability through the modulation of specific signaling pathways.
Summary of Quantitative Data
The following tables summarize the key quantitative findings from studies on the effects of this compound on neuronal cells.
Table 1: Effects of this compound on Apoptosis-Related Protein Expression in PC12 Cells
| Treatment Group | Target Protein | Observation | Significance |
| Diabetic Environment + 30 µM this compound | Bax | Significant Decrease | p < 0.01[1] |
| Diabetic Environment + 60 µM this compound | Bax | Most Significant Decrease | p < 0.001[1] |
| Diabetic Environment + 90 µM this compound | Bax | Significant Decrease | p < 0.01[1] |
| Diabetic Environment + 60 µM this compound | Bcl-2/Bax ratio | Significant Increase | p < 0.01[1] |
| Diabetic Environment + 60 µM this compound | Cleaved-caspase-3 | Significant Decrease | p < 0.01[1] |
| Diabetic Environment + 90 µM this compound | Cleaved-caspase-3 | Significant Decrease | p < 0.01 |
| Diabetic Environment + 30 µM this compound | Cytochrome C | Significant Decrease | p < 0.01 |
| Diabetic Environment + 60 µM this compound | Cytochrome C | Significant Decrease | p < 0.01 |
| Diabetic Environment + 90 µM this compound | Cytochrome C | Significant Decrease | p < 0.01 |
| Diabetic Environment + 60 µM this compound | p-Bad | Significant Increase | p < 0.05 |
Table 2: Effects of this compound on Oxidative Stress and Mitochondrial Function in PC12 Cells
| Treatment Group | Parameter | Observation | Significance |
| Diabetic Environment + 60 µM this compound | Anti-oxidative stress proteins | Elevation | p < 0.05 |
| Diabetic Environment + 90 µM this compound | Anti-oxidative stress proteins | Elevation | p < 0.05 |
| Diabetic Environment + this compound | Mitochondrial Membrane Potential | Significant Increase in CY3/FITC ratio | p < 0.01 |
Table 3: Effects of this compound on PI3K/Akt and other Signaling Pathways in PC12 Cells
| Treatment Group | Target Protein | Observation | Significance |
| Diabetic Environment + 60 µM this compound | p-mTOR | Significant Suppression | p < 0.05 |
| Diabetic Environment + 90 µM this compound | p-Erk1/2 | Significant Suppression | p < 0.01 |
Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects by modulating key signaling pathways involved in cell survival, apoptosis, and oxidative stress. The primary pathways identified are the PI3K/Akt/mTOR pathway and the intrinsic apoptosis pathway. The neuroprotective effects of this compound have also been shown to be mediated by Carbonic Anhydrase III (CAIII).
Caption: Signaling pathway of this compound in neuroprotection.
Experimental Protocols
This section provides detailed protocols for key experiments to assess the neuroprotective effects of this compound in neuronal cell lines.
PC12 Cell Culture and Treatment
This protocol describes the basic culture of PC12 cells and the induction of a diabetic-like state for neuroprotection studies.
Caption: Workflow for PC12 cell culture and treatment.
Materials:
-
PC12 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
D-Glucose
-
Palmitic Acid
-
This compound
-
DMSO (vehicle control)
-
Cell culture flasks and plates
Protocol:
-
Cell Culture: Maintain PC12 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed PC12 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a density of 4 x 10^3 cells/well for 96-well plates. Allow cells to adhere for 24 hours.
-
Induction of Diabetic State: Prepare a high-glucose, high-fat medium by supplementing the culture medium with 100 mM D-Glucose and 200 µM palmitic acid. Replace the existing medium with this induction medium and incubate for 24 hours.
-
This compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in the high-glucose, high-fat medium to final concentrations (e.g., 30, 60, and 90 µM).
-
Replace the induction medium with the this compound-containing medium or vehicle control (DMSO) and incubate for another 24 hours.
-
Proceed with downstream analyses.
Cell Viability Assay (CCK-8)
Materials:
-
Treated PC12 cells in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Protocol:
-
After the 24-hour treatment with this compound, add 10 µL of CCK-8 solution to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C in the cell culture incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control (untreated or vehicle-treated) cells.
Western Blot for Apoptosis and Signaling Proteins
Materials:
-
Treated PC12 cells in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3, anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Mitochondrial Membrane Potential Assay (TMRE Staining)
Materials:
-
Treated PC12 cells on coverslips or in a 96-well plate
-
Tetramethylrhodamine, ethyl ester (TMRE)
-
Hoechst 33342 (for nuclear counterstaining)
-
Fluorescence microscope
Protocol:
-
Following treatment, wash the cells once with serum-free medium.
-
Prepare a TMRE working solution (e.g., 100 nM in serum-free medium).
-
Incubate the cells with the TMRE working solution for 20-30 minutes at 37°C, protected from light.
-
(Optional) Add Hoechst 33342 to the working solution for the last 5-10 minutes of incubation to stain the nuclei.
-
Wash the cells twice with PBS.
-
Immediately visualize the cells under a fluorescence microscope. Healthy mitochondria will exhibit bright red fluorescence. A decrease in red fluorescence indicates a loss of mitochondrial membrane potential.
-
Quantify the fluorescence intensity using image analysis software.
Concluding Remarks
The protocols and data presented herein provide a framework for investigating the neuroprotective effects of this compound in neuronal cell lines. The evidence strongly suggests that this compound mitigates neuronal damage induced by diabetic-like conditions through the modulation of the PI3K/Akt signaling pathway and the inhibition of apoptosis. Further research, potentially utilizing other neuronal cell lines such as SH-SY5Y, will help to further elucidate the therapeutic potential of this promising lipokine for neurodegenerative disorders.
References
Application Note: Quantification of 9(S)-PAHSA in Human Serum using HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive HPLC-MS/MS method for the quantification of 9(S)-palmitic acid hydroxy stearic acid (9(S)-PAHSA) in human serum. This compound is a bioactive lipid from the fatty acid esters of hydroxy fatty acids (FAHFA) class, which has shown potential roles in metabolic regulation and anti-inflammatory signaling.[1][2][3] Accurate quantification of specific stereoisomers like this compound is crucial for understanding its physiological functions and therapeutic potential. The method utilizes liquid-liquid extraction followed by solid-phase extraction for sample cleanup and a chiral stationary phase for the separation of this compound from its R-enantiomer. Detection is achieved using a triple quadrupole mass spectrometer in negative ion electrospray ionization mode, employing multiple reaction monitoring (MRM) for high selectivity and sensitivity. This method has been validated for linearity, accuracy, and precision.
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with beneficial metabolic and anti-inflammatory properties.[2] Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a prominent family within this class, and their levels have been correlated with insulin sensitivity.[4] 9-PAHSA is a major PAHSA isomer found in human adipose tissue and serum. The biological activity of 9-PAHSA can be stereospecific, with the S- and R-enantiomers potentially having different affinities for receptors and metabolic fates. Therefore, the ability to specifically quantify this compound is essential for elucidating its precise biological role. This application note provides a detailed protocol for the extraction, separation, and quantification of this compound in human serum by HPLC-MS/MS.
Experimental
Sample Preparation
A liquid-liquid extraction followed by solid-phase extraction (SPE) is employed to isolate and enrich PAHSAs from the serum matrix.
Protocol:
-
To 200 µL of human serum, add 1.5 mL of phosphate-buffered saline (PBS), 1.5 mL of methanol, and 3.0 mL of chloroform.
-
Spike the chloroform with an appropriate internal standard, such as ¹³C-labeled 9-PAHSA, to account for extraction variability.
-
Vortex the mixture vigorously for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Collect the lower chloroform layer.
-
Load the collected chloroform extract onto a conditioned SPE cartridge.
-
Elute neutral lipids with 6 mL of 5% ethyl acetate in hexane.
-
Elute the FAHFA fraction containing this compound with 4 mL of 100% ethyl acetate.
-
Dry the FAHFA fraction under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of methanol for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Chromatographic separation of the this compound and 9(R)-PAHSA enantiomers is critical and is achieved using a chiral column.
Table 1: HPLC Parameters
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Lux 3 µm Cellulose-3 column or equivalent chiral column |
| Mobile Phase | Isocratic: 96:4:0.1 Methanol:Water:Formic Acid |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., TSQ Quantiva) |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 300°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: Multiple Reaction Monitoring (MRM) Transitions for 9-PAHSA
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 9-PAHSA (Quantifier) | 537.5 | 255.2 (Palmitic acid fragment) | 20 | 100 |
| 9-PAHSA (Qualifier 1) | 537.5 | 299.3 (Hydroxystearic acid fragment) | 18 | 50 |
| 9-PAHSA (Qualifier 2) | 537.5 | 281.3 (Dehydrated hydroxystearic acid fragment) | 22 | 50 |
| ¹³C-9-PAHSA (IS) | 553.5 | 271.2 | 20 | 100 |
Results and Discussion
Method Validation
The method was validated for linearity, precision, accuracy, and the lower limit of quantification (LLOQ).
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| LLOQ | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Signaling Pathway of 9-PAHSA
This compound is known to exert its biological effects through various signaling pathways. One key pathway involves its interaction with the G-protein coupled receptor 120 (GPR120), which can lead to the activation of the PI3K/AKT/mTOR pathway, influencing cellular metabolism and inflammation.
Caption: this compound signaling through GPR120 and the PI3K/AKT/mTOR pathway.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in serum is depicted below.
Caption: Workflow for this compound quantification in serum.
Conclusion
This application note details a sensitive and specific HPLC-MS/MS method for the quantification of this compound in human serum. The use of chiral chromatography is essential for the accurate measurement of this specific stereoisomer. The described method is suitable for research applications aiming to investigate the role of this compound in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring 9(S)-HODE Levels in Adipose Tissue
Introduction
9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid, or 9(S)-HODE, is a bioactive lipid mediator derived from the oxidation of linoleic acid. As a member of the oxidized linoleic acid metabolites (OXLAMs), 9(S)-HODE is increasingly recognized for its role in various physiological and pathological processes, including inflammation, oxidative stress, and metabolic regulation.[1][2] In the context of adipose tissue, 9(S)-HODE is of particular interest as its levels are often altered in metabolic diseases such as obesity and type 2 diabetes.[3] This molecule can act as a signaling molecule, modulating cellular functions through receptors like peroxisome proliferator-activated receptor-gamma (PPARγ).[4][5]
These application notes provide detailed protocols for the extraction and quantification of 9(S)-HODE from adipose tissue, catering to researchers, scientists, and drug development professionals. The methodologies described herein cover sample preparation, lipid extraction, and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation
Table 1: Circulating 9-HODE Levels in Metabolic Disease
While specific concentrations in adipose tissue are variable and depend on numerous factors, circulating levels of 9-HODE are often elevated in metabolic diseases, reflecting systemic oxidative stress that can be linked to adipose tissue dysfunction.
| Condition | Analyte | Observation | Reference |
| Obesity with Type 2 Diabetes | 9-HODE | Significantly higher plasma levels compared to individuals with normal glucose tolerance. | |
| Obesity with NAFLD/NASH | 9-HODE | Significantly elevated plasma levels in patients with nonalcoholic steatohepatitis (NASH) compared to those with simple steatosis. | |
| Prolonged Exercise | 9-HODE + 13-HODE | A transient, significant increase in plasma levels immediately post-exercise, correlated with markers of oxidative stress. |
Table 2: Performance Characteristics of Analytical Methods for 9-HODE Quantification
| Parameter | LC-MS/MS | ELISA |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Competitive immunoassay. |
| Specificity | High; can distinguish between isomers (e.g., 9-HODE and 13-HODE) using specific product ions. | Generally measures total 9(±)-HODE; may have cross-reactivity. |
| Sensitivity (LOD/LOQ) | High; LOD < 2.6 pg, LOQ < 0.09 ng/mL for some oxidized fatty acids. LOQ for HODEs reported in the low ng/mL range. | Moderate; typically in the range of 0.1 ng/mL. |
| Throughput | Lower; sample-by-sample analysis. | High; suitable for 96-well plate format. |
| Instrumentation | Requires specialized LC-MS/MS system. | Requires a standard microplate reader. |
Experimental Protocols
Protocol 1: Adipose Tissue Collection and Homogenization
-
Tissue Collection : Excise adipose tissue samples (e.g., visceral or subcutaneous) and immediately wash with ice-cold phosphate-buffered saline (PBS) to remove any contaminating blood.
-
Snap Freezing : Blot the tissue dry, weigh it, and snap-freeze in liquid nitrogen. Store samples at -80°C until lipid extraction to prevent lipid degradation.
-
Homogenization :
-
On the day of extraction, place the frozen tissue in a pre-chilled mortar and add liquid nitrogen to keep it frozen.
-
Grind the tissue to a fine powder using a pestle.
-
Alternatively, use a bead-beater homogenizer with stainless steel beads and a suitable volume of ice-cold homogenization buffer (e.g., PBS with antioxidants like butylated hydroxytoluene (BHT)).
-
Protocol 2: Lipid Extraction from Adipose Tissue (Folch Method)
This protocol is a widely used method for total lipid extraction.
-
Reagent Preparation : Prepare a chloroform:methanol solution in a 2:1 (v/v) ratio.
-
Homogenate Preparation : Transfer a known amount of powdered or homogenized adipose tissue (e.g., 50-100 mg) to a glass tube with a Teflon-lined cap.
-
Extraction :
-
Add 20 volumes of the 2:1 chloroform:methanol mixture to the tissue sample (e.g., 2 mL for 100 mg of tissue).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Incubate at room temperature for 1-2 hours with occasional vortexing to ensure complete extraction.
-
-
Phase Separation :
-
Add 0.2 volumes of 0.9% NaCl solution to the tube (e.g., 0.4 mL for a 2 mL extraction volume).
-
Vortex for 30 seconds and then centrifuge at a low speed (e.g., 2,000 x g) for 10 minutes to separate the phases.
-
Two distinct layers will form: an upper aqueous layer (methanol and water) and a lower organic layer (chloroform containing the lipids).
-
-
Lipid Collection :
-
Carefully aspirate and discard the upper aqueous layer using a glass Pasteur pipette.
-
Collect the lower chloroform layer containing the lipids into a new glass tube.
-
-
Drying and Storage :
-
Evaporate the chloroform under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a suitable solvent for the downstream analysis (e.g., methanol or ethanol for LC-MS/MS, or the specific assay buffer for ELISA).
-
Store the lipid extract at -80°C until analysis.
-
Protocol 3: Quantification of 9(S)-HODE by LC-MS/MS
LC-MS/MS is the gold standard for specific and sensitive quantification of lipid mediators.
-
Sample Preparation :
-
Resuspend the lipid extract in the mobile phase.
-
Add an internal standard (e.g., d4-9-HODE) to each sample to correct for extraction efficiency and instrument variability.
-
-
Chromatographic Separation :
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with mobile phases typically consisting of water with a small percentage of formic or acetic acid (Mobile Phase A) and an organic solvent like acetonitrile or methanol with the same acid concentration (Mobile Phase B).
-
-
Mass Spectrometry Detection :
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor ion to product ion transition for 9-HODE is m/z 295 -> 171. This allows for differentiation from its isomer, 13-HODE (m/z 295 -> 195).
-
-
Quantification :
-
Generate a standard curve using a pure 9(S)-HODE standard of known concentrations.
-
Calculate the concentration of 9(S)-HODE in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Protocol 4: Quantification of 9-HODE by ELISA
ELISA kits provide a higher-throughput alternative for measuring 9-HODE, though they may not distinguish between the S and R stereoisomers.
-
Kit Selection : Choose a commercially available 9(±)-HODE ELISA kit.
-
Sample and Standard Preparation :
-
Reconstitute and serially dilute the 9-HODE standard provided in the kit to generate a standard curve according to the manufacturer's instructions.
-
Dilute the lipid extracts from the adipose tissue in the assay buffer provided with the kit to ensure the concentration falls within the detection range of the assay.
-
-
Assay Procedure :
-
The assay is typically a competitive ELISA. Add standards, samples, and a 9-HODE-horseradish peroxidase (HRP) conjugate to a microplate pre-coated with an anti-9-HODE antibody.
-
Incubate as per the manufacturer's protocol to allow competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of 9-HODE in the sample.
-
Stop the reaction and read the absorbance at the specified wavelength using a microplate reader.
-
-
Data Analysis :
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 9-HODE in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: Experimental workflow for measuring 9(S)-HODE in adipose tissue.
Caption: Signaling pathway of 9(S)-HODE in adipose tissue.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxidized Fatty Acids: A Potential Pathogenic Link Between Fatty Liver and Type 2 Diabetes in Obese Adolescents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 5. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery and Dosage of 9(S)-PAHSA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties. The specific stereoisomer, 9(S)-hydroxystearic acid (9(S)-PAHSA), has garnered significant interest for its potential therapeutic effects in metabolic diseases. In vivo studies in various mouse models have shown that administration of this compound can improve glucose homeostasis, enhance insulin sensitivity, and exert neuroprotective effects.[1][2] These application notes provide a comprehensive guide to the in vivo delivery and dosage of this compound, including detailed experimental protocols and a summary of reported quantitative data.
Mechanism of Action: Signaling Pathways
This compound exerts its biological effects through multiple signaling pathways, primarily initiated by its interaction with the G-protein coupled receptor 120 (GPR120).[3][4] Activation of GPR120 triggers downstream cascades that influence glucose metabolism, inflammation, and cell survival.
GPR120-Mediated Anti-Inflammatory Pathway
Activation of GPR120 by this compound can lead to the recruitment of β-arrestin 2. This interaction can inhibit the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation.[3] By suppressing NF-κB activation, this compound can reduce the expression of pro-inflammatory cytokines.
References
- 1. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic Exposure to Palmitic Acid Down-Regulates AKT in Beta-Cells through Activation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 9(S)-PAHSA Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(S)-PAHSA, or 9(S)-palmitic acid hydroxy stearic acid, is an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA) that has garnered significant interest in the scientific community. As the S-enantiomer of 9-PAHSA, it has demonstrated distinct and potent biological activities, including anti-inflammatory and anti-diabetic properties.[1][2] Research suggests that this compound plays a crucial role in metabolic regulation and cellular signaling, making it a promising therapeutic candidate for various diseases, including type 2 diabetes and its associated complications.[2][3][4] These application notes provide a comprehensive overview of the analytical standards, experimental protocols, and key signaling pathways associated with this compound research.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its accurate quantification and use in experimental settings.
| Property | Value | Reference |
| Formal Name | 9S-[(1-oxohexadecyl)oxy]-octadecanoic acid | |
| CAS Number | 2097130-87-3 | |
| Molecular Formula | C₃₄H₆₆O₄ | |
| Molecular Weight | 538.9 g/mol | |
| Formulation | A solution in methyl acetate | |
| Solubility | DMF: 20 mg/ml; DMSO: 15 mg/ml; Ethanol: 20 mg/ml; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | |
| Storage | -20°C | |
| Stability | ≥ 2 years |
Analytical Methods
Accurate detection and quantification of this compound in biological matrices are critical for understanding its physiological roles. Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique employed for this purpose.
Protocol 1: Extraction and Quantification of this compound from Adipose Tissue
This protocol outlines a liquid-liquid extraction followed by solid-phase extraction (SPE) for the enrichment of FAHFAs from adipose tissue, with subsequent analysis by LC-MS.
Materials:
-
Adipose tissue (~100-150 mg)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Chloroform
-
Internal standard (e.g., ¹³C₄-9-PAHSA)
-
SPE columns
-
Nitrogen gas stream
-
LC-MS system with a chiral column
Procedure:
-
Homogenization: Homogenize weighed adipose tissue in a Dounce homogenizer on ice with 1.5 mL of PBS, 1.5 mL of methanol, and 3.0 mL of chloroform containing the internal standard.
-
Phase Separation: Centrifuge the homogenate to separate the phases and collect the lower organic layer.
-
Solid-Phase Extraction (SPE): Purify the collected organic phase using an appropriate SPE column to enrich the FAHFA fraction.
-
Drying: Dry the eluted FAHFA fraction under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS analysis.
-
LC-MS Analysis: Separate and quantify this compound using a liquid chromatography system equipped with a chiral column (e.g., Lux 3 μm Cellulose-3) coupled to a triple quadrupole mass spectrometer. Use negative ion electrospray ionization (ESI-) for detection.
LC-MS Parameters for Chiral Separation:
| Parameter | Value | Reference |
| LC Column | Lux 3 μm Cellulose-3 chiral column | |
| Mobile Phase | Isocratic flow with 0.1% formic acid in the mobile phase can achieve baseline resolution of stereoisomers. | |
| Flow Rate | 0.2 mL/min | |
| Column Temperature | 25°C | |
| Injection Volume | 10 µL | |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
In Vitro Assays
In vitro studies are essential for elucidating the cellular and molecular mechanisms of this compound.
Protocol 2: Assessment of this compound on Glucose Uptake in Adipocytes
This protocol describes how to measure the effect of this compound on insulin-stimulated glucose uptake in differentiated adipocyte cell lines (e.g., 3T3-L1 or human subcutaneous adipocytes).
Materials:
-
Differentiated adipocytes (3T3-L1 or human subcutaneous adipocytes)
-
This compound
-
Insulin
-
¹⁴C-labeled glucose
-
Scintillation counter
Procedure:
-
Cell Culture: Culture and differentiate pre-adipocytes into mature adipocytes.
-
Pre-incubation: Pre-incubate the differentiated adipocytes with this compound (e.g., 20 µM) or vehicle for 48 hours.
-
Insulin Stimulation: Stimulate glucose uptake by adding various concentrations of insulin in the continued presence of this compound or vehicle.
-
Glucose Uptake Measurement: Add ¹⁴C-labeled glucose and incubate for a defined period.
-
Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter to quantify glucose uptake.
Protocol 3: Evaluation of Anti-inflammatory Effects in Macrophages
This protocol details a method to assess the anti-inflammatory properties of this compound by measuring its effect on lipopolysaccharide (LPS)-induced cytokine production in dendritic cells or macrophages.
Materials:
-
Dendritic cells or macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for relevant cytokines (e.g., CXCL10, MIP-1 beta, MCP)
Procedure:
-
Cell Culture: Culture dendritic cells or macrophages in appropriate media.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 10–100 µM) for a specified time.
-
LPS Stimulation: Induce an inflammatory response by stimulating the cells with LPS.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of secreted pro-inflammatory cytokines using specific ELISA kits.
Signaling Pathways
This compound exerts its biological effects through the modulation of key signaling pathways.
PI3K/AKT/mTOR Signaling Pathway
This compound has been shown to regulate the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and metabolism. Studies have indicated that this compound can restore the downward trends of PI3K and the phosphorylation of AKT in diabetic environments.
Caption: this compound activates the PI3K/AKT/mTOR signaling pathway.
GPR120-Mediated Anti-inflammatory Signaling
9-PAHSA can bind to G protein-coupled receptor 120 (GPR120) to initiate an anti-inflammatory cascade, primarily through the inhibition of the NF-κB pathway.
Caption: 9-PAHSA inhibits inflammation via GPR120 signaling.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of this compound in a research setting.
Caption: General experimental workflow for this compound research.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
stability and degradation of 9(S)-Pahsa in solution
Welcome to the technical support center for 9(S)-PAHSA. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of this compound in solution.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound, particularly when supplied in an organic solvent like methyl acetate, should be stored at -20°C.[1] Under these conditions, the product is stable for at least two years.[1] For stock solutions in solvents like DMSO or ethanol, storage at -80°C is recommended to ensure stability for up to six months.[2]
2. How should I prepare my working solutions of this compound for in vitro experiments?
It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent. This compound is soluble in dimethylformamide (DMF) at 20 mg/ml, dimethyl sulfoxide (DMSO) at 15 mg/ml, and ethanol at 20 mg/ml.[1] For cell-based assays, it is recommended to prepare fresh working solutions on the day of the experiment.[2] To do this, dilute your high-concentration organic stock solution into your aqueous-based cell culture medium. Be mindful of the final solvent concentration in your culture medium, as high concentrations can be toxic to cells. It is advisable to keep the final solvent concentration below 0.5%.
3. I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer/medium. What can I do?
Precipitation is a common issue due to the lipophilic nature of this compound and its poor solubility in aqueous solutions. Here are a few troubleshooting steps:
-
Complex with a carrier protein: Fatty acids are often complexed with bovine serum albumin (BSA) to improve their solubility and stability in cell culture media. You can find protocols for complexing fatty acids with BSA in the literature.
-
Increase the solvent concentration (with caution): A slight increase in the co-solvent (e.g., ethanol) concentration in your final working solution might help, but be sure to run a vehicle control to account for any solvent effects on your cells.
-
Sonication: Gentle sonication can sometimes help to re-dissolve small precipitates.
-
Warm the solution: Gently warming the solution to 37°C may aid in dissolution, but be cautious as prolonged exposure to higher temperatures can accelerate degradation.
4. What are the main degradation pathways for this compound in solution?
The primary degradation pathway for this compound in biological systems is enzymatic hydrolysis of the ester bond, which separates the palmitic acid and the 9-hydroxy-stearic acid. Carboxyl ester lipase (CEL) has been identified as an enzyme that can hydrolyze 9-PAHSA. Like other lipids, this compound may also be susceptible to oxidation, especially if exposed to air and light for extended periods.
5. How can I assess the stability of this compound in my specific experimental conditions?
To determine the stability of this compound in your experimental setup, you can perform a time-course study. This involves incubating this compound in your solution of interest (e.g., cell culture medium with 10% FBS) and collecting aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours). These aliquots can then be analyzed by a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the remaining amount of intact this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological activity observed | 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. 2. Precipitation: The compound may have precipitated out of your experimental solution, reducing its effective concentration. 3. Low concentration: The concentration of this compound in your experiment may be too low to elicit a biological response. | 1. Ensure proper storage at -20°C or -80°C. Prepare fresh working solutions for each experiment. 2. Visually inspect your solutions for any precipitate. If present, refer to the FAQ on preventing precipitation. Consider using a carrier protein like BSA. 3. Perform a dose-response curve to determine the optimal concentration for your experimental system. |
| High background signal in control group | 1. Vehicle effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be causing a biological effect at the concentration used. 2. Contamination: Your solutions or reagents may be contaminated. | 1. Always include a vehicle control (your experimental solution with the same concentration of solvent but without this compound). 2. Use sterile techniques and high-purity reagents. |
| Difficulty in quantifying this compound | 1. Poor extraction efficiency: The method used to extract this compound from your samples may not be efficient. 2. Matrix effects: Other components in your sample may be interfering with the analytical measurement. | 1. Optimize your lipid extraction protocol. A combination of liquid-liquid extraction followed by solid-phase extraction can be effective. 2. Use an internal standard, such as a stable isotope-labeled version of 9-PAHSA (e.g., ¹³C₁₆-9-PAHSA), to correct for matrix effects and variations in extraction efficiency. |
Data on Stability and Degradation
The following table summarizes the known and anticipated stability of this compound under various conditions.
| Condition | Solvent/Medium | Temperature | Expected Stability | Primary Degradation Pathway |
| Long-term Storage | Methyl Acetate | -20°C | ≥ 2 years | Minimal |
| Stock Solution | DMSO or Ethanol | -80°C | Up to 6 months | Minimal |
| Working Solution | Cell Culture Medium (e.g., DMEM with 10% FBS) | 37°C | Hours to days (empirically determine) | Enzymatic Hydrolysis |
| Aqueous Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Room Temperature | Hours (prone to hydrolysis and precipitation) | Hydrolysis |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid or as supplied in a solvent)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
If this compound is supplied in a solvent, carefully evaporate the solvent under a gentle stream of nitrogen.
-
Weigh out the desired amount of this compound. The molecular weight of this compound is 538.9 g/mol .
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium using LC-MS/MS
-
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Incubator at 37°C with 5% CO₂
-
Internal standard (e.g., ¹³C₁₆-9-PAHSA)
-
Solvents for extraction (e.g., PBS, methanol, chloroform)
-
Solid-phase extraction (SPE) cartridges (e.g., silica-based)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM).
-
Incubate the solution at 37°C in a cell culture incubator.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the solution.
-
Immediately add the internal standard to the collected aliquot.
-
Perform a lipid extraction using a validated method, such as a modified Bligh-Dyer extraction.
-
Further purify the lipid extract using solid-phase extraction to isolate the FAHFA fraction.
-
Dry the purified extract under a gentle stream of nitrogen.
-
Reconstitute the extract in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the amount of intact this compound remaining at each time point.
-
Plot the concentration of this compound versus time to determine its stability profile.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: this compound signaling via the PI3K/AKT/mTOR pathway.
Caption: this compound signaling via the LKB1/AMPK/ULK1 pathway.
References
Technical Support Center: Troubleshooting Inconsistent Results in 9(S)-HODE Studies
A Note on Terminology: The term "9(S)-Pahsa" as specified in the initial request is not a recognized standard in scientific literature. It is presumed to be a typographical error, with the intended subject being 9(S)-HODE (9(S)-Hydroxyoctadecadienoic acid), a well-characterized oxidized lipid derived from linoleic acid. This document will focus on troubleshooting studies involving 9(S)-HODE.
Frequently Asked Questions (FAQs)
Q1: What is 9(S)-HODE and why are my results inconsistent?
A1: 9(S)-HODE is one of several isomers of hydroxyoctadecadienoic acid, which are oxidized metabolites of linoleic acid.[1][2] Inconsistencies in experimental results often arise from the presence of multiple isomers with different biological activities.[1][3] Key isomers include the 9(S)-HODE and 9(R)-HODE stereoisomers, as well as the 13(S)-HODE and 13(R)-HODE regioisomers and their geometric isomers (E,E vs. E,Z).[1] Many studies do not differentiate between these isomers, which can lead to variability.
Q2: What are the main signaling pathways activated by 9(S)-HODE?
A2: 9(S)-HODE primarily signals through two distinct receptor types:
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A nuclear receptor that, when activated by 9(S)-HODE, modulates the transcription of genes involved in metabolism and inflammation.
-
G-Protein Coupled Receptor 132 (GPR132 or G2A): A cell surface receptor that, upon binding 9(S)-HODE, can initiate intracellular signaling cascades, such as calcium mobilization.
The specific pathway activated can be cell-type dependent and may lead to different, sometimes opposing, biological effects.
Q3: My 9(S)-HODE stock is old. Can I still use it?
A3: It is not recommended. 9(S)-HODE is a lipid that can degrade over time, especially if not stored properly. It is susceptible to further oxidation which can alter its biological activity. For reproducible results, it is best to use fresh or properly stored (at -80°C in an appropriate solvent) stocks and to validate their purity.
Q4: I am seeing high background in my ELISA for 9-HODE. What could be the cause?
A4: High background in a competitive ELISA for 9-HODE can be due to several factors:
-
Non-specific binding: Ensure that the blocking step was sufficient.
-
Cross-reactivity: The antibody may be cross-reacting with other HODE isomers or related lipid species in your sample.
-
Sample matrix effects: Components in your sample matrix (e.g., plasma, cell culture media) may interfere with the assay. Sample purification, such as solid-phase extraction, may be necessary.
-
Improper washing: Insufficient washing between steps can leave behind unbound reagents, leading to high background.
Troubleshooting Guides
Issue 1: High Variability in Quantification of 9(S)-HODE Levels
| Potential Cause | Troubleshooting Step |
| Non-enzymatic formation of 9-HODE | Minimize oxidative stress during sample collection and processing. Use antioxidants (e.g., BHT) in extraction solvents. |
| Release of esterified 9-HODE | Decide whether to measure free 9-HODE or total 9-HODE. For total HODE, a hydrolysis step (e.g., with KOH) is required to release it from phospholipids. Inconsistent hydrolysis can lead to variability. |
| Isomer confusion | Use a chiral chromatography method coupled with mass spectrometry (LC-MS/MS) to specifically quantify 9(S)-HODE and distinguish it from other isomers. Standard ELISAs may not be isomer-specific. |
| Sample degradation | Store samples at -80°C and process them quickly. Avoid repeated freeze-thaw cycles. |
Issue 2: Inconsistent Cellular Responses to 9(S)-HODE Treatment
| Potential Cause | Troubleshooting Step |
| Different signaling pathways activated | Use specific inhibitors for PPARγ (e.g., T0070907) or siRNA to silence GPR132 to determine which pathway is responsible for the observed effect. |
| Cell-type specific effects | Be aware that 9(S)-HODE can have different effects in different cell types. For example, it can be pro-inflammatory in some contexts and anti-inflammatory in others. |
| Ligand purity | Verify the purity of your 9(S)-HODE standard. Impurities or degradation products could have off-target effects. |
| Concentration-dependent effects | Perform a dose-response curve to determine the optimal concentration of 9(S)-HODE for your experiment. The biological activity of 9-HODE is concentration-dependent. |
Quantitative Data Summary
Table 1: Reported Concentrations of 9-HODE and Their Effects
| Concentration | Effect | Cell Type/System | Reference |
| 1 µM | Calcium mobilization | HEK-293 cells transfected with G2A | |
| 2-6 µM | Activation of PPARα | Luciferase transactivation assays | |
| 6 µM | Activation of PPARγ | Commercially available screening kit | |
| 1 µM | Increased melanotic tumor incidence | Drosophila model | |
| 1-5 µM | Increased triglyceride and pyruvate concentrations | HepG2 cells |
Table 2: Representative Plasma Concentrations of 9-HODE
| Species | Concentration (nmol/L) | Method | Reference |
| Rat | 57.8 ± 18.7 | Q-TOF MS |
Note: Absolute values of HODEs can vary greatly between studies and are influenced by factors such as diet.
Experimental Protocols
Protocol 1: Quantification of 9-HODE by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of 9-HODE from plasma or tissue.
-
Sample Preparation:
-
For total 9-HODE (free and esterified), subject samples to base hydrolysis (e.g., with KOH) to release 9-HODE from lipids. For free 9-HODE, omit this step.
-
Acidify the sample to pH 3-4.
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/water).
-
Inject the sample into an LC-MS/MS system.
-
Use a chiral column (e.g., C18) for chromatographic separation of 9-HODE isomers.
-
Employ tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification, often using an isotope-labeled internal standard.
-
Protocol 2: Quantification of Total 9-HODE by ELISA
This protocol is based on a competitive immunoassay.
-
Sample Preparation: Samples may require hydrolysis and extraction to isolate the 9-HODE, similar to the LC-MS/MS protocol.
-
Assay Procedure (based on a typical kit):
-
Add standards and prepared samples to the antibody-coated microplate wells.
-
Add the 9-HODE-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) that reacts with the bound HRP to produce a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 9-HODE in the samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Caption: 9(S)-HODE Signaling Pathways.
Caption: Troubleshooting Workflow for 9(S)-HODE Studies.
References
Technical Support Center: Optimizing 9(S)-PAHSA Dosage for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 9(S)-PAHSA in in vivo experiments. The information is designed to assist scientists and drug development professionals in optimizing their experimental design and avoiding common pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dosage for this compound in mice?
A common starting point for this compound dosage in mice is in the range of 30-50 mg/kg/day, administered orally.[1][2] The optimal dose will ultimately depend on the specific animal model, the disease state being investigated, and the experimental endpoint.
Q2: What is the recommended route of administration for this compound in vivo?
Oral gavage is a frequently used and effective method for administering this compound in mice.[1][2] This route has been shown to achieve systemic exposure and elicit biological effects. Alternative parenteral routes, such as intraperitoneal or intravenous injections, may be considered, but oral administration is well-documented in the literature.
Q3: How should this compound be formulated for in vivo administration?
Proper formulation is critical for ensuring the solubility and bioavailability of this compound. Due to its lipid nature, it is insoluble in aqueous solutions alone. A common vehicle used in published studies is a mixture of 50% PEG400, 0.5% Tween-80, and 49.5% H₂O.[2] Other potential formulations to improve solubility include solutions with DMSO, PEG300, Tween-80, and saline, or with SBE-β-CD in saline. It is recommended to use sonication to aid dissolution.
Q4: What are the known signaling pathways activated by this compound?
This compound has been shown to modulate several key signaling pathways. Notably, it can activate the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Additionally, it has been implicated in the AMPK/Sirt1/PGC1α pathway, which plays a central role in cellular energy homeostasis. Other research suggests that 9-PAHSA may also exert effects through the p-AKT/mTOR/PI3KIII-BECN-1 pathway to influence autophagy.
Troubleshooting Guide
Issue 1: Lack of Efficacy or Inconsistent Results
If you are not observing the expected biological effects of this compound, consider the following:
-
Vehicle and Formulation: The choice of vehicle can significantly impact the bioavailability of PAHSAs. Ensure that your formulation is appropriate and that the this compound is fully dissolved. Consider trying alternative published formulations if solubility issues are suspected.
-
Dosage and Duration: The dose and duration of treatment may be insufficient for your specific model. Published studies have used daily administration for several weeks. A dose-response study may be necessary to determine the optimal concentration for your experimental conditions.
-
Animal Model and Diet: The metabolic state of the animal can influence the effects of this compound. Some studies have noted differing results in animals on low-fat versus high-fat diets.
-
Isomer Purity: Ensure the purity and correct isomeric form (S vs. R) of your 9-PAHSA, as different isomers can have distinct biological activities.
Issue 2: Poor Solubility of this compound
This compound is a lipid and will not dissolve in aqueous solutions alone. To address solubility challenges:
-
Utilize Co-solvents: As mentioned in the FAQs, co-solvents like PEG400, Tween-80, and DMSO are essential for creating a stable formulation.
-
Sonication and Heating: Gentle heating and sonication can aid in the dissolution process.
-
Pre-made Solutions: Some suppliers offer 9-PAHSA in a pre-dissolved format, which can help circumvent formulation issues.
Quantitative Data Summary
The following table summarizes dosages and administration routes from various in vivo studies.
| Compound | Dosage | Administration Route | Animal Model | Duration | Reference |
| S-9-PAHSA | 30 mg/kg/day | Oral | High-Fat Diet Mice | Not Specified | |
| 9-PAHSA | 50 mg/kg | Oral Gavage | db/db Mice | 4 weeks | |
| S-9-PAHSA | Not Specified | Not Specified | High-Fat Diet Mice | 5 months |
Experimental Protocols
General Protocol for Oral Gavage Administration of this compound in Mice:
-
Preparation of Formulation:
-
Prepare the vehicle solution (e.g., 50% PEG400, 0.5% Tween-80, 49.5% H₂O).
-
Weigh the required amount of this compound and add it to the vehicle.
-
Vortex and sonicate the mixture until the this compound is completely dissolved. A clear solution should be obtained.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse.
-
Use a proper-sized oral gavage needle (e.g., 18-20 gauge with a bulb tip).
-
Carefully insert the gavage needle into the esophagus, avoiding the trachea.
-
Slowly administer the calculated volume of the this compound formulation. The volume should not exceed 10 ml/kg.
-
-
Monitoring:
-
Monitor the animals for any adverse effects after administration.
-
For chronic studies, administer the dose daily at the same time each day.
-
Visualizations
Caption: General workflow for in vivo studies with this compound.
Caption: Simplified PI3K/AKT/mTOR signaling pathway activated by this compound.
Caption: A logical approach to troubleshooting in vivo this compound experiments.
References
- 1. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice [frontiersin.org]
impact of vehicle choice on 9(S)-Pahsa bioavailability
Welcome to the technical support center for researchers working with 9(S)-Palmitic Acid Hydroxy Stearic Acid (9(S)-PAHSA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your in vivo experiments, with a focus on the impact of vehicle choice on bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the vehicle choice important for its bioavailability?
A1: this compound is the S-enantiomer of 9-PAHSA, a naturally occurring lipid molecule with demonstrated anti-inflammatory and insulin-sensitizing properties.[1] As a lipophilic compound, this compound has poor water solubility, making its delivery in aqueous biological systems challenging. The choice of vehicle is critical as it directly impacts the dissolution, absorption, and ultimately the bioavailability of this compound, which can significantly influence experimental outcomes. An appropriate vehicle should solubilize the compound without interfering with its biological activity.
Q2: Which vehicles are commonly used for the oral administration of 9-PAHSA, and how do they compare?
A2: Two commonly used vehicles for oral gavage of 9-PAHSA in mice are olive oil and a mixture of PEG400 and Tween 80. Studies have shown that the choice of vehicle can dramatically affect the resulting plasma concentration of 9-PAHSA. For instance, administration in olive oil has been shown to result in significantly higher plasma concentrations compared to a PEG400/Tween 80 formulation. However, it is crucial to note that olive oil itself contains bioactive molecules that can have metabolic effects, potentially confounding the experimental results.[2]
Q3: What are the known signaling pathways activated by 9-PAHSA?
A3: 9-PAHSA is known to activate the G-protein coupled receptor 40 (GPR40).[3][4][5] Activation of GPR40 by 9-PAHSA can initiate downstream signaling cascades, including the PI3K/AKT/mTOR pathway, which is involved in regulating cell growth, proliferation, and metabolism.
Troubleshooting Guide
Low Bioavailability
Problem: I am observing very low or undetectable plasma concentrations of this compound after oral administration.
Possible Causes & Solutions:
-
Poor Solubility in Vehicle: this compound may not be fully dissolved in the chosen vehicle.
-
Solution: Ensure the this compound is completely solubilized. Gentle warming and vortexing can aid dissolution. For PEG400/Tween 80 preparations, ensure the components are thoroughly mixed before adding the this compound.
-
-
Inappropriate Vehicle Choice: The vehicle may not be optimal for absorption.
-
Solution: Consider the pharmacokinetic data. While olive oil may increase plasma concentration, be mindful of its potential to influence metabolic outcomes. A PEG400/Tween 80/water vehicle is a common alternative.
-
-
Rapid Metabolism: this compound may be undergoing rapid first-pass metabolism in the gut or liver.
-
Solution: While difficult to circumvent with oral administration, understanding the metabolic stability of this compound in your model system is important. This may require a separate in vitro metabolic stability assay.
-
-
Incorrect Gavage Technique: Improper oral gavage can lead to the compound being delivered to the lungs instead of the stomach.
-
Solution: Ensure proper training in oral gavage techniques. Using a flexible gavage needle can reduce the risk of esophageal injury.
-
High Variability in Results
Problem: I am observing high variability in plasma concentrations and biological effects between animals in the same treatment group.
Possible Causes & Solutions:
-
Inconsistent Vehicle Preparation: Inhomogeneity of the this compound suspension or solution.
-
Solution: Prepare a fresh stock of the vehicle for each experiment and ensure it is vortexed thoroughly before each administration to ensure a homogenous suspension.
-
-
Variability in Gavage Volume: Inaccurate dosing between animals.
-
Solution: Use calibrated equipment and ensure the volume administered is accurate for each animal's body weight.
-
-
Physiological State of Animals: Differences in fasting state or stress levels can affect gastrointestinal absorption and metabolism.
-
Solution: Standardize the fasting period before dosing. Handle animals gently to minimize stress, as stress can alter gastrointestinal motility. One study suggests that moistening the gavage needle with a sucrose solution may reduce stress in mice.
-
Quantitative Data Presentation
The following table summarizes the reported plasma concentrations of 9-PAHSA in mice following a single oral gavage with two different vehicles.
| Vehicle | Dose (mg/kg) | Time Post-Gavage | Mean Plasma Concentration (nM) ± SEM |
| Olive Oil | 45 | Not Specified | 59.0 ± 9.2 |
| PEG400/Tween 80 | 45 | Not Specified | 11.9 ± 2.2 |
Data extracted from a supplemental table in Pflimlin et al., Cell Metabolism, 2018.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound in a PEG400/Tween 80 Vehicle
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile Water
Procedure:
-
Prepare the vehicle solution by mixing 50% PEG400, 0.5% Tween 80, and 49.5% sterile water (v/v/v).
-
Weigh the required amount of this compound based on the desired dose and the average weight of the mice.
-
Add the this compound powder to the prepared vehicle.
-
Vortex the mixture thoroughly until the this compound is completely dissolved or forms a homogenous suspension. Gentle warming may be used to aid dissolution.
-
Administer the solution to mice via oral gavage at the desired volume based on individual animal body weight.
Protocol 2: Quantification of this compound in Mouse Plasma by LC-MS/MS
Sample Preparation:
-
Collect whole blood from mice at designated time points into EDTA-coated tubes.
-
Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
To 50 µL of plasma, add an internal standard (e.g., ¹³C-labeled 9-PAHSA).
-
Perform a liquid-liquid extraction using a solvent like ethyl acetate.
-
Vortex the mixture and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
LC-MS/MS Analysis:
A detailed protocol for the LC-MS/MS analysis of PAHSAs has been published and should be consulted for specific parameters such as the column, mobile phases, and mass spectrometer settings.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. escholarship.org [escholarship.org]
- 5. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding masking effects of olive oil in PAHSA experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the masking effects of olive oil when used as a vehicle in experiments involving Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs).
Frequently Asked Questions (FAQs)
Q1: Why is olive oil a problematic vehicle for PAHSA administration in research?
A1: Olive oil is predominantly composed of triacylglycerols (TAGs), which can introduce significant analytical challenges during the quantification of PAHSAs, particularly with mass spectrometry-based methods. This interference, often termed a "matrix effect," can mask the PAHSA signal, leading to inaccurate measurements. The high abundance of TAGs can cause ion suppression, where the ionization of PAHSAs in the mass spectrometer's source is reduced, resulting in lower-than-expected signal intensity and poor sensitivity.
Q2: What are the primary analytical challenges caused by the olive oil matrix?
A2: The main challenges include:
-
Ion Suppression: Co-eluting lipids from the olive oil compete with PAHSAs for ionization, reducing the signal of the target analytes.
-
Co-elution: Structurally similar lipids in olive oil can have similar retention times to PAHSAs in reverse-phase liquid chromatography, making it difficult to resolve them.
-
Instrument Contamination: The high lipid load can contaminate the liquid chromatography system and the mass spectrometer ion source, leading to poor performance and instrument downtime.
Q3: Are there alternative vehicles to olive oil for in vivo PAHSA administration?
A3: Yes, several alternative vehicles can be considered to minimize matrix effects. The ideal choice depends on the specific experimental design, the route of administration, and the solubility of the PAHSAs. Some common alternatives include:
-
Intralipid Emulsions: These are fat emulsions that can be used for intravenous administration.
-
Saline with a Co-solvent: Solutions containing small amounts of ethanol, DMSO, or other organic solvents can help solubilize PAHSAs for injection.
-
Formulations with Cyclodextrins: Cyclodextrins can encapsulate lipophilic molecules like PAHSAs, increasing their solubility in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of PAHSAs from samples where olive oil was used as a vehicle.
| Problem | Potential Cause | Recommended Solution |
| Low or No PAHSA Signal | Severe Ion Suppression: The high concentration of triacylglycerols from the olive oil is likely suppressing the PAHSA signal in the mass spectrometer. | Implement a robust sample clean-up procedure. Use Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., C18) to remove the bulk of the neutral lipids. Ensure an appropriate internal standard is used to normalize for any remaining matrix effects. |
| Poor Peak Shape in Chromatography | Column Overload: The injection of a high lipid load from the olive oil matrix can lead to poor chromatographic performance. | Dilute the sample extract before injection. Optimize the sample preparation to remove a higher percentage of interfering lipids. Consider using a guard column to protect the analytical column. |
| High Variability Between Replicates | Inconsistent Sample Clean-up: The matrix effect is not being consistently managed across all samples, leading to variable ion suppression. | Automate the sample preparation process if possible to improve reproducibility. Ensure the internal standard has fully equilibrated with the sample before extraction. Verify the precision of your extraction and evaporation steps. |
| Instrument Signal Declines Over Time | Contamination of LC-MS System: Buildup of non-volatile lipids from the olive oil in the ion source and transfer optics of the mass spectrometer. | Perform regular cleaning of the ion source. Implement a divert valve in the LC system to direct the highly concentrated lipid portion of the eluent to waste, preventing it from entering the mass spectrometer. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Removal of Olive Oil Matrix from Plasma Samples
This protocol is designed to separate PAHSAs from the bulk triacylglycerols in a plasma sample where olive oil was used as a vehicle.
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a deuterated PAHSA standard).
-
Add 400 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Column Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by washing with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
-
Washing Step:
-
Wash the cartridge with 1 mL of 40% methanol in water to remove polar impurities.
-
-
Elution:
-
Elute the PAHSAs with 1 mL of methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS analysis.
-
Signaling & Experimental Workflow Diagrams
Caption: Workflow for PAHSA sample preparation from a high-lipid matrix.
Caption: PAHSA-mediated anti-inflammatory signaling via GPR120.
Technical Support Center: Investigating the Glucoregulatory Effects of PAHSAs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Palmitic Acid Hydroxy Stearic Acids (PAHSAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the conflicting reports on the glucoregulatory effects of these promising lipids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to help you navigate common challenges and discrepancies observed in PAHSA research.
FAQ 1: My in vivo experiments with PAHSAs are not showing the expected improvements in glucose tolerance. What could be the issue?
Answer: Several factors can contribute to a lack of effect on glucose tolerance. Consider the following troubleshooting steps:
-
Mouse Model and Diet: The metabolic state of your animal model is critical. Beneficial effects of PAHSAs on glucose metabolism have been observed in diet-induced obese (DIO) mice and aged, glucose-intolerant chow-fed mice.[1][2][3] However, the composition of the high-fat diet (HFD) itself can influence the outcome.[4] Furthermore, recent studies indicate that the beneficial effects of PAHSAs in HFD-fed mice are dependent on the gut microbiota.[5]
-
Troubleshooting:
-
Verify the degree of insulin resistance in your animal model before starting the experiment.
-
Document the specific composition of your HFD and compare it to diets used in studies showing positive effects.
-
Consider the gut microbiome as a variable. Germ-free mice on an HFD do not show improved glucose tolerance with PAHSA treatment.
-
-
-
Vehicle for Administration: The vehicle used to dissolve and administer PAHSAs can significantly impact the results. Some studies that failed to show a beneficial effect used olive oil as a vehicle, which itself has bioactive properties that can improve glucose tolerance, potentially masking the effects of PAHSAs.
-
Troubleshooting:
-
Review the vehicle used in your protocol. Consider alternative vehicles used in studies with positive outcomes.
-
-
-
Dosage and Duration of Treatment: Both acute and chronic administration of PAHSAs have been shown to improve glucose tolerance, but the treatment duration and dosage are key. Some studies reporting no effect used shorter treatment periods.
-
Troubleshooting:
-
Compare your dosing regimen to those in published literature. Chronic studies often involve subcutaneous osmotic minipumps for continuous delivery.
-
-
FAQ 2: I am not observing an increase in insulin or GLP-1 secretion after PAHSA administration in my HFD-fed mice. Is this expected?
Answer: Yes, this is a point of conflicting reports that appears to be dependent on the metabolic state of the animal.
-
Chow-fed vs. HFD-fed mice: Studies have shown that PAHSAs augment glucose-stimulated insulin secretion (GSIS) and glucagon-like peptide-1 (GLP-1) secretion in chow-fed mice, but not consistently in HFD-fed mice. The beneficial effects on glucose homeostasis in HFD-fed mice seem to be primarily driven by improvements in insulin sensitivity rather than enhanced insulin secretion.
-
Receptor Involvement: PAHSAs have been shown to act as agonists for GPR40, which is involved in augmenting GSIS. However, the lack of effect on insulin secretion in HFD mice suggests that other mechanisms are at play in this model.
FAQ 3: My in vitro experiments in adipocytes or myocytes are not showing enhanced insulin-stimulated glucose uptake with PAHSAs. Why might this be?
Answer: Discrepancies in in vitro findings can often be traced back to specific experimental conditions.
-
Cell Line and Insulin Concentration: Some studies that did not observe an effect on glucose transport used different cell lines (e.g., human SVF-derived adipocytes or L6 myocytes) compared to those that did (e.g., 3T3-L1 adipocytes). Critically, examining the effect of PAHSAs only at maximal insulin concentrations may mask their ability to enhance insulin sensitivity at sub-maximal concentrations.
-
High Glucose Conditions: High glucose concentrations have been shown to impair the beneficial effects of 5-PAHSA in vitro. This is associated with the inhibition of the AMPK signaling pathway and an increase in inflammation.
-
Troubleshooting:
-
Use multiple, sub-maximal insulin concentrations to assess the effect on insulin sensitivity.
-
Ensure that the glucose concentration in your cell culture media is not excessively high, as this could blunt the effects of PAHSAs.
-
-
FAQ 4: I am working with db/db mice and not seeing a glucose-lowering effect with chronic 5-PAHSA treatment. In fact, I'm observing increased inflammation and fatty liver. What explains this?
Answer: The db/db mouse model, characterized by severe hyperglycemia, presents a unique challenge for PAHSA efficacy.
-
Impact of Severe Hyperglycemia: Studies have shown that while 5-PAHSA can improve glucose uptake in insulin-resistant cell models, chronic treatment in db/db mice did not reduce blood glucose levels and led to adverse effects like increased inflammation and hepatic steatosis. The extreme hyperglycemic environment in these mice appears to impair the normal signaling pathways through which PAHSAs exert their beneficial effects, potentially by inhibiting AMPK activation. This highlights that the metabolic context is a critical determinant of PAHSA action. In contrast, some studies using 9-PAHSA in db/db mice have reported a temporary reduction in blood glucose levels.
Quantitative Data Summary
The following tables summarize quantitative data from key studies to facilitate comparison.
Table 1: Effects of PAHSAs on Glucose Tolerance in Mice
| Study | Mouse Model | PAHSA Isomer(s) | Treatment | Outcome on Glucose Tolerance (OGTT) |
| Yore et al. (2014) | Aged, glucose-intolerant chow-fed & HFD-fed | 5-PAHSA & 9-PAHSA | Acute oral dose | Improved |
| Syed et al. (2018) | Chow-fed & HFD-fed | 5-PAHSA & 9-PAHSA | Chronic subcutaneous infusion | Improved |
| Pflimlin et al. (2018) | HFD-fed | 5-PAHSA & 9-PAHSA | Acute and repeated treatment | No significant improvement |
| Lee et al. (2024) | HFD-fed Germ-Free | PAHSAs | Chronic treatment | No improvement |
Table 2: Effects of PAHSAs on Insulin Sensitivity in Mice
| Study | Mouse Model | PAHSA Isomer(s) | Treatment | Outcome on Insulin Sensitivity (Insulin Tolerance Test or Hyperinsulinemic-euglycemic clamp) |
| Syed et al. (2018) | Chow-fed & HFD-fed | 5-PAHSA & 9-PAHSA | Chronic subcutaneous infusion | Improved |
| Kuda et al. (2018) | HFD-fed | 9-PAHSA | Chronic treatment | Improved |
| Pflimlin et al. (2018) | HFD-fed | 5-PAHSA & 9-PAHSA | Acute and repeated treatment | No significant improvement |
Detailed Experimental Protocols
To ensure reproducibility, it is crucial to follow standardized protocols. Below are methodologies from key studies that have demonstrated positive glucoregulatory effects of PAHSAs.
Protocol 1: Chronic PAHSA Administration via Osmotic Minipumps in HFD-Fed Mice
-
Reference: Based on Syed et al. (2018)
-
Animals: Male C57BL/6J mice on a high-fat diet (e.g., 60% kcal from fat) for a specified duration to induce obesity and insulin resistance.
-
PAHSA Preparation: 5-PAHSA and 9-PAHSA are dissolved in a suitable vehicle (e.g., a mixture of polyethylene glycol, Tween-80, and saline). Note: Avoid olive oil if its intrinsic effects could confound the results.
-
Pump Implantation: Alzet osmotic minipumps are filled with the PAHSA solution or vehicle control and surgically implanted subcutaneously in the dorsal region of the mice under anesthesia. Pumps are typically designed for continuous delivery over several weeks.
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): After an overnight fast, mice are administered an intraperitoneal (i.p.) or oral gavage of glucose (e.g., 2 g/kg body weight). Blood glucose is measured from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): After a short fast (e.g., 4-6 hours), mice are injected i.p. with human insulin (e.g., 0.75 U/kg body weight). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes post-injection.
-
Protocol 2: In Vitro Glucose Uptake in 3T3-L1 Adipocytes
-
Reference: Based on Yore et al. (2014)
-
Cell Culture: 3T3-L1 preadipocytes are differentiated into mature adipocytes.
-
PAHSA Treatment: Differentiated adipocytes are serum-starved and then pre-incubated with specified concentrations of PAHSAs (e.g., 5- or 9-PAHSA) or vehicle for a defined period.
-
Insulin Stimulation: Cells are then stimulated with a range of sub-maximal and maximal concentrations of insulin (e.g., 0.1 to 100 nM) for a short duration (e.g., 20-30 minutes).
-
Glucose Uptake Assay: The rate of glucose uptake is measured by adding a radiolabeled glucose analog (e.g., 2-deoxy-[³H]glucose) for a brief period (e.g., 5-10 minutes). The reaction is stopped, cells are lysed, and intracellular radioactivity is measured by scintillation counting.
Visualizing the Complexity: Signaling Pathways and Experimental Workflows
Signaling Pathways of PAHSA Action
The glucoregulatory effects of PAHSAs are mediated through various signaling pathways. The diagram below illustrates the proposed mechanisms.
Caption: Proposed signaling pathways for the glucoregulatory effects of PAHSAs.
Experimental Workflow Highlighting Potential for Discrepancies
The following diagram illustrates a typical experimental workflow for in vivo studies and highlights key decision points where methodological differences can lead to conflicting outcomes.
Caption: Key experimental variables that can lead to conflicting results in PAHSA research.
Logical Relationship of Factors Influencing PAHSA Efficacy
This diagram outlines the interplay of various factors that determine the observed glucoregulatory effects of PAHSAs.
Caption: Interdependence of factors determining the outcome of PAHSA experiments.
References
- 1. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
9(S)-PAHSA Experimental Variability Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability in 9(S)-Palmitic Acid Hydroxy Stearic Acid (PAHSA) research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the handling, storage, and application of 9(S)-PAHSA in experimental settings.
Compound Handling and Storage
Question: How should I properly store and handle this compound to ensure its stability?
Answer: To maintain the integrity of this compound, it is crucial to adhere to proper storage and handling protocols. Upon receipt, this compound should be stored at -20°C.[1] For long-term storage, maintaining this temperature is critical to ensure stability for up to two years or more.[1] When preparing stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for one month.[2] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[2]
Question: I'm observing precipitation in my this compound stock solution. What should I do?
Answer: Precipitation can occur, especially at lower temperatures. If you observe this, gentle warming and/or sonication can be used to help redissolve the compound.[2] Ensure that the solvent capacity has not been exceeded. If precipitation persists, consider preparing a fresh, less concentrated stock solution.
Question: What are the recommended solvents for dissolving this compound?
Answer: this compound has varying solubility in different solvents. It is soluble in dimethylformamide (DMF) at approximately 20 mg/mL, in dimethyl sulfoxide (DMSO) at around 15 mg/mL, and in ethanol at about 20 mg/mL. For aqueous solutions, a mixture of Ethanol:PBS (pH 7.2) at a 1:1 ratio can be used, achieving a solubility of approximately 0.5 mg/mL.
In Vitro Experiments
Question: I am not observing the expected anti-inflammatory effects of this compound in my cell-based assays. What could be the issue?
Answer: Several factors could contribute to a lack of observable anti-inflammatory effects.
-
Concentration: The anti-inflammatory potential of 9-PAHSA can be weak and may require higher concentrations (10–100 µM) to observe a reduction in LPS-induced chemokine secretion.
-
Cell Type: The response to this compound can be cell-type specific. For instance, its effects on glucose uptake were not observed in human SVF-derived adipocytes or a modified L6 myocyte cell line in one study, which contrasts with findings in 3T3-L1 adipocytes.
-
Experimental Conditions: Ensure that the experimental setup, including incubation times and the concentration of the inflammatory stimulus (e.g., LPS), is appropriate. For example, 9-PAHSA has been shown to inhibit LPS-induced NF-κB activation.
-
Compound Integrity: Verify that the this compound has been stored correctly and has not degraded.
Question: My cells are showing signs of toxicity after treatment with this compound. How can I mitigate this?
Answer: Cell toxicity can be a concern, often related to the solvent or the concentration of this compound.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically below 0.1-0.5%.
-
Dose-Response: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. While some studies have used up to 100 µM, it's crucial to establish the therapeutic window for your experimental system.
-
Purity of Compound: Ensure the this compound used is of high purity.
In Vivo Experiments
Question: I am seeing conflicting results in my in vivo studies on glucose metabolism compared to published literature. Why might this be?
Answer: Reproducibility in in vivo studies with PAHSAs can be challenging due to several methodological differences between studies.
-
Vehicle Choice: The vehicle used for administration can have biological effects. For example, olive oil, used in some studies, contains bioactive molecules and is not an inert vehicle. Consider using a more inert vehicle, such as a mixture of PEG400 and Tween-80.
-
Dosage and Administration Route: The dose and route of administration (e.g., oral gavage, subcutaneous injection) can significantly impact the resulting serum levels and biological effects. Dosages in mice have ranged from 30 mg/kg/day to 50 mg/kg for several weeks.
-
Animal Model and Supplier: The strain and supplier of the mice can lead to differences in insulin resistance and metabolic phenotypes.
-
Diet: The composition of the diet (e.g., different high-fat diets) can influence the baseline metabolic state and the response to this compound.
-
Gut Microbiota: The beneficial metabolic effects of PAHSAs in diet-induced obese mice may depend on the gut microbiota.
Question: How can I prepare this compound for oral gavage in mice?
Answer: For in vivo administration, a common method involves preparing a formulation with vehicles that improve solubility and bioavailability. One such protocol involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution. Another option is a formulation of 10% DMSO and 90% corn oil. It is recommended to use sonication to aid dissolution.
Analytical Measurements
Question: I am having difficulty accurately quantifying this compound levels in biological samples using LC-MS/MS. What are some common pitfalls?
Answer: Accurate quantification of PAHSAs can be challenging.
-
Isomer Separation: It is crucial to chromatographically separate this compound from its other isomers (e.g., 5-PAHSA) and from potential contaminants like ceramides that can share similar mass transitions.
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., 13C4-9-PAHSA) is essential for accurate quantification.
-
Method Validation: Ensure your LC-MS/MS method is properly validated for linearity, accuracy, and precision. The lack of standardized methods can lead to variability between labs.
-
Sample Preparation: The lipid extraction and solid-phase extraction (SPE) steps must be optimized to ensure efficient recovery of this compound and removal of interfering substances.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Storage Temperature | -20°C | |
| Stability (at -20°C) | ≥ 2 years | |
| Stock Solution Storage | -80°C (6 months), -20°C (1 month) | |
| Solubility in DMF | ~20 mg/mL | |
| Solubility in DMSO | ~15 mg/mL | |
| Solubility in Ethanol | ~20 mg/mL | |
| Solubility in Ethanol:PBS (1:1) | ~0.5 mg/mL |
Table 2: Exemplary In Vitro Concentrations of 9-PAHSA
| Cell Line | Application | Concentration Range | Observed Effect | Reference |
| Human Adipocytes | Glucose Uptake | 20 µM (48h pre-incubation) | No significant effect on insulin-stimulated glucose uptake | |
| 3T3-L1 Adipocytes | Adipocyte Browning | Not specified | Enhanced expression of brown fat specific genes | |
| RAW 264.7 Macrophages | Anti-inflammatory | 2-10 µM | Suppression of LPS-stimulated IL-1β and IL-6 gene expression | |
| Human Cellular Model | Anti-inflammatory | 10-100 µM | Weak reduction of LPS-induced chemokine secretion | |
| SH-SY5Y Cells | Glycolipid Metabolism | Not specified | Increased cell viability and proliferation, reduced LDH and ROS | |
| HepG2 & PMH | Steatosis | Not specified | Increased viability and decreased steatosis |
Table 3: Exemplary In Vivo Dosages of 9-PAHSA
| Animal Model | Administration Route | Dosage | Duration | Observed Effect | Reference |
| db/db Mice | Oral Gavage | 50 mg/kg | 4 weeks | Ameliorated vascular calcification and myocardial dysfunction | |
| DIO C57BL/6J Mice | Oral Gavage | 45 mg/kg | Acute | Conflicting results on glucose tolerance | |
| HFD-induced DACI Mice | Not specified | 30 mg/kg/day | Not specified | Improved glucose homeostasis and alleviated cognitive decline |
Experimental Protocols
Protocol 1: In Vitro Treatment of Adherent Cells with this compound
-
Stock Solution Preparation: Prepare a 10-20 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C.
-
Cell Seeding: Plate cells (e.g., 3T3-L1 adipocytes or RAW 264.7 macrophages) in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in serum-free or low-serum culture medium to achieve the final desired concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control, and remains at a non-toxic level (e.g., <0.1%).
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) under standard culture conditions (37°C, 5% CO2).
-
Downstream Analysis: After incubation, harvest the cells or culture supernatant for downstream analyses, such as gene expression analysis (qPCR), protein analysis (Western blot), or cytokine measurement (ELISA).
Protocol 2: Quantification of this compound in Biological Tissues by LC-MS/MS
-
Sample Homogenization: Homogenize a known weight of tissue (e.g., 50-150 mg) in a mixture of phosphate-buffered saline (PBS), methanol, and chloroform.
-
Lipid Extraction: After homogenization, perform a lipid extraction. Add an internal standard (e.g., 13C4-9-PAHSA) to the sample prior to extraction to correct for sample loss.
-
Solid-Phase Extraction (SPE): Further purify the lipid extract using an SPE cartridge to enrich the FAHFA fraction. Wash the cartridge with a non-polar solvent to remove neutral lipids, then elute the FAHFAs with a more polar solvent.
-
Sample Preparation for LC-MS/MS: Dry the eluate and reconstitute it in a suitable solvent (e.g., methanol) for injection into the LC-MS/MS system.
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution to separate this compound from other isomers and lipids. A chiral column may be necessary to separate R and S enantiomers.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound and its internal standard for selective and sensitive quantification.
-
-
Data Analysis: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Mandatory Visualization
Caption: this compound signaling through GPR120 to modulate metabolic and inflammatory pathways.
Caption: General experimental workflow for this compound research from preparation to analysis.
Caption: A logical troubleshooting workflow for addressing experimental variability.
References
Technical Support Center: Ensuring Reproducibility in 9(S)-HODE Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the reproducibility of experiments involving 9(S)-Hydroxyoctadecadienoic acid (9(S)-HODE). This document offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and quantitative data summaries.
Frequently Asked Questions (FAQs)
Q1: What is 9(S)-HODE and why is it important?
9(S)-HODE (9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid) is a biologically active oxidized metabolite of linoleic acid, an essential omega-6 fatty acid.[1][2] It is formed enzymatically by lipoxygenases and non-enzymatically during oxidative stress.[2][3] 9(S)-HODE is a signaling molecule implicated in various physiological and pathological processes, including inflammation, atherosclerosis, and cancer, primarily through its interaction with the G protein-coupled receptor GPR132 (also known as G2A) and peroxisome proliferator-activated receptors (PPARs).[4]
Q2: How should I store and handle 9(S)-HODE to ensure its stability?
To maintain its integrity, 9(S)-HODE should be stored at -20°C. It is typically shipped on wet ice. The stability of 9(S)-HODE under these conditions is reported to be at least two years. For experimental use, it is often dissolved in an organic solvent like ethanol, DMF, or DMSO. It is crucial to minimize freeze-thaw cycles and to use silanized glassware or polypropylene plasticware to prevent adsorption.
Q3: My experimental results with 9(S)-HODE are inconsistent. What are the potential causes?
Inconsistent results can arise from several factors:
-
Isomeric Purity: Commercial preparations of 9(S)-HODE may contain other isomers such as 9(R)-HODE or 13-HODE, which can have different or even opposing biological effects. It is essential to verify the purity of the compound.
-
Oxidation: 9(S)-HODE is a stable oxidation product, but its precursor, linoleic acid, can be non-enzymatically oxidized, leading to a racemic mixture of 9(S)-HODE and 9(R)-HODE. Ensure that your experimental system does not introduce unintended oxidative stress.
-
Solvent Effects: The choice of solvent and its final concentration in the assay can impact cellular responses. Always include appropriate vehicle controls in your experiments.
-
Cellular Context: The expression levels of receptors like GPR132 and PPARs can vary between cell types and culture conditions, leading to different responses to 9(S)-HODE.
-
Species Differences: The GPR132 receptor shows significant sequence divergence between humans and rodents. 9(S)-HODE activates human GPR132 but not its mouse counterpart, which is a critical consideration for in vivo studies.
Q4: What are the key signaling pathways activated by 9(S)-HODE?
9(S)-HODE primarily signals through two main pathways:
-
GPR132/G2A: 9(S)-HODE is a potent agonist of the G protein-coupled receptor GPR132. Activation of GPR132 can lead to various downstream effects, including calcium mobilization and modulation of inflammatory responses.
-
PPARs: 9(S)-HODE can also activate peroxisome proliferator-activated receptors (PPARα and PPARγ), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.
Troubleshooting Guides
Problem 1: Low or no biological activity observed.
| Potential Cause | Troubleshooting Step |
| Degraded 9(S)-HODE | Verify the storage conditions and age of the compound. If in doubt, purchase a new, quality-controlled batch. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific assay. |
| Low Receptor Expression | Confirm the expression of GPR132 and/or PPARs in your experimental model (e.g., via qPCR or Western blot). |
| Species-Specific Inactivity | If using rodent models or cells, be aware that 9(S)-HODE does not activate mouse GPR132. Consider using human cells or a different model system. |
Problem 2: High background or non-specific effects.
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Reduce the final concentration of the organic solvent in your assay medium. Run a vehicle control with the solvent alone. |
| Contamination with other Lipids | Ensure the purity of your 9(S)-HODE. Consider using an internal standard for quantification in lipidomics experiments. |
| Oxidative Stress in Culture | Use fresh culture media and minimize exposure of cells to light and air to reduce non-enzymatic lipid peroxidation. |
Quantitative Data Summary
| Parameter | Value | Experimental Context | Reference |
| GPR132 Activation (9(S)-HODE) | ~1 µM | Calcium mobilization in HEK-293 cells | |
| PPARα/γ Transactivation | 68 µM | Reporter assay in mouse aortic endothelial cells | |
| Monocyte Chemotaxis | 10 µM | Primary human monocytes | |
| Plasma Concentration (Rat) | 57.8 ± 18.7 nmol/L | Total (free and esterified) 9-HODE |
Experimental Protocols
Protocol 1: Quantification of 9(S)-HODE in Biological Samples by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of 9(S)-HODE from plasma or tissue.
-
Sample Preparation:
-
To measure total 9-HODE (free and esterified), perform alkaline hydrolysis of the sample.
-
For free 9(S)-HODE, omit the hydrolysis step.
-
Spike the sample with an isotope-labeled internal standard (e.g., 9(S)-HODE-d4) for accurate quantification.
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol (Folch method).
-
-
Solid-Phase Extraction (SPE):
-
Further purify the lipid extract using an appropriate SPE cartridge to isolate the hydroxy fatty acid fraction.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent.
-
Inject the sample into an LC-MS/MS system equipped with a C18 column for chromatographic separation.
-
Use tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification of 9(S)-HODE and the internal standard.
-
Protocol 2: In Vitro GPR132 Activation Assay (Calcium Mobilization)
This protocol describes a method to assess the activation of GPR132 by 9(S)-HODE in a cell-based assay.
-
Cell Culture:
-
Culture a suitable host cell line (e.g., HEK-293) and transiently or stably transfect them with a vector expressing human GPR132. Use cells transfected with an empty vector as a negative control.
-
-
Calcium Indicator Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
-
Stimulation and Measurement:
-
Prepare a stock solution of 9(S)-HODE in an appropriate solvent (e.g., ethanol).
-
Stimulate the cells with varying concentrations of 9(S)-HODE and measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity or ratio against the concentration of 9(S)-HODE to generate a dose-response curve and determine the EC50.
-
Signaling Pathways and Workflows
References
Technical Support Center: 9(S)-PAHSA In Vitro Studies
Welcome to the technical support center for researchers working with 9(S)-PAHSA. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during in vitro experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues in your experiments involving this compound.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound on glucose uptake. | Use of maximal insulin concentrations in assays, which can mask the insulin-sensitizing effects of PAHSAs.[1] | Redesign the experiment to include a range of insulin concentrations, particularly sub-maximal doses, to accurately assess the insulin-sensitizing potential of this compound.[1] |
| Cell model selection may not be appropriate. For example, some cell lines may have low expression of relevant receptors like GPR120. | Screen potential cell lines for the expression of GPR120. Consider using primary cells or 3D culture models which may better recapitulate in vivo physiology.[2][3] | |
| High variability in experimental replicates. | Issues with the solvent or vehicle used to dissolve this compound. Some vehicles, like olive oil, can have their own biological effects, masking the effects of the compound.[1] | Use a well-characterized and inert vehicle such as DMSO. Ensure the final concentration of the vehicle is consistent across all experimental conditions and is at a non-toxic level. |
| Differences in cell culture conditions, such as 2D versus 3D models, can significantly impact cellular responses. | For studies on adipocytes, consider using 3D spheroid cultures, as they more closely mimic the in vivo environment compared to traditional 2D cultures. | |
| Difficulty reproducing published findings. | Methodological differences between studies, including cell lines, treatment duration, and endpoint measurements, can lead to conflicting results. | Carefully review and align your experimental protocols with those of the studies you are trying to replicate. Pay close attention to details such as incubation times, passage numbers of cells, and the specific isomers of PAHSA used. |
| Observed cytotoxicity at higher concentrations of this compound. | Off-target effects or saturation of signaling pathways at supra-physiological concentrations. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell model and assay. Consider that massive elevations in PAHSA levels could engage unintended signaling pathways. |
Frequently Asked Questions (FAQs)
Q1: What are the key signaling pathways activated by this compound in vitro?
A1: this compound is known to exert its effects through several signaling pathways. A primary pathway involves the activation of G-protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). Activation of GPR120 can lead to enhanced insulin-stimulated glucose uptake and anti-inflammatory effects through the inhibition of the NF-κB pathway. Additionally, studies suggest that this compound may influence the PI3K/AKT pathway and modulate autophagy.
Q2: What are the recommended in vitro models for studying this compound?
A2: The choice of in vitro model is critical and depends on the biological question. For metabolic studies, 3T3-L1 adipocytes are commonly used. However, it is important to acknowledge that these are rodent-derived and may not fully recapitulate human physiology. For studying effects on hepatocytes, HepG2 cells and primary murine hepatocytes have been used to model steatosis. For neuronal effects, PC12 cells are a relevant model. For a more physiologically relevant context, especially for adipocyte studies, 3D cell culture models are recommended as they better mimic the tissue microenvironment.
Q3: What are the appropriate concentrations of this compound to use in cell culture experiments?
A3: Effective concentrations of this compound in vitro can vary between cell types and experimental conditions. Published studies have used concentrations ranging from 10 µM to 100 µM. For example, in studies with steatotic hepatocytes, concentrations of 10 µM, 20 µM, and 40 µM were shown to be effective. It is crucial to perform a dose-response study to determine the optimal concentration for your specific model and endpoint.
Q4: How should I prepare this compound for in vitro experiments?
A4: this compound is a lipid and should be dissolved in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), before being diluted in culture medium. It is important to ensure that the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
Q5: Are there differences in the bioactivity of this compound and its R-enantiomer?
A5: Yes, the stereochemistry of 9-PAHSA is important for its biological activity. The S-enantiomer, this compound, has been shown to have a greater potential for improving insulin sensitivity and glucose metabolism compared to the R-enantiomer. Specifically, this compound demonstrates a higher affinity for the GPR40 receptor and is more effective at promoting glucose-stimulated insulin secretion and insulin-stimulated glucose uptake. Carboxyl ester lipase (CEL), a degradative enzyme for PAHSAs, selectively hydrolyzes S-9-PAHSA, further highlighting the stereospecificity of its metabolism.
Experimental Protocols
General Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a desired density in a suitable culture vessel and allow them to adhere and grow for 24-48 hours.
-
Preparation of this compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
Preparation of Working Solution: On the day of the experiment, dilute the stock solution in a serum-free or low-serum culture medium to the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) before proceeding with downstream assays.
In Vitro Glucose Uptake Assay
-
Cell Culture: Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes.
-
Serum Starvation: Serum-starve the mature adipocytes for 2-4 hours.
-
Pre-treatment: Pre-treat the cells with this compound at various concentrations for a specified time (e.g., 2 hours).
-
Insulin Stimulation: Stimulate the cells with a range of insulin concentrations (including a no-insulin control) for 30 minutes.
-
Glucose Uptake: Add a fluorescently labeled glucose analog (e.g., 2-NBDG) and incubate for 30-60 minutes.
-
Measurement: Wash the cells to remove excess 2-NBDG and measure the fluorescence intensity using a plate reader.
Visualizations
Caption: this compound signaling through the GPR120 receptor.
Caption: A generalized workflow for in vitro experiments with this compound.
References
- 1. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of In Vitro Engineered Human Adipose Tissues: Relevant Adipokine Secretion and Impact of TNF-α | PLOS One [journals.plos.org]
- 3. Towards better models for studying human adipocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Contradictory Findings on PAHSA Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate the conflicting literature on the efficacy of Palmitic Acid Hydroxy Stearic Acids (PAHSAs). Methodological differences are a significant source of variability in experimental outcomes. This resource aims to clarify these discrepancies and provide detailed experimental protocols to promote reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why are there contradictory findings on the metabolic benefits of PAHSAs?
A1: The discrepancies in PAHSA efficacy, particularly their anti-diabetic effects, largely stem from significant variations in experimental design and methodology between research groups.[1] Key factors that can influence outcomes include the choice of vehicle for PAHSA administration, the composition of high-fat diets used to induce insulin resistance, the dose of glucose used in oral glucose tolerance tests (OGTTs), the mouse strain and supplier, the duration of PAHSA treatment, and the specific conditions of in vitro assays.[1]
Q2: What is the most common issue when administering PAHSAs in vivo?
A2: A critical factor that can mask the beneficial effects of PAHSAs is the choice of vehicle.[1][2] For instance, using olive oil as a vehicle is not recommended as it contains bioactive molecules, including other fatty acid esters of hydroxy fatty acids (FAHFAs), that can independently improve glucose tolerance, thereby obscuring the specific effects of the administered PAHSA.[1] A recommended inert vehicle is a mixture of PEG400 and Tween-80.
Q3: How does the composition of a high-fat diet (HFD) impact the observed effects of PAHSAs?
A3: The specific composition of the HFD used to induce metabolic dysfunction is crucial. Different fat sources (e.g., lard vs. hydrogenated vegetable oil) can lead to varying degrees of glucose intolerance and insulin resistance. It is essential to use a HFD that consistently induces a clear metabolic phenotype to accurately assess the therapeutic potential of PAHSAs.
Q4: Can the glucose dose in an Oral Glucose Tolerance Test (OGTT) affect the outcome of PAHSA studies?
A4: Yes, the glucose dose administered during an OGTT can significantly impact the results. Some studies reporting a lack of PAHSA efficacy used a higher glucose dose (e.g., 2 g/kg) compared to studies that observed beneficial effects with a lower dose (e.g., 1 g/kg). The higher glucose challenge may overwhelm the metabolic improvements induced by PAHSAs.
Q5: Do PAHSA levels achieved by administration matter?
A5: Achieving physiological or modestly supra-physiological levels of PAHSAs is important. Some studies that did not observe beneficial effects reported achieving massive elevations in serum PAHSA levels (e.g., over 400-fold increase). Such high concentrations could lead to off-target effects or receptor saturation, masking the intended biological activity.
Troubleshooting Guide
This guide addresses specific issues that may lead to contradictory or unexpected results in PAHSA experiments.
| Issue | Potential Cause | Recommended Solution |
| No improvement in glucose tolerance after acute PAHSA administration. | Bioactive Vehicle: Use of a vehicle like olive oil that has its own metabolic effects. | Use an inert vehicle such as a mixture of 50% PEG400 and 0.5% Tween-80 in sterile water. |
| Inadequate Insulin Resistance: The high-fat diet used did not induce significant glucose intolerance. | Validate your HFD model to ensure it consistently produces a robust and reproducible insulin-resistant phenotype. | |
| High Glucose Challenge: The glucose dose in the OGTT was too high, potentially masking the effects of PAHSAs. | Consider using a lower glucose dose (e.g., 1 g/kg body weight) for the OGTT. | |
| Mouse Strain and Supplier: Different mouse strains and even mice from different suppliers can exhibit varying susceptibility to diet-induced obesity and insulin resistance. | Be consistent with the mouse strain and supplier. Report these details clearly in your methodology. | |
| Lack of effect of PAHSAs on Glucose-Stimulated Insulin Secretion (GSIS) in isolated islets. | Inappropriate Islet Number: Using too few islets per experimental condition can lead to high variability. | Use a sufficient number of islets per replicate (e.g., 100 human islets or an equivalent number of mouse islets). |
| Pre-incubation Conditions: The presence of glucose in the pre-incubation buffer can affect the subsequent insulin secretion response. | Pre-incubate islets in a glucose-free buffer before stimulating with low and high glucose concentrations. | |
| Assay Temperature: PAHSAs are hydrophobic and may not remain in solution at lower temperatures. | Ensure all assay buffers containing PAHSAs are maintained at 37°C throughout the experiment. | |
| Inability to detect and quantify endogenous PAHSAs by LC-MS/MS. | Suboptimal Extraction Protocol: Inefficient extraction of lipids from the biological matrix. | Utilize a validated lipid extraction method, such as a modified Bligh-Dyer or Folch extraction, followed by solid-phase extraction (SPE) for cleanup. |
| Lack of a Suitable Internal Standard: Failure to account for matrix effects and extraction losses. | Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled PAHSA) for accurate quantification. | |
| Insufficient Sensitivity: The LC-MS/MS method may not be sensitive enough to detect low endogenous concentrations. | Optimize mass spectrometry parameters, including using multiple reaction monitoring (MRM) mode in negative electrospray ionization (ESI), to enhance sensitivity and selectivity. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from studies with conflicting findings on PAHSA efficacy.
Table 1: In Vivo Experimental Parameters
| Parameter | Studies Reporting Positive Effects (e.g., Yore et al., 2014) | Studies Reporting No Effect (e.g., Pflimlin et al., 2018) |
| Vehicle | PEG400/Tween-80 | Olive Oil, PEG400/Tween-80 |
| High-Fat Diet | 60% kcal from lard | 60% kcal from hydrogenated vegetable oil or lard |
| Mouse Strain | C57BL/6J | C57BL/6J |
| Treatment Duration (Chronic) | 4.5 - 5 months | 6 days |
| OGTT Glucose Dose | 1 g/kg | 2 g/kg |
| PAHSA Dose (Acute) | 50 mg/kg | 50 mg/kg |
| Fold-Increase in Serum PAHSA | 1.5 to 3-fold | >87 to 477-fold |
Table 2: In Vitro GSIS Assay Parameters
| Parameter | Studies Reporting Positive Effects (e.g., Yore et al., 2014) | Studies Reporting No Effect (e.g., Pflimlin et al., 2018) |
| Islets per Replicate | 100 (human) | 3 (murine) |
| Pre-incubation Buffer | Glucose-free | Contained glucose |
| PAHSA Concentration | 10 µM | 10 µM |
Detailed Experimental Protocols
1. Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Preparation: Fast mice for 5-6 hours with free access to water.
-
PAHSA Administration: 30 minutes before the glucose challenge, administer PAHSA (e.g., 50 mg/kg) or vehicle via oral gavage.
-
Baseline Blood Glucose: At time 0, collect a small blood sample from the tail vein to measure baseline blood glucose.
-
Glucose Administration: Administer a 20% glucose solution (e.g., 1 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
2. Intraperitoneal Insulin Tolerance Test (IPITT) in Mice
-
Animal Preparation: Fast mice for 4-6 hours with free access to water.
-
Baseline Blood Glucose: At time 0, collect a blood sample from the tail vein for baseline glucose measurement.
-
Insulin Administration: Administer human insulin (e.g., 0.75-1.0 U/kg body weight) via intraperitoneal (IP) injection.
-
Blood Glucose Monitoring: Collect blood from the tail vein at 15, 30, 45, and 60 minutes post-insulin injection and measure blood glucose levels.
-
Data Analysis: Plot the percentage decrease in blood glucose from baseline over time to determine insulin sensitivity.
3. Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
-
Islet Isolation: Isolate pancreatic islets using collagenase digestion.
-
Islet Culture: Culture isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Pre-incubation: Pre-incubate islets in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) for 1 hour at 37°C.
-
Basal Insulin Secretion: Incubate islets in KRB buffer with low glucose for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.
-
Stimulated Insulin Secretion: Incubate the same islets in KRB buffer with high glucose (e.g., 16.7 mM) for 1 hour at 37°C. Collect the supernatant for stimulated insulin measurement.
-
PAHSA Treatment: For experiments testing PAHSA effects, include the desired concentration of PAHSA in both the low and high glucose incubation steps.
-
Insulin Quantification: Measure insulin concentration in the collected supernatants using an ELISA kit.
4. Quantification of PAHSAs in Plasma by LC-MS/MS
-
Lipid Extraction:
-
To 200 µL of plasma, add a ¹³C-labeled PAHSA internal standard.
-
Perform a liquid-liquid extraction using a mixture of PBS, methanol, and chloroform.
-
Centrifuge to separate the phases and collect the lower organic layer.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Dry the organic extract under nitrogen and reconstitute in a non-polar solvent.
-
Load the sample onto a silica SPE cartridge.
-
Wash with a non-polar solvent (e.g., 5% ethyl acetate in hexane) to remove neutral lipids.
-
Elute the FAHFA fraction containing PAHSAs with a more polar solvent (e.g., ethyl acetate).
-
-
LC-MS/MS Analysis:
-
Dry the eluate and reconstitute in the initial mobile phase.
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with solvents like water, acetonitrile, and methanol containing formic acid.
-
Perform mass spectrometry in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Signaling Pathways and Experimental Workflows
Caption: PAHSA signaling through GPR120 and other pathways.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Caption: Logical relationship of methodological differences to contradictory findings.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of 9(S)-PAHSA and R-9-PAHSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the stereoisomers of 9-palmitic acid-hydroxy stearic acid (9-PAHSA): 9(S)-PAHSA and R-9-PAHSA. These recently discovered endogenous lipids have garnered significant interest for their potential therapeutic applications in metabolic and inflammatory diseases. This document summarizes key quantitative data from preclinical studies, details the experimental methodologies used to assess their biological functions, and visualizes the relevant signaling pathways.
Executive Summary
Extensive research has demonstrated distinct biological profiles for the (S) and (R) stereoisomers of 9-PAHSA. Notably, this compound exhibits potent beneficial effects on glucose homeostasis by enhancing glucose-stimulated insulin secretion (GSIS) and insulin-stimulated glucose uptake. In contrast, R-9-PAHSA does not share these metabolic activities. However, both this compound and R-9-PAHSA demonstrate anti-inflammatory properties. These differences underscore the critical role of stereochemistry in the biological function of PAHSAs and have significant implications for therapeutic development.
Data Presentation: Quantitative Comparison of Biological Activities
The following table summarizes the key quantitative findings from studies directly comparing the biological activities of this compound and R-9-PAHSA.
| Biological Activity | This compound | R-9-PAHSA | Key Findings |
| Glucose-Stimulated Insulin Secretion (GSIS) | Potentiates GSIS | No effect | This compound significantly enhances insulin secretion from pancreatic β-cells in the presence of high glucose, a crucial mechanism for maintaining glucose homeostasis.[1][2] |
| Insulin-Stimulated Glucose Uptake | Potentiates glucose uptake | No effect | In adipocytes, this compound augments the action of insulin to promote the uptake of glucose from the bloodstream.[1][2] |
| Anti-inflammatory Effects | Exhibits anti-inflammatory activity | Exhibits anti-inflammatory activity | Both stereoisomers have been shown to possess anti-inflammatory properties, suggesting a shared mechanism for this particular biological function.[1] |
| GPR40 Receptor Activation | Higher affinity | Lower affinity | This compound demonstrates a higher affinity for the G protein-coupled receptor 40 (GPR40), which is implicated in its metabolic effects. |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research in this field. Below are the protocols for the key experiments cited in the comparison of this compound and R-9-PAHSA.
Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic Islets
This assay measures the ability of a compound to stimulate insulin secretion from pancreatic β-cells in response to glucose.
-
Islet Culture and Preparation:
-
Human or mouse pancreatic islets are cultured in appropriate media.
-
Prior to the assay, islets are pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.
-
-
Treatment and Stimulation:
-
Groups of islets are then incubated with either vehicle (e.g., DMSO), this compound, or R-9-PAHSA at a specified concentration (e.g., 20 µM) in low-glucose buffer for a defined period (e.g., 1 hour).
-
Following the pre-incubation with the compounds, the buffer is replaced with a high-glucose buffer (e.g., 16.7 mM glucose) containing the respective treatments.
-
Islets are incubated in the high-glucose buffer for 1 hour to stimulate insulin secretion.
-
-
Insulin Measurement:
-
After the stimulation period, the supernatant is collected from each group.
-
The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Insulin secretion in the presence of each compound is compared to the vehicle control to determine the potentiation of GSIS.
-
Insulin-Stimulated Glucose Uptake Assay in 3T3-L1 Adipocytes
This assay assesses the ability of a compound to enhance the uptake of glucose into fat cells in the presence of insulin.
-
Cell Culture and Differentiation:
-
3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
-
Serum Starvation and Treatment:
-
Differentiated adipocytes are serum-starved for 2-4 hours in a low-glucose medium to establish a basal state.
-
Cells are then treated with either vehicle, this compound, or R-9-PAHSA at a specified concentration for a defined period.
-
-
Insulin Stimulation and Glucose Uptake:
-
A submaximal concentration of insulin is added to the cells to stimulate glucose uptake.
-
Radiolabeled 2-deoxyglucose (e.g., [3H]-2-deoxyglucose) is then added, and the cells are incubated for a short period (e.g., 10-15 minutes) to allow for glucose uptake.
-
-
Measurement of Glucose Uptake:
-
The incubation is stopped by washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
Glucose uptake in the presence of each compound and insulin is compared to the insulin-only control to determine the potentiation of insulin-stimulated glucose uptake.
-
In Vitro Anti-inflammatory Assay in Macrophages
This assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines in immune cells.
-
Cell Culture:
-
A macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured in appropriate media.
-
-
Treatment and Inflammatory Challenge:
-
Cells are pre-treated with either vehicle, this compound, or R-9-PAHSA at various concentrations for a defined period.
-
An inflammatory stimulus, such as lipopolysaccharide (LPS), is then added to the cells to induce an inflammatory response.
-
-
Cytokine Measurement:
-
After a specified incubation time with LPS, the cell culture supernatant is collected.
-
The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are measured using ELISA or a multiplex cytokine assay.
-
-
Data Analysis:
-
The reduction in cytokine production in the presence of the compounds is compared to the LPS-only control to determine the anti-inflammatory activity.
-
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the biological activities of this compound and R-9-PAHSA.
References
- 1. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of 9(S)-PAHSA and Standard Anti-inflammatory Drugs
This guide provides a comparative overview of the in vitro anti-inflammatory properties of 9(S)-hydroxy-10(Z)-octadecenoyl-sn-glycero-3-phospho-(N-acetyl)-L-serine, or 9(S)-Pahsa, against established anti-inflammatory agents such as the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone. The information is tailored for researchers, scientists, and professionals in drug development, focusing on quantitative data, experimental methodologies, and mechanistic pathways.
Mechanisms of Action: A Comparative Overview
The anti-inflammatory effects of this compound, Ibuprofen, and Dexamethasone are mediated through distinct molecular pathways. While Ibuprofen and Dexamethasone have well-defined targets in the inflammatory cascade, this compound appears to modulate immune responses through different mechanisms.
-
This compound : This bioactive lipid has demonstrated anti-inflammatory potential in vitro, particularly at higher concentrations (10–100 µM).[1][2] Its mechanism involves reducing the secretion of specific chemokines, such as CXCL10, MIP-1 beta, and MCP, following stimulation with lipopolysaccharide (LPS).[1][2] Furthermore, it has been shown to act as an antagonist on certain G protein-coupled chemokine receptors, including CCR6, CCR7, CXCR4, and CXCR5, with IC50 values in the micromolar range.[2] Studies have also noted its ability to attenuate LPS-induced activation of dendritic cells and the subsequent production of cytokines.
-
Ibuprofen : As a conventional NSAID, Ibuprofen's primary mechanism is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, Ibuprofen prevents the conversion of arachidonic acid into prostaglandins (like PGE2), which are key mediators of inflammation, pain, and fever. In addition to this core function, Ibuprofen may also inhibit the aggregation of neutrophils and the production of pro-inflammatory cytokines.
-
Dexamethasone : This potent synthetic glucocorticoid exerts its anti-inflammatory effects through multiple genomic and non-genomic actions. A key mechanism is the inhibition of phospholipase A2, which blocks the release of arachidonic acid from cell membranes, thereby preventing the synthesis of all eicosanoids (prostaglandins and leukotrienes). Dexamethasone also suppresses the expression of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β) and enzymes (COX-2, iNOS), largely by inhibiting transcription factors like NF-κB.
The following diagram illustrates the distinct points of intervention for each compound in a generalized inflammatory signaling pathway.
Quantitative In Vitro Data
Direct comparative studies evaluating this compound alongside Ibuprofen and Dexamethasone under identical experimental conditions are limited. The following tables summarize available quantitative data from separate in vitro studies. It is crucial to note that variations in experimental models (e.g., cell type, assay conditions) can influence results, and direct cross-study comparisons should be made with caution.
Table 1: this compound - Effective Concentrations and Effects
| Target/Assay | Cell Model | Inducer | Effective Concentration | Observed Effect | Citation |
|---|---|---|---|---|---|
| Chemokine Secretion | Human Immune Cells | LPS | 10 - 100 µM | Reduction of CXCL10, MIP-1 beta, MCP | |
| Chemokine Receptors | Recombinant Cells | - | IC50 in µM range | Antagonist activity on CCR6, CCR7, CXCR4, CXCR5 |
| Steatosis Reduction | HepG2, Primary Hepatocytes | Oleic Acid | 10 - 40 µM | Increased viability and decreased steatosis | |
Table 2: Ibuprofen - IC50 Values
| Target/Assay | Assay System | IC50 Value | Notes | Citation |
|---|---|---|---|---|
| COX-1 Inhibition | Human Whole Blood | 2.1 µmol/L | Data for S-ibuprofen enantiomer. | |
| COX-2 Inhibition | Human Whole Blood | 1.6 µmol/L | Data for S-ibuprofen enantiomer. | |
| Albumin Denaturation | Egg Albumin | 69.34 µg/mL | In vitro anti-inflammatory proxy. |
| Albumin Denaturation | Human Serum Albumin | 81.50 µg/mL | In vitro anti-inflammatory proxy. | |
Table 3: Dexamethasone - Observed Effects | Target/Assay | Cell Model | Inducer | Observed Effect | Citation | | :--- | :--- | :--- | :--- | | Pro-inflammatory Genes | Mouse Macrophages | LPS | Suppression of TNF, COX-2, IL-1α, IL-1β expression | | | Signaling Pathways | RAW 264.7 Macrophages | LPS | Attenuation of MAPK and NF-κB signaling | | | Cytokine Production | RAW 264.7 Macrophages | LPS | Potent inhibition of NO, IL-6, and TNF-α | |
Standard Experimental Protocol: In Vitro Anti-inflammatory Assay
A common method to assess the anti-inflammatory potential of a compound in vitro involves using a murine macrophage cell line, such as RAW 264.7, stimulated with LPS to mimic a bacterial inflammatory challenge.
Objective: To quantify the ability of a test compound to inhibit the production of key inflammatory mediators (e.g., Nitric Oxide, TNF-α, IL-6) from LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compounds: this compound, Ibuprofen, Dexamethasone
-
Assay Reagents: Griess Reagent (for Nitric Oxide), ELISA kits (for TNF-α, IL-6)
-
Cell viability assay kit (e.g., MTT, MTS)
Methodology:
-
Cell Culture: RAW 264.7 cells are seeded in 96-well plates at a density of ~1x10⁵ cells/well and allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (or vehicle control). Cells are incubated for 1-2 hours.
-
Inflammatory Stimulation: LPS (final concentration typically 100 ng/mL to 1 µg/mL) is added to all wells except the negative control group.
-
Incubation: The plates are incubated for 18-24 hours to allow for the production of inflammatory mediators.
-
Cytotoxicity Assessment: A parallel plate is treated identically and assessed for cell viability to ensure the observed anti-inflammatory effects are not due to toxicity.
-
Mediator Quantification:
-
Nitric Oxide (NO): The supernatant is collected, and NO production is measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.
-
Cytokines (TNF-α, IL-6): The concentration of specific cytokines in the supernatant is measured using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: The percentage inhibition of each inflammatory mediator is calculated relative to the LPS-only treated group. IC50 values are determined by plotting inhibition curves.
The following diagram outlines this typical experimental workflow.
References
A Comparative Analysis of PAHSA Isomers: Bioavailability and Therapeutic Efficacy
Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids that have garnered significant attention for their potential therapeutic benefits, particularly in the context of metabolic and inflammatory diseases.[1][2] These molecules exist as various isomers, each with distinct structural and, consequently, functional properties. This guide provides a detailed comparison of the bioavailability and efficacy of different PAHSA isomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these promising compounds.
Comparative Efficacy of PAHSA Isomers
The biological activities of PAHSAs are highly dependent on their isomeric form, including the position of the ester linkage on the hydroxystearic acid backbone and the stereochemistry (R or S configuration) at the chiral center. The most extensively studied isomers are 5-PAHSA and 9-PAHSA.
Anti-Diabetic Effects:
Multiple studies have demonstrated the anti-diabetic properties of PAHSAs, although some conflicting results exist.[3] The beneficial effects are primarily attributed to improved glucose tolerance and insulin sensitivity.
-
Glucose Homeostasis: Oral administration of 5-PAHSA or 9-PAHSA has been shown to improve glucose tolerance in mouse models of insulin resistance. Chronic treatment with these isomers can enhance both insulin sensitivity and glucose tolerance. The S-enantiomer of 9-PAHSA (S-9-PAHSA) has been found to be more potent than the R-enantiomer (R-9-PAHSA) in promoting glucose-stimulated insulin secretion (GSIS) and insulin-stimulated glucose uptake.
-
Insulin and GLP-1 Secretion: PAHSAs can stimulate the secretion of insulin and glucagon-like peptide-1 (GLP-1), an important incretin hormone. This effect, however, may be dependent on the specific experimental conditions and the metabolic state of the animal model.
Anti-Inflammatory Effects:
PAHSAs exhibit potent anti-inflammatory properties, which contribute to their beneficial metabolic effects.
-
Cytokine Reduction: 9-PAHSA has been shown to attenuate the production of pro-inflammatory cytokines by macrophages and dendritic cells. Both S-9-PAHSA and R-9-PAHSA possess anti-inflammatory effects.
-
Immune Cell Regulation: PAHSAs can regulate both innate and adaptive immune responses, offering protection against conditions like colitis.
Quantitative Data Summary
| PAHSA Isomer | Model System | Key Finding | Reference |
| 5-PAHSA | High-Fat Diet (HFD)-fed mice | Single oral dose improves glucose tolerance. | |
| 9-PAHSA | High-Fat Diet (HFD)-fed mice | Single oral dose improves glucose tolerance. | |
| S-9-PAHSA | In vitro (β-cells, adipocytes) | Potentiates GSIS and glucose uptake more effectively than R-9-PAHSA. | |
| R-9-PAHSA | In vitro | Less effective at potentiating GSIS and glucose uptake compared to S-9-PAHSA. | |
| 5- & 9-PAHSA | HFD-fed mice | Chronic subcutaneous treatment improves insulin sensitivity and glucose tolerance. | |
| 9-PAHSA | In vitro (macrophages) | Reduces LPS-induced pro-inflammatory cytokine production. |
Signaling Pathways
The biological effects of PAHSAs are mediated through various signaling pathways, with the G protein-coupled receptor 120 (GPR120), also known as FFAR4, playing a central role.
Caption: Signaling pathway of PAHSA isomers.
Experimental Protocols
Quantification of PAHSAs by LC-MS/MS
The accurate quantification of PAHSA isomers in biological matrices is crucial for understanding their bioavailability and metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Caption: Workflow for PAHSA quantification.
Detailed Steps:
-
Sample Preparation:
-
Tissues: A known weight of tissue is homogenized in a suitable buffer.
-
Plasma/Serum: A specific volume of plasma or serum is used.
-
An internal standard (e.g., ¹³C-labeled PAHSA) is added to account for extraction variability.
-
-
Lipid Extraction: Lipids are extracted using a solvent system such as chloroform and methanol. The mixture is vortexed and centrifuged to separate the organic and aqueous phases. The lipid-containing organic phase is collected.
-
Solid-Phase Extraction (SPE): The lipid extract is further purified using SPE to remove interfering substances and isolate the FAHFA fraction.
-
LC-MS/MS Analysis: The purified sample is injected into an LC-MS/MS system. A reverse-phase or chiral column is used to separate the different PAHSA isomers. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection.
In Vivo Efficacy Studies in Mice
Animal models are essential for evaluating the in vivo efficacy of PAHSA isomers.
Oral Gavage Administration:
This method is commonly used for daily dosing of PAHSAs to assess their chronic effects.
-
Vehicle Preparation: PAHSAs are often dissolved in a vehicle such as a mixture of PEG400, Tween-80, and water to ensure solubility and bioavailability.
-
Dosing: A specific dose (e.g., mg/kg body weight) is administered directly into the stomach of the mouse using a gavage needle.
Oral Glucose Tolerance Test (OGTT):
The OGTT is a standard procedure to assess how quickly glucose is cleared from the blood, providing a measure of glucose tolerance.
-
Fasting: Mice are fasted for a defined period (e.g., 6 hours) before the test.
-
Baseline Glucose: A baseline blood glucose level is measured from the tail vein.
-
PAHSA Administration: The PAHSA isomer or vehicle is administered orally.
-
Glucose Challenge: After a set time following PAHSA administration, a bolus of glucose is given orally or intraperitoneally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at several time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
Caption: Oral Glucose Tolerance Test protocol.
Conclusion
The bioavailability and efficacy of PAHSAs are intricately linked to their isomeric structure. While both 5-PAHSA and 9-PAHSA demonstrate promising anti-diabetic and anti-inflammatory effects, the stereochemistry, particularly of 9-PAHSA, plays a critical role in determining biological potency. The S-enantiomer of 9-PAHSA appears to be a more effective modulator of glucose metabolism. For researchers and drug developers, a thorough understanding of these isomer-specific activities, coupled with robust and standardized experimental protocols, is essential for advancing the therapeutic potential of PAHSAs. The conflicting findings in the literature underscore the importance of carefully controlled experimental conditions, including the choice of vehicle and animal models, to obtain reproducible and translatable results.
References
Unlocking the Therapeutic Promise of 9(S)-PAHSA: A Comparative Guide for Researchers
A detailed analysis of 9(S)-PAHSA enantiomers reveals their potential in metabolic and inflammatory diseases, showcasing superior activity compared to their (R)-counterparts and offering a promising avenue for drug development.
This guide provides a comprehensive comparison of 9(S)-Palmitic Acid Hydroxy Stearic Acid (PAHSA) enantiomers with their alternatives, supported by experimental data. It is designed for researchers, scientists, and drug development professionals seeking to validate the therapeutic potential of these novel lipids.
At a Glance: this compound vs. Alternatives
The following tables summarize the available quantitative data comparing the biological activities of this compound, its enantiomer 9(R)-PAHSA, and other relevant therapeutic agents. It is important to note that direct comparative studies with standardized methodologies are still emerging, and some of the data is qualitative or derived from different experimental setups.
Table 1: Comparative Efficacy of 9-PAHSA Enantiomers on Glucose Metabolism
| Parameter | This compound | 9(R)-PAHSA | Key Findings |
| Glucose-Stimulated Insulin Secretion (GSIS) | Superior activity | Less active | This compound shows a significant advantage in promoting GSIS.[1] |
| Insulin-Stimulated Glucose Uptake | Superior activity | Less active | The (S)-enantiomer is more potent in enhancing glucose uptake in adipocytes.[1] |
| Affinity for GPR40 Receptor | Higher affinity | Lower affinity | This compound demonstrates a higher affinity for the GPR40 receptor, which is involved in insulin secretion.[1] |
Table 2: Anti-Inflammatory Potential of 9-PAHSA
| Parameter | 9-PAHSA (Racemic Mixture) | Alternative Anti-inflammatory Agents | Key Findings |
| LPS-Induced Cytokine Secretion (e.g., CXCL10) | Reduction at 10-100 µM | Varies by agent | 9-PAHSA can reduce the secretion of certain pro-inflammatory chemokines, though its potency may be modest compared to dedicated anti-inflammatory drugs.[2] |
| GPR120 Activation (IC50) | ~19 µM | - | 9-PAHSA acts as an agonist at GPR120, a receptor involved in anti-inflammatory signaling.[2] |
| Chemokine Receptor Antagonism (IC50) | Micromolar range (for CCR6, CCR7, CXCR4, CXCR5) | Varies by agent | 9-PAHSA displays antagonistic activity at several chemokine receptors, which may contribute to its immunomodulatory effects. |
Note on Efficacy: It is crucial to acknowledge the existing controversy in the literature regarding the in vivo efficacy of PAHSAs on glucose metabolism. While some studies report significant improvements in glucose tolerance and insulin sensitivity, others have not been able to reproduce these findings. These discrepancies may be attributable to differences in experimental models, vehicle formulations, and administration routes.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for glucose uptake assay.
Caption: Workflow for glucose-stimulated insulin secretion (GSIS) assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound.
Glucose Uptake Assay in Adipocytes
This protocol outlines the steps to measure insulin-stimulated glucose uptake in cultured adipocytes.
-
Cell Culture and Differentiation:
-
Culture pre-adipocyte cell lines (e.g., 3T3-L1) in appropriate growth medium.
-
Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
-
Serum Starvation:
-
Once differentiated, wash the adipocytes with phosphate-buffered saline (PBS).
-
Incubate the cells in a serum-free medium for 12-16 hours to synchronize the cells and reduce basal glucose uptake.
-
-
Treatment:
-
Wash the cells with a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer) supplemented with 0.1% BSA.
-
Pre-incubate the cells with desired concentrations of this compound, 9(R)-PAHSA, or vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with a submaximal concentration of insulin (e.g., 10 nM) for 20-30 minutes.
-
-
Glucose Uptake Measurement:
-
Add 2-deoxy-D-[³H]glucose or a non-radioactive glucose analog like 2-deoxyglucose (2-DG) to the cells and incubate for a short period (e.g., 5-10 minutes).
-
Terminate the uptake by washing the cells with ice-cold PBS.
-
Lyse the cells and measure the intracellular accumulation of the glucose analog. For radioactive assays, use a scintillation counter. For colorimetric or fluorescent assays, follow the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize glucose uptake to the total protein concentration in each well.
-
Compare the glucose uptake in treated cells to the vehicle-treated controls.
-
Glucose-Stimulated Insulin Secretion (GSIS) from Pancreatic Islets
This protocol describes the measurement of insulin secretion from isolated pancreatic islets in response to glucose and test compounds.
-
Islet Isolation and Culture:
-
Isolate pancreatic islets from mice or rats using collagenase digestion followed by density gradient centrifugation.
-
Culture the isolated islets overnight in a suitable culture medium (e.g., RPMI-1640) to allow for recovery.
-
-
Pre-incubation:
-
Hand-pick islets of similar size and place them in a multi-well plate.
-
Wash the islets with a Krebs-Ringer bicarbonate buffer (KRBB) containing a low concentration of glucose (e.g., 2.8 mM).
-
Pre-incubate the islets in this low-glucose buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
-
Stimulation:
-
Remove the pre-incubation buffer and replace it with fresh KRBB containing either low (basal) or high (stimulatory, e.g., 16.7 mM) glucose concentrations.
-
Include the desired concentrations of this compound, 9(R)-PAHSA, or vehicle control in the respective wells.
-
Incubate the islets for 1-2 hours at 37°C.
-
-
Insulin Measurement:
-
At the end of the incubation period, carefully collect the supernatant from each well.
-
Measure the concentration of insulin in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the amount of secreted insulin to the number of islets per well or the total insulin content of the islets.
-
Calculate the stimulation index (insulin secreted at high glucose / insulin secreted at low glucose) for each condition.
-
Compare the effects of the test compounds on both basal and glucose-stimulated insulin secretion.
-
Conclusion
The available evidence strongly suggests that this compound is the more biologically active enantiomer for improving glucose metabolism, exhibiting superior effects on both insulin secretion and glucose uptake compared to 9(R)-PAHSA. Its anti-inflammatory properties, mediated in part through GPR120 activation and chemokine receptor antagonism, further enhance its therapeutic profile. However, the conflicting reports on its in vivo efficacy highlight the need for further research to optimize delivery and confirm its therapeutic benefits in robust preclinical and clinical settings. The provided protocols and comparative data serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of this promising class of endogenous lipids.
References
- 1. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
A Head-to-Head Comparison of 9(S)-PAHSA and Other Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with demonstrated anti-inflammatory and insulin-sensitizing properties, making them promising therapeutic targets for metabolic and inflammatory diseases. Among the numerous identified FAHFA isomers, 9(S)-palmitic acid-9-hydroxy-stearic acid (9(S)-PAHSA) is one of the most abundant and well-studied. This guide provides a head-to-head comparison of this compound with other FAHFA isomers, focusing on their differential effects on key biological processes. The information is compiled from multiple preclinical studies to offer a comprehensive overview for researchers in the field.
Comparative Efficacy: Anti-inflammatory and Metabolic Effects
The biological activities of FAHFAs can vary significantly depending on the specific isomer, including the constituent fatty acid and the position of the ester bond. Below is a summary of the comparative effects of this compound and other FAHFAs in key in vitro assays.
Anti-Inflammatory Activity
The anti-inflammatory potential of FAHFAs is often assessed by their ability to suppress the production of pro-inflammatory cytokines in immune cells, such as macrophages, upon stimulation with lipopolysaccharide (LPS).
Table 1: Comparative Anti-Inflammatory Effects of FAHFAs on LPS-Stimulated Macrophages
| FAHFA Isomer | Cell Type | Assay | Key Findings |
| 9-PAHSA | MIMIC® PTE cultures | CXCL10 Secretion | More potent than 5-PAHSA; 10 µM and 100 µM induced a 2- and 3.7-fold reduction in LPS-induced CXCL10 secretion, respectively. |
| 5-PAHSA | MIMIC® PTE cultures | CXCL10 Secretion | Less potent than 9-PAHSA; only the 100 µM concentration caused a significant (1.8-fold) reduction. |
| Various PAHSAs, POHSAs, OAHSAs, SAHSAs | Bone Marrow-Derived Macrophages (BMDMs) | IL-6 Secretion | 5-, 9-, and 12-isomers of PAHSA, POHSA, OAHSA, and SAHSA significantly attenuated LPS-induced IL-6 secretion. 10- and 13-isomers had no effect.[1] |
| 13-DHAHLA | RAW 264.7 Macrophages | Pro-inflammatory Cytokine Production | Inhibited LPS-induced pro-inflammatory cytokine production.[2] |
Metabolic Activity
FAHFAs have been shown to improve glucose homeostasis, in part by enhancing insulin-stimulated glucose uptake in adipocytes and stimulating glucagon-like peptide-1 (GLP-1) secretion.
Table 2: Comparative Metabolic Effects of FAHFAs
| FAHFA Isomer | Cell Type/Model | Assay | Key Findings |
| S-9-PAHSA | 3T3-L1 Adipocytes | Insulin-Stimulated Glucose Uptake | Potentiated insulin-stimulated glucose uptake.[1] |
| R-9-PAHSA | 3T3-L1 Adipocytes | Insulin-Stimulated Glucose Uptake | Did not potentiate insulin-stimulated glucose uptake. |
| 5-PAHSA | 3T3-L1 Adipocytes | Insulin-Stimulated Glucose Uptake | Potentiated insulin-stimulated glucose uptake. |
| 10-PAHOA | 3T3-L1 Adipocytes | Insulin-Stimulated Glucose Uptake | Had no effect on insulin-stimulated glucose transport. |
| Various PAHSAs, POHSAs, OAHSAs, SAHSAs | 3T3-L1 Adipocytes | Insulin-Stimulated Glucose Uptake | Only the 5- and 9-isomers of the tested FAHFAs potentiated insulin-stimulated glucose transport. |
| 9-PAHSA | GLUTag cells | GLP-1 Secretion | Did not stimulate GLP-1 release. |
| 5-PAHSA | GLUTag cells | GLP-1 Secretion | Did not stimulate GLP-1 release. |
Signaling Pathways
The biological effects of many FAHFAs are mediated, at least in part, through the activation of G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). Activation of GPR120 can trigger multiple downstream signaling cascades.
GPR120-Mediated Anti-Inflammatory Signaling
Activation of GPR120 by FAHFAs like 9-PAHSA can inhibit the pro-inflammatory NF-κB pathway, which is a key regulator of inflammatory cytokine production.
Caption: GPR120-mediated anti-inflammatory signaling pathway of 9-PAHSA.
GPR120-Mediated Metabolic Signaling
GPR120 activation in adipocytes can also enhance insulin-stimulated glucose uptake through a pathway involving Gαq/11 and the translocation of glucose transporter 4 (GLUT4) to the cell membrane.
Caption: GPR120-mediated signaling for enhanced glucose uptake in adipocytes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
LPS-Induced Cytokine Secretion Assay in Macrophages
This assay is used to evaluate the anti-inflammatory properties of FAHFAs by measuring their ability to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with LPS.
Caption: Workflow for LPS-induced cytokine secretion assay.
Detailed Steps:
-
Cell Culture: RAW 264.7 murine macrophages are seeded into 24-well plates at a density of 4 x 10^5 cells/mL and incubated overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test FAHFA (e.g., 5, 10, 20, 40 µg/mL) or vehicle control for 1 hour.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: After the incubation period, the cell culture supernatants are collected.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants are quantified using specific ELISA kits according to the manufacturer's instructions.
Insulin-Stimulated Glucose Uptake Assay in Adipocytes
This assay measures the ability of FAHFAs to enhance the uptake of glucose into adipocytes in the presence of insulin, a key indicator of improved insulin sensitivity. The fluorescent glucose analog 2-NBDG is commonly used for this purpose.
Caption: Workflow for 2-NBDG glucose uptake assay in adipocytes.
Detailed Steps:
-
Adipocyte Differentiation: 3T3-L1 preadipocytes are differentiated into mature adipocytes.
-
FAHFA Treatment: Differentiated adipocytes are treated with the test FAHFA (e.g., 20 µM) or vehicle for 24 hours.
-
Serum Starvation: Cells are serum-starved for a defined period (e.g., 2-4 hours) in a glucose-free medium.
-
Insulin Stimulation: Cells are then stimulated with a submaximal concentration of insulin (e.g., 1 nM) for 30 minutes.
-
2-NBDG Incubation: 2-NBDG is added to the medium, and cells are incubated for a further 30 minutes to allow for glucose uptake.
-
Measurement: After incubation, cells are washed with ice-cold PBS to remove extracellular 2-NBDG. The cells are then lysed, and the intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer.
Conclusion
The available data indicates that while many FAHFAs exhibit beneficial anti-inflammatory and metabolic properties, there is a notable degree of isomer specificity in their actions. This compound stands out as a potent anti-inflammatory agent, demonstrating greater efficacy than its 5-PAHSA counterpart in certain assays. Furthermore, the stereochemistry of 9-PAHSA is critical for its metabolic effects, with the S-enantiomer being more effective at promoting insulin-stimulated glucose uptake. The activation of GPR120 appears to be a key mechanism underlying these effects, although the potential for biased agonism and the involvement of other signaling pathways warrants further investigation. This comparative guide highlights the importance of studying individual FAHFA isomers to fully understand their therapeutic potential. Further head-to-head studies under standardized conditions are needed to build a more complete picture of the structure-activity relationships within this promising class of lipids.
References
Lack of Evidence for Synergistic Effects of 9(S)-PAHSA in Combination Therapies
Despite extensive investigation into the therapeutic potential of 9(S)-palmitic acid hydroxy stearic acid (9(S)-PAHSA), a comprehensive review of publicly available scientific literature reveals a notable absence of studies evaluating its synergistic effects in combination with other compounds. Current research has primarily focused on the standalone biological activities of this compound and other fatty acid esters of hydroxy fatty acids (FAHFAs), particularly in the context of metabolic and inflammatory diseases.
While the existing body of research highlights the potential of PAHSAs as therapeutic agents, there is no direct evidence to support their use in synergistic combination therapies. One study investigated the combined administration of 5-PAHSA and 9-PAHSA, but this was not in conjunction with a different class of compound to assess for synergy and the findings did not indicate a significant improvement in metabolic parameters.
This guide, therefore, cannot provide a comparison of synergistic effects as initially intended. Instead, it will summarize the known independent effects and mechanisms of action of this compound, which may inform future research into potential synergistic combinations.
Independent Biological Activities of this compound and other PAHSAs
Research has illuminated several key bioactivities of PAHSAs, including the 9(S) stereoisomer:
-
Improved Insulin Sensitivity and Glucose Homeostasis: PAHSAs have been shown to enhance insulin sensitivity and improve glucose tolerance in preclinical models.[1][2][3] These effects are partly attributed to the potentiation of glucose-stimulated insulin secretion (GSIS).[4]
-
Anti-inflammatory Properties: PAHSAs exhibit anti-inflammatory effects, which have been observed in models of metabolic disease and colitis.[3]
-
Cardioprotective Effects: Studies suggest that 9-PAHSA may offer benefits for cardiovascular complications associated with diabetes by promoting autophagic flux and reducing myocardial hypertrophy.
-
Hepatoprotective Effects: 9-PAHSA has been demonstrated to prevent mitochondrial dysfunction and increase the viability of steatotic hepatocytes, suggesting a potential role in non-alcoholic fatty liver disease (NAFLD).
However, it is important to note that some studies have reported conflicting results regarding the efficacy of PAHSAs in improving glucose control in animal models.
Mechanisms of Action and Signaling Pathways
The therapeutic effects of PAHSAs are mediated through various signaling pathways. Understanding these mechanisms is crucial for identifying potential candidates for synergistic drug combinations in the future.
-
G-Protein Coupled Receptors (GPCRs): The anti-diabetic actions of some PAHSAs appear to involve selective agonism at GPR40, which enhances glucose-stimulated insulin release.
-
PI3K/Akt/mTOR Pathway: 9-PAHSA has been shown to activate the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth, proliferation, and survival.
-
Autophagy: 9-PAHSA can promote autophagic flux, a cellular process for degrading and recycling cellular components, which is implicated in its cardioprotective effects.
Below is a diagram illustrating the known signaling pathways influenced by 9-PAHSA.
Future Directions and Conclusion
The absence of data on the synergistic effects of this compound with other compounds represents a significant gap in the current understanding of its therapeutic potential. Future research should explore the possibility of combining this compound with existing drugs for metabolic, inflammatory, and cardiovascular diseases. Given its known mechanisms of action, promising candidates for combination studies could include:
-
Metformin: To potentially enhance glucose-lowering effects through different pathways.
-
Insulin: To investigate if this compound can improve insulin sensitivity and reduce the required insulin dosage.
-
Anti-inflammatory agents (e.g., NSAIDs, biologics): To explore potential synergistic effects in treating inflammatory conditions.
-
Cardioprotective drugs (e.g., statins, ACE inhibitors): To assess combined efficacy in mitigating cardiovascular complications.
References
- 1. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
GPR40's Role in 9(S)-PAHSA vs. R-9-PAHSA Action: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the G-protein coupled receptor 40 (GPR40) in mediating the effects of 9(S)-PAHSA and R-9-PAHSA, supported by experimental data and detailed protocols.
The novel lipid family of fatty acid esters of hydroxy fatty acids (FAHFAs), particularly palmitic acid esters of hydroxystearic acid (PAHSAs), have garnered significant attention for their beneficial metabolic effects. Among these, 9-PAHSA has been identified as a key endogenous lipid with anti-diabetic and anti-inflammatory properties. Its actions are largely mediated through the activation of GPR40, a G-protein coupled receptor highly expressed in pancreatic β-cells. This guide focuses on elucidating the stereospecific interactions of 9-PAHSA's enantiomers, this compound and R-9-PAHSA, with GPR40 and the subsequent downstream signaling and physiological effects.
Data Presentation: Comparative Analysis of this compound and R-9-PAHSA at GPR40
While direct quantitative comparisons of the binding affinities and potencies of the individual this compound and R-9-PAHSA enantiomers at GPR40 are not extensively available in the literature, existing studies consistently indicate a stereopreference for the S-enantiomer.
Table 1: GPR40 Agonist Activity of 9-PAHSA Isomers
| Parameter | This compound (S9P) | R-9-PAHSA | Racemic 9-PAHSA | Reference Compound (TAK-875) |
| GPR40 Affinity | Higher affinity for the GPR40 receptor[1]. | Lower affinity compared to the S-enantiomer[1]. | Not Reported | Ki = 0.038 µM |
| GPR40 Potency (EC50) | Reported to have superior biological activity[1]. | Less potent than the S-enantiomer. | 6.2 µM (in intracellular calcium flux assay)[2]. | 37.2 nM (in intracellular calcium flux assay)[2]. |
| Downstream Signaling | Activation of Gq, leading to increased intracellular Ca2+. | Activation of Gq, leading to increased intracellular Ca2+. | Activation of Gq, leading to increased intracellular Ca2+. | Activation of Gq, leading to increased intracellular Ca2+. |
| Effect on cAMP Levels | No effect on intracellular cAMP levels. | No effect on intracellular cAMP levels. | No effect on intracellular cAMP levels. | Not Reported |
Table 2: Physiological Effects Mediated by GPR40 Activation
| Physiological Effect | This compound (S9P) | R-9-PAHSA | Racemic 9-PAHSA |
| Glucose-Stimulated Insulin Secretion (GSIS) | Shows a significant advantage in promoting GSIS. | Less effective in promoting GSIS compared to the S-enantiomer. | Potentiates GSIS in isolated human and mouse islets. |
| Insulin-Stimulated Glucose Uptake | Demonstrates a significant advantage in enhancing glucose uptake. | Less effective in enhancing glucose uptake compared to the S-enantiomer. | Not explicitly detailed for the racemic mixture. |
| Overall Antidiabetic Potential | Considered to have greater potential for improving insulin sensitivity and glucose metabolism. | Lower potential compared to the S-enantiomer. | Improves glucose tolerance and insulin sensitivity in vivo. |
Signaling Pathways and Experimental Workflows
The activation of GPR40 by 9-PAHSA isomers initiates a well-defined signaling cascade within pancreatic β-cells, culminating in the potentiation of glucose-stimulated insulin secretion.
Caption: GPR40 signaling cascade initiated by 9-PAHSA.
The experimental validation of GPR40's role in 9-PAHSA action typically involves a series of in vitro and in vivo assays.
Caption: Experimental workflow to confirm GPR40's role.
Experimental Protocols
Intracellular Calcium Flux Assay
Objective: To measure the ability of 9-PAHSA isomers to stimulate GPR40-mediated intracellular calcium mobilization.
Cell Line: HEK293 cells stably overexpressing human or mouse GPR40.
Protocol:
-
Cell Plating: Seed GPR40-expressing HEK293 cells into 96-well or 384-well black, clear-bottom microplates and culture overnight.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Compound Preparation: Prepare serial dilutions of this compound, R-9-PAHSA, and a reference agonist (e.g., linoleic acid or TAK-875) in the assay buffer.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence. Add the prepared compounds to the wells and continue to monitor fluorescence intensity over time (typically 2-3 minutes).
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the peak fluorescence response and plot against the compound concentration to determine the EC50 value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Pancreatic Islets
Objective: To assess the potentiation of glucose-stimulated insulin secretion by 9-PAHSA isomers.
Islets: Isolated human or mouse pancreatic islets.
Protocol:
-
Islet Culture: Culture isolated islets in a suitable medium (e.g., RPMI-1640) overnight to allow for recovery.
-
Pre-incubation: Pre-incubate batches of islets (e.g., 10-20 islets per replicate) in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Stimulation: Replace the pre-incubation buffer with:
-
Low-glucose buffer (negative control).
-
High-glucose buffer (e.g., 16.7 mM glucose) (positive control).
-
High-glucose buffer containing this compound at a specific concentration.
-
High-glucose buffer containing R-9-PAHSA at the same concentration.
-
(Optional) High-glucose buffer with a GPR40 antagonist (e.g., GW1100) plus the PAHSA isomer to confirm GPR40 dependency.
-
-
Incubation: Incubate the islets for 45-60 minutes at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the supernatant using an ELISA or radioimmunoassay.
-
Data Analysis: Normalize the secreted insulin to the total insulin content of the islets (determined after cell lysis). Compare the fold-increase in insulin secretion in the presence of each PAHSA isomer relative to the high-glucose control.
References
A Comparative Analysis of 9(S)-PAHSA in Diverse Disease Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 9(S)-PAHSA's performance in various disease models. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways.
Palmitic acid-9-hydroxy-stearic acid (9-PAHSA) is a recently discovered bioactive lipid that has garnered significant attention for its potential therapeutic effects in a range of metabolic and inflammatory diseases. As a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family, 9-PAHSA, and particularly its S-enantiomer, this compound, has demonstrated promising results in preclinical studies. This guide offers a comparative analysis of its efficacy in various disease models, providing a valuable resource for researchers exploring its therapeutic potential.
Performance of this compound in Preclinical Disease Models
The therapeutic potential of this compound has been primarily investigated in the context of type 2 diabetes mellitus (T2DM) and its associated complications, as well as in nonalcoholic fatty liver disease (NAFLD).
Type 2 Diabetes Mellitus (T2DM) and Associated Complications
In murine models of diet-induced T2DM, this compound has shown significant improvements in glucose homeostasis. Studies have demonstrated its ability to improve glucose tolerance and enhance insulin sensitivity[1]. Oral administration of S-9-PAHSA to high-fat diet (HFD)-induced diabetic mice resulted in a significant decrease in fasting blood glucose[2]. Furthermore, S-9-PAHSA treatment has been shown to increase insulin sensitivity in these models[2]. Beyond glycemic control, this compound has also exhibited neuroprotective effects in the context of diabetes-associated cognitive impairment (DACI), where it has been shown to mitigate neuronal damage and cognitive decline[1]. In models of diabetic cardiovascular complications, 9-PAHSA administration has been observed to reduce myocardial hypertrophy[3].
Nonalcoholic Fatty Liver Disease (NAFLD)
In in vitro models of NAFLD, 9-PAHSA has demonstrated a therapeutic effect on lipotoxicity in steatotic hepatocytes. Treatment with 9-PAHSA has been shown to increase the viability of liver cells and reduce steatosis, the hallmark of NAFLD. These findings suggest a potential role for 9-PAHSA in mitigating liver damage associated with this prevalent metabolic disorder.
Comparative Data of this compound vs. Alternatives
A direct comparative experimental analysis of this compound against currently established first-line treatments for T2DM, such as metformin and SGLT2 inhibitors, or for NAFLD, like pioglitazone, is limited in the current scientific literature. However, a comparison of their reported efficacies in their respective studies can provide some context.
It is important to note that one study has questioned the efficacy of PAHSAs, including 9-PAHSA, in improving glucose control in diet-induced obese mice, highlighting the need for further research to clarify its therapeutic potential.
Stereoisomer Comparison: this compound vs. 9(R)-PAHSA
Interestingly, studies comparing the stereoisomers of 9-PAHSA have revealed that the S-enantiomer, this compound, exhibits superior biological activity. This compound demonstrates a higher affinity for the G protein-coupled receptor GPR40, leading to more potent glucose-stimulated insulin secretion and enhanced glucose uptake compared to its R-counterpart.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in different disease models based on available preclinical studies.
Table 1: Effects of this compound in Type 2 Diabetes Mellitus (T2DM) Mouse Models
| Parameter | Mouse Model | Treatment Details | Key Findings | Reference(s) |
| Fasting Blood Glucose | High-Fat Diet (HFD)-induced diabetic mice | S-9-PAHSA | Significantly decreased fasting blood glucose | |
| Glucose Tolerance | HFD-induced diabetic mice | 9-PAHSA | Improved glucose tolerance | |
| Insulin Sensitivity | HFD-induced diabetic mice | S-9-PAHSA | Significantly increased insulin sensitivity | |
| Myocardial Hypertrophy | db/db mice | 9-PAHSA (50 mg/kg for 4 weeks) | Attenuated myocardial hypertrophy and dysfunction | |
| Cognitive Function | HFD-induced DACI mice | S-9-PAHSA | Mitigated cognitive decline and neuronal damage |
Table 2: Effects of 9-PAHSA in Nonalcoholic Fatty Liver Disease (NAFLD) In Vitro Models
| Parameter | Cell Model | Treatment Details | Key Findings | Reference(s) |
| Hepatocyte Viability | Steatotic primary murine hepatocytes and HepG2 cells | 9-PAHSA | Increased cell viability | |
| Steatosis | Steatotic primary murine hepatocytes and HepG2 cells | 9-PAHSA | Decreased steatosis |
Signaling Pathways and Mechanism of Action
This compound is known to exert its effects through the activation of G protein-coupled receptors, primarily GPR40 and GPR120. Activation of these receptors initiates downstream signaling cascades, including the PI3K/AKT/mTOR pathway, which plays a crucial role in regulating cellular metabolism, growth, and survival.
This compound Signaling Pathway
Caption: this compound signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
In Vivo Mouse Models of Type 2 Diabetes
-
Animal Model: Male C57BL/6J mice are often used. Diabetes is induced by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for an extended period (e.g., 12-16 weeks). The db/db mouse, a genetic model of obesity and diabetes, is also utilized.
-
This compound Administration: this compound is typically administered via oral gavage at doses ranging from 30 to 50 mg/kg body weight, once daily for several weeks.
-
Glucose Tolerance Test (GTT): After a period of fasting (typically 6 hours), mice are administered an intraperitoneal (IP) or oral dose of glucose (e.g., 2 g/kg body weight). Blood glucose levels are then measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) to assess glucose clearance.
-
Insulin Tolerance Test (ITT): Following a shorter fasting period (e.g., 4-5 hours), mice are injected with insulin (e.g., 0.75 U/kg body weight, IP). Blood glucose is monitored over time (e.g., 0, 15, 30, 45, and 60 minutes) to evaluate insulin sensitivity.
In Vitro Model of NAFLD
-
Cell Lines: Human hepatoma cell line HepG2 and primary murine hepatocytes are commonly used.
-
Induction of Steatosis: Cells are incubated with oleic acid (e.g., 200-500 µM) for 24 hours to induce lipid accumulation.
-
9-PAHSA Treatment: Following the induction of steatosis, cells are treated with varying concentrations of 9-PAHSA (e.g., 10-40 µM) for a specified duration.
-
Assessment of Steatosis and Viability: Lipid accumulation is visualized and quantified using Oil Red O staining. Cell viability is assessed using assays such as the WST-1 assay.
Western Blot Analysis of PI3K/AKT Signaling
-
Sample Preparation: Protein lysates are prepared from tissues or cells of interest.
-
Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of PI3K, AKT, and mTOR, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for In Vivo Studies
References
- 1. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S‐9‐PAHSA's neuroprotective effect mediated by CAIII suppresses apoptosis and oxidative stress in a mouse model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice [frontiersin.org]
Cross-Species Conservation of 9(S)-PAHSA Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 9(S)-Palmitic Acid Hydroxy Stearic Acid (9(S)-PAHSA) signaling, a recently discovered class of bioactive lipids with potent anti-inflammatory and insulin-sensitizing properties. The focus is on the evolutionary conservation of its signaling pathways and physiological effects across different species, offering insights for researchers in metabolic diseases, immunology, and drug development. This document summarizes quantitative data, details key experimental methodologies, and visualizes the signaling cascade to support further investigation and therapeutic innovation.
Data Presentation: Cross-Species Comparison of 9-PAHSA Levels and Effects
The following table summarizes the available quantitative data on 9-PAHSA levels and its observed biological effects in various species. It is important to note that the quantification of specific stereoisomers like this compound is technically challenging, and some studies report on total 9-PAHSA or a racemic mixture.
| Species | Tissue/Fluid | 9-PAHSA Level | Key Biological Effects of this compound | Primary Receptor |
| Human | Serum | Reduced in insulin-resistant individuals.[1][2][3][4] | Potentiates glucose-stimulated insulin secretion (GSIS) from islets.[5] | GPR120 |
| Adipose Tissue | Reduced in insulin-resistant individuals. | Enhances insulin-stimulated glucose uptake in adipocytes. | GPR120 | |
| Mouse | Serum | Levels are influenced by diet and metabolic state. | Improves glucose tolerance and insulin sensitivity. | GPR120, GPR40 |
| Adipose Tissue | 9-PAHSA is the predominant isomer in white and brown adipose tissue. | Reduces adipose tissue inflammation. | GPR120 | |
| Liver | Levels are detectable and regulated by diet. | Suppresses hepatic glucose production. | GPR120 | |
| Rat | Hepatocytes | - | Attenuates LPS-induced inflammation. | Not explicitly stated |
Comparative Analysis of this compound Signaling
This compound signaling in mammals is primarily mediated by the G-protein coupled receptor, GPR120. The S-enantiomer of 9-PAHSA has demonstrated greater biological activity in promoting glucose-stimulated insulin secretion and insulin-stimulated glucose uptake compared to the R-enantiomer. This suggests a stereospecific interaction with its target receptors.
In comparison to other well-established lipid signaling molecules, the study of FAHFA signaling is relatively new. However, like prostaglandins and endocannabinoids, this compound acts as a signaling molecule that modulates fundamental physiological processes. While prostaglandin and endocannabinoid signaling pathways are highly conserved between vertebrates and invertebrates, the evolutionary history of this compound signaling is less clear. While orthologs of free fatty acid receptors have been suggested in invertebrates like Drosophila melanogaster, direct evidence of this compound binding and signaling is not yet established.
Mandatory Visualization
This compound Signaling Pathway in Mammalian Cells
Caption: this compound signaling cascade in mammalian cells.
Experimental Workflow for Quantification and Biological Activity Assessment
Caption: General experimental workflow for this compound analysis.
Experimental Protocols
Key Experiment 1: Quantification of this compound in Biological Samples
Objective: To accurately measure the concentration of this compound in tissues and plasma/serum.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation and Lipid Extraction:
-
Tissues: Homogenize a known weight of tissue (e.g., 50-100 mg) in a mixture of phosphate-buffered saline (PBS), methanol, and chloroform.
-
Plasma/Serum: Mix a known volume of plasma or serum (e.g., 100 µL) with PBS, methanol, and chloroform.
-
Add an internal standard (e.g., ¹³C-labeled 9-PAHSA) to the extraction mixture to correct for extraction losses and matrix effects.
-
Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) for Cleanup:
-
Reconstitute the dried lipid extract in a non-polar solvent.
-
Load the sample onto a silica-based SPE cartridge.
-
Wash the cartridge with a non-polar solvent to remove neutral lipids.
-
Elute the FAHFA fraction, including this compound, with a more polar solvent.
-
Dry the eluate before LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Reconstitute the sample in a suitable solvent (e.g., methanol) and inject it into a reverse-phase C18 column.
-
Use a gradient elution with solvents like water, acetonitrile, and methanol with additives like formic acid to separate this compound from other lipids.
-
Perform mass spectrometry in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and its internal standard for high selectivity and sensitivity.
-
Key Experiment 2: Assessment of Insulin Sensitivity in Adipocytes
Objective: To determine the effect of this compound on insulin-stimulated glucose uptake in adipocytes.
Methodology: In Vitro Glucose Uptake Assay
-
Cell Culture and Differentiation:
-
Culture pre-adipocyte cell lines (e.g., 3T3-L1) to confluence.
-
Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.
-
-
Treatment with this compound:
-
Pre-incubate the differentiated adipocytes with this compound at various concentrations (e.g., 1-50 µM) or vehicle control for a specified period (e.g., 24-48 hours).
-
-
Glucose Uptake Assay:
-
Wash the cells and incubate them in a glucose-free medium.
-
Stimulate the cells with a submaximal concentration of insulin in the presence of 2-deoxy-D-[³H]glucose or a fluorescent glucose analog.
-
After incubation, wash the cells to remove extracellular glucose.
-
Lyse the cells and measure the intracellular radioactivity or fluorescence to quantify glucose uptake.
-
-
Data Analysis:
-
Normalize glucose uptake to the protein concentration of each sample.
-
Compare the insulin-stimulated glucose uptake in this compound-treated cells to the vehicle-treated controls.
-
Key Experiment 3: Assessment of Anti-Inflammatory Effects
Objective: To evaluate the ability of this compound to suppress lipopolysaccharide (LPS)-induced inflammation.
Methodology: In Vitro Cytokine/Chemokine Secretion Assay
-
Cell Culture:
-
Culture immune cells such as macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs).
-
-
Treatment and Stimulation:
-
Pre-treat the cells with this compound at various concentrations or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 10-100 ng/mL) to induce an inflammatory response.
-
-
Measurement of Inflammatory Mediators:
-
After a suitable incubation period (e.g., 6-24 hours), collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., MCP-1) in the supernatant using ELISA or a multiplex immunoassay.
-
-
Data Analysis:
-
Compare the levels of inflammatory mediators in the supernatant of cells treated with this compound and LPS to those treated with LPS alone. A reduction in cytokine/chemokine levels indicates an anti-inflammatory effect.
-
References
- 1. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-PAHSA | TargetMol [targetmol.com]
- 3. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 9(S)-PAHSA: A Preclinical Candidate Against Clinically Validated and Emerging Metabolic Disease Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical candidate 9(S)-palmitic acid hydroxystearic acid (9(S)-PAHSA) against a range of emerging and established therapies for metabolic diseases, including type 2 diabetes (T2D), obesity, and non-alcoholic fatty liver disease (NAFLD). While this compound has demonstrated promising results in animal models, it is crucial to note its early stage of development in contrast to the clinically validated data available for the other therapies discussed.
Executive Summary
Metabolic diseases represent a significant and growing global health burden. The therapeutic landscape is rapidly evolving, with novel mechanisms of action moving beyond traditional approaches. This guide examines this compound, a recently identified endogenous lipid with anti-inflammatory and insulin-sensitizing properties, in the context of several classes of cutting-edge therapies:
-
GLP-1 Receptor Agonists (GLP-1 RAs): Semaglutide, Liraglutide, Orforglipron
-
Dual GIP/GLP-1 Receptor Agonists: Tirzepatide
-
Triple GIP/GLP-1/Glucagon Receptor Agonists: Retatrutide
-
SGLT2 Inhibitors: Dapagliflozin
This comparison will focus on their mechanisms of action, efficacy in key clinical and preclinical endpoints, and safety profiles. All quantitative data is presented in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Overview of this compound
This compound is a naturally occurring lipid found in the body that has been shown in preclinical studies to have beneficial effects on glucose metabolism and inflammation.[1] Research indicates that levels of PAHSAs are lower in individuals with insulin resistance.[1] The therapeutic potential of this compound is currently being explored in animal models of metabolic disease.
Mechanism of Action of this compound
Preclinical evidence suggests that this compound exerts its effects through multiple pathways. One proposed mechanism involves its action as a ligand for G protein-coupled receptor 120 (GPR120).[2][3] Activation of GPR120 is known to promote glucose uptake and have anti-inflammatory effects. Additionally, this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced NF-κB pathway, a key signaling cascade in inflammation.[2] Some studies also suggest a role for this compound in promoting the "browning" of white adipose tissue, which increases energy expenditure.
Preclinical Efficacy of this compound
Studies in mouse models of type 2 diabetes and obesity have demonstrated that administration of this compound can lead to:
-
Improved Glucose Homeostasis: Significant decreases in fasting blood glucose and improved insulin sensitivity.
-
Reduced Inflammation: Attenuation of inflammatory markers.
-
Cardioprotective Effects: Amelioration of diabetic cardiovascular complications in db/db mice.
It is important to note that some studies have reported conflicting results, with no significant improvement in glucose control in certain mouse models and experimental conditions.
Emerging and Established Metabolic Disease Therapies
The following sections provide an overview of several key classes of emerging and established therapies for metabolic diseases, against which this compound is benchmarked.
GLP-1 Receptor Agonists (Semaglutide, Liraglutide, Orforglipron)
GLP-1 RAs mimic the action of the endogenous incretin hormone glucagon-like peptide-1, leading to glucose-dependent insulin secretion, suppression of glucagon secretion, delayed gastric emptying, and increased satiety.
Dual GIP/GLP-1 Receptor Agonist (Tirzepatide)
Tirzepatide is a single molecule that acts as an agonist for both the glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptors. This dual agonism leads to enhanced insulin secretion and improved insulin sensitivity compared to GLP-1 RAs alone.
Triple GIP/GLP-1/Glucagon Receptor Agonist (Retatrutide)
Retatrutide is an investigational agent that activates the GIP, GLP-1, and glucagon receptors. The addition of glucagon receptor agonism is thought to increase energy expenditure and contribute to greater weight loss.
SGLT2 Inhibitors (Dapagliflozin)
Sodium-glucose cotransporter-2 (SGLT2) inhibitors act in the kidneys to reduce the reabsorption of glucose, leading to its excretion in the urine. This mechanism is independent of insulin action.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound (preclinical) and the emerging/established therapies (clinical). Direct comparisons should be made with caution due to the different stages of development and study designs.
Table 1: Effects on Glycemic Control
| Therapy (Dose) | Study Population | Duration | Baseline HbA1c (%) | Change in HbA1c (%) | Comparator/Placebo Change (%) | p-value |
| This compound | High-Fat Diet Mice | 3 weeks | N/A | Significantly decreased fasting blood glucose | N/A | <0.001 |
| Semaglutide (2.4 mg) | Adults with Overweight/Obesity & T2D (STEP 2) | 68 weeks | 8.1 | -1.6 | -0.4 (Placebo) | <0.001 |
| Liraglutide (1.8 mg) | Adults with T2D (LEADER) | 36 months | 8.7 | Greater reduction than placebo | -0.40 (Estimated Treatment Difference) | <0.001 |
| Tirzepatide (15 mg) | Adults with T2D (SURPASS-1) | 40 weeks | 7.9 | -2.07 | +0.04 (Placebo) | <0.0001 |
| Retatrutide (12 mg) | Adults with T2D | 36 weeks | ~8.3 | -2.16 | N/A | N/A |
| Dapagliflozin (10 mg) | Adults with T2D (DECLARE-TIMI 58) | 4.2 years (median) | 8.3 | -0.42 (vs. Placebo) | N/A | N/A |
Table 2: Effects on Body Weight
| Therapy (Dose) | Study Population | Duration | Baseline Weight (kg) | Change in Body Weight (%) | Comparator/Placebo Change (%) | p-value |
| This compound | High-Fat Diet Mice | 3 weeks | N/A | No significant change | N/A | >0.05 |
| Semaglutide (2.4 mg) | Adults with Overweight/Obesity (STEP 1) | 68 weeks | 105.3 | -14.9 | -2.4 (Placebo) | <0.001 |
| Liraglutide (3.0 mg) | Adults with Overweight/Obesity | 56 weeks | ~106 | ~ -8.0 | ~ -2.6 (Placebo) | <0.001 |
| Orforglipron (45 mg) | Adults with Obesity | 36 weeks | 108.7 | -14.7 | -2.3 (Placebo) | <0.001 |
| Tirzepatide (15 mg) | Adults with Overweight/Obesity | 72 weeks | 104.8 | -20.9 | -3.1 (Placebo) | <0.001 |
| Retatrutide (12 mg) | Adults with Obesity | 48 weeks | ~108 | -24.2 | -2.1 (Placebo) | <0.001 |
| Dapagliflozin (10 mg) | Adults with T2D (DECLARE-TIMI 58) | 4.2 years (median) | ~92 | Greater reduction than placebo | N/A | N/A |
Table 3: Effects on Cardiovascular and Other Metabolic Parameters
| Therapy | Key Outcome | Result | Study |
| This compound | Cardiovascular Complications (in db/db mice) | Ameliorated carotid vascular calcification and myocardial hypertrophy | |
| Semaglutide (2.4 mg) | Major Adverse Cardiovascular Events (MACE) | 20% risk reduction in adults with pre-existing CVD and obesity | SELECT |
| Liraglutide (1.8 mg) | MACE (CV death, nonfatal MI, nonfatal stroke) | 13% lower risk vs. placebo in adults with T2D at high CV risk | LEADER |
| Tirzepatide (15 mg) | MACE | Non-inferior to Dulaglutide | SURPASS-CVOT |
| Retatrutide (8 mg & 12 mg) | Liver Fat Reduction (in NAFLD) | >80% mean relative reduction | Phase 2 |
| Dapagliflozin (10 mg) | CV death or hospitalization for heart failure | 17% lower rate vs. placebo in adults with T2D | DECLARE-TIMI 58 |
Experimental Protocols
Detailed experimental protocols for the clinical trials of the emerging therapies are extensive and proprietary. However, the general methodologies are outlined in their respective publications. For the preclinical studies of this compound, a detailed, publicly available, step-by-step protocol is not available. The following is a generalized description of a common preclinical experiment based on available literature.
Representative Preclinical Experimental Workflow: Oral Glucose Tolerance Test (OGTT) in Mice
This workflow is a general representation and may not reflect the exact protocol used in the cited this compound studies.
References
- 1. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 9(S)-PAHSA
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides a comprehensive overview of the recommended procedures for the proper disposal of 9(S)-Palmitic acid-9-hydroxy-stearic acid (9(S)-PAHSA), a lipid molecule utilized in various research applications. Adherence to these guidelines is essential to minimize environmental impact and maintain a safe laboratory environment.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. This data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₄H₆₆O₄ | [1][2][3] |
| Molecular Weight | 538.9 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 33.5 °C | |
| Storage Temperature | -20°C or 2-8°C | |
| Solubility | Soluble in DMF (20 mg/ml), DMSO (15 mg/ml), and Ethanol (20 mg/ml). Sparingly soluble in Ethanol:PBS (pH 7.2) (1:1) at 0.5 mg/ml. |
Pre-Disposal Considerations
Before initiating the disposal process, several preparatory steps must be taken to ensure safety and compliance.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound and its waste. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Waste Segregation: Proper segregation of chemical waste is crucial. This compound waste should be collected in a designated, properly labeled, and sealed container. Avoid mixing it with other incompatible waste streams. If this compound is in a solvent, the disposal method will be dictated by the hazards of the solvent. For instance, a solution of this compound in methyl acetate is considered a flammable liquid and should be handled accordingly.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the disposal of this compound. Note: All chemical waste disposal must be carried out in strict accordance with local, state, and federal regulations, as well as institutional guidelines.
-
Waste Identification and Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "9(S)-Palmitic acid-9-hydroxy-stearic acid."
-
Indicate the quantity of the waste.
-
If dissolved in a solvent, list all components and their approximate concentrations.
-
-
Container Selection:
-
Use a chemically resistant and sealable container appropriate for the type of waste (solid or liquid).
-
Ensure the container is in good condition, free from leaks or cracks.
-
-
Collection and Storage:
-
Collect all this compound waste, including contaminated consumables (e.g., pipette tips, weighing boats), in the designated waste container.
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from heat sources or incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS department or contractor with a complete and accurate description of the waste.
-
-
Documentation:
-
Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is essential for regulatory compliance.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Researchers and laboratory personnel are responsible for consulting their institution's specific safety and disposal protocols and adhering to all applicable regulations.
References
Personal protective equipment for handling 9(S)-Pahsa
Essential Safety and Handling Guide for 9(S)-PAHSA
This document provides immediate safety, handling, and disposal information for this compound, a lipid molecule utilized in research. The following procedural guidance is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE recommendations are based on general laboratory safety protocols for handling chemical compounds. A safety data sheet for the related compound 9-PAHSA-d31, which is supplied in a methyl acetate solution, indicates hazards primarily associated with the solvent, such as flammability and eye irritation.[1] When handling this compound, which may be in a solid or liquid form, a comprehensive approach to safety is crucial.
Core PPE Requirements:
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes or airborne particles.[2] A face shield may be necessary when handling larger quantities or if there is a significant splash risk.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn to prevent skin contact.[2] Gloves should be inspected before use and changed regularly, or immediately if contaminated.
-
Body Protection: A standard laboratory coat is required to protect against spills. For tasks with a higher risk of contamination, chemical-resistant aprons or coveralls may be appropriate.[3]
-
Respiratory Protection: While not typically required for small quantities in a well-ventilated area, a respirator may be necessary if the material is dusty or if aerosols are generated. The appropriate type of respirator should be selected based on a formal risk assessment.
Operational and Handling Plan
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound should be stored at -20°C for long-term stability.[4]
Preparation and Use:
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Before use, allow the container to equilibrate to room temperature to prevent condensation.
-
For weighing, use an analytical balance within a ventilated enclosure if the compound is a powder.
-
When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing. Sonication may be required for complete dissolution.
Quantitative Data: Solubility
| Solvent | Solubility |
| DMF | 20 mg/mL |
| DMSO | 15 mg/mL |
| Ethanol | 20 mg/mL |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Disposal Plan
-
All waste materials contaminated with this compound, including empty containers, disposable labware, and used PPE, should be considered chemical waste.
-
Dispose of chemical waste in appropriately labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
Experimental Protocols
While specific handling protocols for pure this compound are not detailed in the available literature, the following experimental protocols for related PAHSA compounds provide insight into their use in a research context.
In Vitro Anti-Inflammatory Assay in Macrophages:
This protocol assesses the ability of a PAHSA compound to suppress lipopolysaccharide (LPS)-induced cytokine production in a macrophage cell line.
-
Cell Culture: Culture RAW 264.7 macrophages in appropriate media and conditions.
-
Treatment: Pre-incubate the cells with varying concentrations of the PAHSA compound (e.g., 10 µM) for a specified time.
-
Stimulation: Induce an inflammatory response by adding LPS to the cell culture.
-
Analysis: After incubation, collect the cell supernatant and/or cell lysates to measure cytokine levels (e.g., IL-6, TNF-α) using methods such as ELISA or qPCR.
Extraction of PAHSAs from Adipose Tissue:
This protocol details a liquid-liquid extraction followed by solid-phase extraction (SPE) to isolate PAHSAs from biological samples.
-
Homogenization: Homogenize approximately 100-150 mg of adipose tissue in a mixture of phosphate-buffered saline (PBS), methanol, and chloroform. An internal standard (e.g., 13C4-9-PAHSA) should be added for quantification.
-
Centrifugation: Centrifuge the homogenate to separate the layers.
-
Extraction: Collect the lower organic layer (chloroform) containing the lipids.
-
Solid-Phase Extraction (SPE): Further purify the lipid extract using an SPE cartridge to enrich the FAHFA fraction.
-
Analysis: Dry the collected fraction and reconstitute it in an appropriate solvent for analysis by liquid chromatography-mass spectrometry (LC-MS).
Visualizations
General Laboratory Workflow for Handling this compound Powder
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
